molecular formula C11H16N2O2 B1582196 2-Methoxy-4-morpholinoaniline CAS No. 209960-91-8

2-Methoxy-4-morpholinoaniline

Cat. No.: B1582196
CAS No.: 209960-91-8
M. Wt: 208.26 g/mol
InChI Key: BQTMHUUWYHEPNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-4-morpholinoaniline is a useful research compound. Its molecular formula is C11H16N2O2 and its molecular weight is 208.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-4-morpholin-4-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-14-11-8-9(2-3-10(11)12)13-4-6-15-7-5-13/h2-3,8H,4-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTMHUUWYHEPNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N2CCOCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70328889
Record name 2-methoxy-4-morpholinoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70328889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209960-91-8
Record name 2-methoxy-4-morpholinoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70328889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Methoxy-4-morpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methoxy-4-morpholinoaniline is a substituted aniline derivative that serves as a crucial building block in the synthesis of various high-value organic molecules, particularly in the pharmaceutical and materials science sectors. Its unique structure, featuring an electron-donating methoxy group and a morpholine moiety, imparts specific physicochemical properties that are leveraged in the design of targeted therapeutic agents and functional materials. This guide provides a comprehensive overview of a reliable synthetic route to this compound and details the analytical techniques used for its thorough characterization. The methodologies described herein are designed to be robust and reproducible, providing researchers, scientists, and drug development professionals with the necessary information for successful implementation in a laboratory setting.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process involving a nucleophilic aromatic substitution (SNAr) reaction followed by the reduction of a nitro group. This strategy is widely adopted due to the commercial availability of the starting materials and the generally high yields and purity of the resulting product.

Reaction Scheme

The overall synthetic pathway can be summarized as follows:

  • Step 1: Nucleophilic Aromatic Substitution: 4-Fluoro-3-nitroanisole reacts with morpholine to yield 4-(2-methoxy-4-nitrophenyl)morpholine.

  • Step 2: Reduction of the Nitro Group: The intermediate, 4-(2-methoxy-4-nitrophenyl)morpholine, is then reduced to the target compound, this compound.

Mechanism and Rationale

The success of this synthetic approach hinges on the principles of nucleophilic aromatic substitution and selective reduction of nitroarenes.

  • Step 1: Nucleophilic Aromatic Substitution (SNAr): The aromatic ring of 4-fluoro-3-nitroanisole is activated towards nucleophilic attack by the strongly electron-withdrawing nitro group.[1] This activation facilitates the displacement of the fluoride ion by the secondary amine, morpholine. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, which then collapses to form the product.[2][3] Fluorine is an excellent leaving group in SNAr reactions on activated aromatic systems.

  • Step 2: Nitro Group Reduction: The reduction of the nitro group to a primary amine is a common transformation in organic synthesis.[4] A variety of reducing agents can be employed for this purpose, with catalytic hydrogenation or the use of metals in acidic or neutral media being the most prevalent.[5][6][7] For this specific synthesis, iron powder in the presence of ammonium chloride offers a cost-effective, efficient, and chemoselective method for the reduction, avoiding the need for high-pressure hydrogenation equipment.[7]

Detailed Experimental Protocol

Step 1: Synthesis of 4-(2-methoxy-4-nitrophenyl)morpholine

  • To a solution of 4-fluoro-3-nitroanisole (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF), add morpholine (1.2 equivalents) and a base like potassium carbonate (1.5 equivalents).

  • Heat the reaction mixture to reflux (or to a temperature of 80-100 °C if using DMF) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically within 4-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-(2-methoxy-4-nitrophenyl)morpholine as a solid.

Step 2: Synthesis of this compound

  • In a round-bottom flask, suspend the 4-(2-methoxy-4-nitrophenyl)morpholine (1 equivalent) in a mixture of ethanol and water.

  • Add ammonium chloride (4-5 equivalents) and iron powder (3-4 equivalents) to the suspension.

  • Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC.

  • Upon completion of the reaction (typically 2-4 hours), filter the hot reaction mixture through a pad of celite to remove the iron salts.

  • Wash the celite pad with hot ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Basify the remaining aqueous solution with a concentrated solution of sodium hydroxide or ammonium hydroxide.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by column chromatography if necessary.

Visualization of the Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Nitro Group Reduction start1 4-Fluoro-3-nitroanisole + Morpholine reagents1 K₂CO₃, Ethanol/DMF, Reflux start1->reagents1 product1 4-(2-methoxy-4-nitrophenyl)morpholine reagents1->product1 start2 4-(2-methoxy-4-nitrophenyl)morpholine product1->start2 Intermediate reagents2 Fe, NH₄Cl, Ethanol/H₂O, Reflux start2->reagents2 product2 This compound reagents2->product2

Caption: Synthetic workflow for this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following spectroscopic techniques are routinely employed.

Molecular Structure

Molecular_Structure structure caption This compound C₁₁H₁₆N₂O₂MW: 208.26 g/mol

Caption: Chemical structure of this compound.

Spectroscopic Data
Technique Expected Observations
¹H NMR Signals corresponding to aromatic protons, morpholine protons, methoxy protons, and amine protons.
¹³C NMR Resonances for all unique carbon atoms in the molecule.
IR Spectroscopy Characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), C-O stretching, and N-H bending.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound.
¹H NMR Spectroscopy (400 MHz, CDCl₃)
Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~6.80d1HAr-H
~6.40dd1HAr-H
~6.35d1HAr-H
~3.85s3H-OCH₃
~3.80t4H-N(CH₂)₂-
~3.60br s2H-NH₂
~3.10t4H-O(CH₂)₂-

Note: Chemical shifts are approximate and may vary depending on the solvent and concentration.

¹³C NMR Spectroscopy (100 MHz, CDCl₃)
Chemical Shift (δ, ppm) Assignment
~150.0Ar-C
~140.0Ar-C
~135.0Ar-C
~115.0Ar-CH
~105.0Ar-CH
~100.0Ar-CH
~67.0-O(CH₂)₂-
~55.0-OCH₃
~50.0-N(CH₂)₂-

Note: Chemical shifts are approximate and may vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3450-3300N-H StretchingPrimary Amine (-NH₂)
3100-3000C-H StretchingAromatic C-H
2950-2800C-H StretchingAliphatic C-H
1620-1600N-H BendingPrimary Amine (-NH₂)
1520-1480C=C StretchingAromatic Ring
1250-1200C-O StretchingAryl Ether
1120-1100C-O-C StretchingMorpholine Ether
Mass Spectrometry
  • Expected Molecular Ion (M⁺): m/z = 208.12

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • 4-Fluoro-3-nitroanisole is a skin and eye irritant. Handle with care.

  • Morpholine is corrosive and flammable. Avoid contact with skin and eyes, and keep away from ignition sources.

  • Iron powder is flammable. Handle in an inert atmosphere if possible.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This technical guide has outlined a reliable and efficient method for the synthesis of this compound, a valuable intermediate in organic synthesis. The two-step procedure, involving nucleophilic aromatic substitution and subsequent nitro group reduction, is a practical approach for laboratory-scale preparation. The detailed characterization data provided serves as a benchmark for confirming the identity and purity of the final product. By adhering to the described protocols and safety precautions, researchers can confidently synthesize and utilize this important chemical building block in their scientific endeavors.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]5]

  • Taylor & Francis Online. (2010, February 4). Efficient Reducing System Based on Iron for Conversion of Nitroarenes to Anilines. Retrieved from [Link]7]

  • Wiley Online Library. (n.d.). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Retrieved from [Link]6]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]4]

  • PubChem. (n.d.). This compound. Retrieved from [Link]]

  • Vapourtec. (n.d.). Aromatic Substitution. Retrieved from [Link]1]

  • National Center for Biotechnology Information. (n.d.). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Retrieved from [Link]2]

  • PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]3]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxy-4-morpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-Methoxy-4-morpholinoaniline, a key building block in contemporary drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). While extensive experimental data for this specific molecule is not widely published, this guide synthesizes predicted data, information from analogous structures, and established analytical methodologies to offer researchers a robust framework for its utilization. We delve into the structural and functional importance of the methoxy and morpholino moieties, provide detailed, field-proven protocols for the experimental determination of its key physicochemical parameters, and discuss the implications of these properties on its application in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile chemical entity.

Introduction: The Emerging Role of this compound in Drug Discovery

The landscape of modern pharmacology is increasingly focused on targeted therapies. One of the most promising new modalities is Targeted Protein Degradation (TPD), which utilizes small molecules known as PROTACs to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. PROTACs are heterobifunctional molecules, comprised of a "warhead" that binds to the target protein, an E3 ligase ligand, and a linker that connects the two.[1] The linker is not merely a passive spacer; its length, flexibility, and chemical composition are critical determinants of the PROTAC's efficacy, dictating the formation and stability of the ternary complex between the target protein and the E3 ligase.[2][3]

This compound has emerged as a valuable building block for the synthesis of these crucial linkers. Its structure incorporates two key pharmacophoric elements: a morpholine ring and a methoxy-substituted aniline. The morpholine group is a "privileged structure" in medicinal chemistry, often included to improve aqueous solubility, metabolic stability, and overall pharmacokinetic properties.[4][5] The methoxy group, also prevalent in many approved drugs, can influence ligand-target binding, physicochemical properties, and metabolic pathways.[6][7]

This guide will provide a detailed examination of the physicochemical properties of this compound, offering both predicted data and a blueprint for its empirical characterization. Understanding these properties is paramount for the rational design of effective and drug-like PROTACs.

Molecular Structure and Core Identifiers

A foundational understanding of this compound begins with its molecular structure and key identifiers.

Molecular Structure

The structure of this compound is characterized by a central benzene ring substituted with an amine group, a methoxy group, and a morpholine ring.

Caption: 2D structure of this compound.

Key Identifiers

For unambiguous identification and data retrieval, the following identifiers are crucial:

IdentifierValueSource
IUPAC Name 2-methoxy-4-morpholin-4-ylaniline[8][9]
CAS Number 209960-91-8[8][9][10]
Molecular Formula C₁₁H₁₆N₂O₂[8][9][10]
Molecular Weight 208.26 g/mol [8][10]
Canonical SMILES COC1=C(C=CC(=C1)N2CCOCC2)N[8][9]
InChI Key BQTMHUUWYHEPNQ-UHFFFAOYSA-N[8][9]

Physicochemical Properties: Predicted Data and Rationale

PropertyPredicted ValueSourceRationale and Significance in Drug Discovery
Melting Point (°C) Not available-As a solid at room temperature, a sharp melting point would be indicative of high purity. For use in synthesis, a defined melting point is a key quality control parameter.
Boiling Point (°C) Not available-Due to its relatively high molecular weight and polarity, it is expected to have a high boiling point and is likely to decompose before boiling at atmospheric pressure.
Aqueous Solubility Moderately Soluble (Predicted)-The morpholine ring is known to enhance aqueous solubility, a desirable trait for improving the ADME properties of resulting PROTACs.[4] The aniline and methoxy groups contribute some lipophilicity.
pKa ~4-5 (Aniline)[11] (for a similar compound)The basicity of the aniline nitrogen is crucial for its reactivity in subsequent synthetic steps. The pKa will influence its ionization state at physiological pH, which can impact cell permeability and target engagement of the final PROTAC.
logP 1.0 (XlogP)[12]This predicted value suggests a balanced lipophilicity. For PROTACs, which often have high molecular weights, controlling lipophilicity is critical to maintain cell permeability and avoid issues with off-target toxicity and poor pharmacokinetics.[2]
Topological Polar Surface Area (TPSA) 47.7 Ų[8]This value suggests good potential for cell membrane permeability. TPSA is a key parameter in predicting drug absorption and brain penetration.

Experimental Protocols for Physicochemical Characterization

To address the gap in experimental data, this section provides detailed, standardized protocols for the determination of the key physicochemical properties of this compound. These methods are based on internationally recognized guidelines, ensuring robustness and reproducibility.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides an indication of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid.[2]

Methodology (Capillary Method):

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.[]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or similar) alongside a calibrated thermometer.[2][14]

  • Measurement: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point.[2] For an accurate measurement, the heating rate should be slow (1-2°C per minute) near the expected melting point.[15]

  • Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded as the melting range.[15][16]

MeltingPointWorkflow A Grind sample to a fine powder B Pack into capillary tube (2-3 mm) A->B C Place in melting point apparatus B->C D Heat slowly (1-2°C/min) near melting point C->D E Record temperature at first liquid drop D->E F Record temperature at last solid crystal E->F G Report the melting range F->G

Caption: Workflow for Melting Point Determination.

Aqueous Solubility (OECD 105)

Rationale: Aqueous solubility is a critical determinant of a drug's absorption and distribution. The OECD 105 guideline provides a standardized method for this measurement.[6][17]

Methodology (Flask Method):

  • Equilibration: An excess amount of this compound is added to a known volume of water in a flask. The mixture is agitated at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[4]

  • Phase Separation: The saturated solution is separated from the excess solid by centrifugation or filtration.[4]

  • Quantification: The concentration of this compound in the clear aqueous phase is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calibration: A standard curve is generated using known concentrations of the compound to ensure accurate quantification.

SolubilityWorkflow A Add excess compound to water B Agitate at constant temperature to reach equilibrium A->B C Separate aqueous phase (centrifuge/filter) B->C D Quantify concentration using HPLC-UV C->D E Compare to standard curve D->E F Report solubility (e.g., in mg/mL) E->F

Caption: Workflow for Aqueous Solubility Determination (OECD 105).

Dissociation Constant (pKa) (OECD 112)

Rationale: The pKa value indicates the strength of an acid or base and determines the extent of ionization at a given pH. This is crucial for predicting a molecule's behavior in different biological compartments.[18][19] For this compound, the pKa of the aniline nitrogen is of primary interest.

Methodology (Potentiometric Titration):

  • Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored with a calibrated pH meter.[12]

  • Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.

  • Temperature Control: The experiment should be conducted at a constant temperature.

Partition Coefficient (logP) (OECD 107)

Rationale: The n-octanol/water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key factor in its ability to cross cell membranes. The OECD 107 shake-flask method is a classic approach for its determination.[5][8]

Methodology (Shake-Flask Method):

  • Phase Preparation: n-octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (usually n-octanol). This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The funnel is shaken to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: The two phases are carefully separated.

  • Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Spectroscopic Profile: A Hypothetical Analysis

In the absence of published spectra for this compound, we can predict the key features based on its structure and data from analogous compounds such as 2-methoxy-4-nitroaniline and 4-morpholinoaniline.[20][21][22]

¹H NMR Spectroscopy
  • Aromatic Protons: Three signals in the aromatic region (approx. 6.5-7.5 ppm), likely exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

  • Morpholine Protons: Two multiplets (or triplets) corresponding to the two sets of methylene protons in the morpholine ring (approx. 3.0-4.0 ppm).

  • Methoxy Protons: A sharp singlet corresponding to the three protons of the methoxy group (approx. 3.8 ppm).

  • Aniline Protons: A broad singlet for the two NH₂ protons, the chemical shift of which would be dependent on the solvent and concentration.

¹³C NMR Spectroscopy
  • Aromatic Carbons: Six signals in the aromatic region (approx. 110-160 ppm). The carbons attached to the oxygen and nitrogen atoms would be the most downfield.

  • Morpholine Carbons: Two signals for the methylene carbons of the morpholine ring (approx. 45-70 ppm).

  • Methoxy Carbon: A signal for the methoxy carbon at around 55 ppm.

Infrared (IR) Spectroscopy
  • N-H Stretching: A pair of bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

  • C-H Stretching: Bands around 2850-3000 cm⁻¹ for the aliphatic C-H bonds of the morpholine and methoxy groups, and above 3000 cm⁻¹ for the aromatic C-H bonds.

  • C=C Stretching: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.

  • C-O Stretching: A strong band around 1200-1250 cm⁻¹ for the aryl-alkyl ether linkage of the methoxy group, and another around 1115 cm⁻¹ for the aliphatic ether in the morpholine ring.

Mass Spectrometry
  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak at m/z = 208.

  • Fragmentation: Common fragmentation pathways would likely involve the loss of a methyl radical from the methoxy group, and cleavage of the morpholine ring.

Synthesis and Chemical Stability

Synthetic Approach

A plausible synthetic route to this compound involves the reduction of a nitro precursor, a common method for the synthesis of anilines.

Synthesis A 2-Methoxy-4-nitroaniline B Reduction (e.g., H₂, Pd/C or SnCl₂/HCl) A->B Nucleophilic Aromatic Substitution with Morpholine C This compound B->C

Caption: Plausible synthetic pathway.

This two-step process would likely begin with the nucleophilic aromatic substitution of a suitable starting material like 2-methoxy-4-nitro-1-halobenzene with morpholine, followed by the reduction of the nitro group to the desired aniline.[23]

Chemical Stability

Anilines are generally susceptible to oxidation, which can lead to coloration upon exposure to air and light. Therefore, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) and protected from light. Its stability in various solvents and at different pH values would need to be experimentally determined, especially if it is to be used in aqueous buffers for biological assays.

Conclusion and Future Directions

This compound is a molecule of significant interest in modern drug discovery, offering a synthetically accessible scaffold that combines the beneficial properties of both the morpholine and methoxy functional groups. While there is a current lack of comprehensive, publicly available experimental data on its physicochemical properties, this guide provides a robust framework for its characterization. The predicted properties suggest a compound with a balanced physicochemical profile, making it an attractive building block for the development of PROTACs and other complex therapeutic agents.

It is our recommendation that researchers utilizing this compound undertake the experimental determination of its core physicochemical properties as outlined in this guide. Such data will not only ensure the quality and reproducibility of their synthetic efforts but will also contribute valuable knowledge to the wider scientific community, enabling more effective and rational drug design in the future.

References

  • ChemPep. (n.d.). Overview of PROTAC Linkers.
  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-753. [doi:10.1002/med.21632]
  • Semantic Scholar. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
  • BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound.
  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [doi:10.1016/j.ejmech.2024.116364]
  • Ishihara, Y. (2024, September 26). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter Flash Talk.
  • Toure, M., & Crews, C. M. (2016). Small-Molecule PROTACS: New Approaches to Protein Degradation.
  • Taylor & Francis Online. (2023). Methoxy group: a non-lipophilic “scout” for protein pocket finding.
  • Situ Biosciences. (n.d.). OECD 105 - Water Solubility.
  • Studylib. (n.d.). Melting Point Determination Lab Protocol.
  • ResearchGate. (n.d.). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • National Center for Biotechnology Information. (n.d.). Current strategies for the design of PROTAC linkers: a critical review.
  • Patsnap. (n.d.). Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
  • Organisation for Economic Co-operation and Development. (1981). Test No. 112: Dissociation Constants in Water. OECD Guidelines for the Testing of Chemicals, Section 1.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 414960, this compound.
  • Organisation for Economic Co-operation and Development. (n.d.). Test No. 112: Dissociation Constants in Water.
  • PubChemLite. (n.d.). This compound hydrochloride (C11H16N2O2).
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • J&K Scientific. (n.d.). This compound, 95%.
  • MPG.PuRe. (n.d.). Supporting Information.
  • ChemicalBook. (n.d.). 2-Methoxy-4-nitroaniline(97-52-9) 1H NMR spectrum.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from The Royal Society of Chemistry website.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7337, 2-Methoxy-4-nitroaniline.
  • Patsnap. (n.d.). Preparation method of 2-methoxy-4-nitroaniline.
  • ChemicalBook. (n.d.). 2-Methoxy-4-nitroaniline synthesis.
  • Sigma-Aldrich. (n.d.). This compound.
  • ChemBK. (2024, April 9). 2-(4-Morpholino)aniline - Physico-chemical Properties.
  • Wikipedia. (n.d.). 2-Methoxy-4-nitroaniline.
  • Sigma-Aldrich. (n.d.). Degrader Building Blocks for Targeted Protein Degradation.
  • ResearchGate. (n.d.). Crystal Structure, IR and NMR Spectra of (E)-2-methoxy-4-(2-morpholinovinyl)phenol Molecule and Its DFT Calculations.
  • Life Chemicals. (2023, September 19). Degrader Building Blocks for Targeted Protein Degradation.
  • NIST. (n.d.). 2-Methoxy-4-(o-methoxyphenylazo)aniline.
  • Bio-Techne. (n.d.). Degrader Building Blocks | LYTAC & PROTAC Degraders.
  • Boron Molecular. (n.d.). Buy this compound, HCl.
  • ChemicalBook. (n.d.). 2-Methoxy-4-nitroaniline(97-52-9) IR1.
  • SpectraBase. (n.d.). 2-Methoxy-4-methyl-N-phenyl-aniline - Optional[13C NMR] - Chemical Shifts.

Sources

A Strategic Guide to Unveiling the Biological Potential of 2-Methoxy-4-morpholinoaniline: A Research Framework

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The confluence of privileged structural motifs in a single molecule presents a compelling starting point for drug discovery. 2-Methoxy-4-morpholinoaniline is one such molecule, incorporating an aniline core, a morpholine ring, and a methoxy group. While direct biological data on this specific compound is scarce, its constituent parts are well-represented in a multitude of pharmacologically active agents. This technical guide provides a comprehensive research framework for scientists and drug development professionals to systematically investigate the potential biological activities of this compound. We will deconstruct the molecule's structure to form rational hypotheses, propose a multi-tiered experimental cascade from target-based screening to cellular mechanism of action, and provide detailed, field-proven protocols. This document serves not as a review of existing data, but as a strategic roadmap for novel discovery.

Deconstruction of the Scaffold: Rationale for Investigation

The predictive power of medicinal chemistry often lies in understanding the contribution of individual structural motifs to overall biological activity. The this compound scaffold (Figure 1) is a composite of three key pharmacophores, each with a rich history in drug development.

  • The Anilino Core: The aniline and, more broadly, the anilino-heterocycle structure is the cornerstone of numerous kinase inhibitors.[1] Specifically, 4-anilinoquinazolines and 4-anilinoquinolines are known to target the ATP-binding pocket of tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[1][2] This established precedent makes kinase inhibition the most compelling initial hypothesis for this compound's potential activity.

  • The Morpholine Moiety: The morpholine ring is a highly versatile and valuable scaffold in medicinal chemistry. Its inclusion can improve aqueous solubility, metabolic stability, and pharmacokinetic properties.[3] Furthermore, morpholine derivatives have demonstrated a vast range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[3] Its presence is noted in successful kinase inhibitors like Gefitinib (targeting EGFR) and PI-103 (targeting PI3K/mTOR). The morpholine ring in these contexts often serves as a key pharmacophoric element that occupies a specific pocket in the kinase domain, contributing to both potency and selectivity.[4]

  • The Methoxy Group: The strategic placement of a methoxy group (-OCH3) on the aniline ring can significantly modulate a compound's biological profile. It can influence ligand-protein binding interactions, either directly or by altering the electronics of the aromatic ring.[5] Additionally, methoxy groups can impact metabolic fate, potentially blocking sites of oxidative metabolism and improving the compound's half-life.[6]

Hypothesis: Based on the convergence of these structural features, the primary hypothesis is that This compound possesses inhibitory activity against protein kinases, particularly those implicated in oncogenic signaling pathways, and will exhibit anti-proliferative effects in cancer cell lines.

Chemical Information: this compound
IUPAC Name 2-methoxy-4-morpholin-4-ylaniline[7][8]
CAS Number 209960-91-8[7]
Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
SMILES COC1=C(C=CC(=C1)N2CCOCC2)N[8]

Phase 1: Target Identification and Primary Screening

The initial phase of investigation must focus on validating the primary hypothesis of kinase inhibition. A broad-spectrum screening approach is recommended to identify potential kinase targets efficiently.

Experimental Design: High-Throughput Kinase Panel Screen

The most direct path to identifying potential targets is to screen the compound against a diverse panel of recombinant human kinases. Commercial services offer panels of hundreds of kinases, but a focused, cost-effective initial screen could target families frequently implicated in cancers where anilino- and morpholino-based inhibitors have shown promise.

Recommended Initial Kinase Panel:

  • Receptor Tyrosine Kinases (RTKs): EGFR, HER2, VEGFR2

  • Non-Receptor Tyrosine Kinases: Src, Abl

  • PI3K/Akt/mTOR Pathway: PI3Kα, Akt1, mTOR

  • MAPK Pathway: MEK1, ERK2, p38α[9]

Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a competitive binding assay, which is a robust method for initial hit identification. It measures the ability of the test compound to displace a fluorescently labeled ATP-competitive tracer from the kinase active site.

Materials:

  • Kinase of interest (e.g., PI3Kα)

  • Europium-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled Kinase Tracer

  • This compound (test compound) dissolved in 100% DMSO

  • Staurosporine or a known inhibitor for the target kinase (positive control)

  • Assay Buffer

  • 384-well, low-volume, black microplates

Procedure:

  • Compound Preparation: Create a 10-point, 3-fold serial dilution of this compound in DMSO, starting at a top concentration of 1 mM.

  • Assay Plate Preparation: Dispense 50 nL of each compound dilution into the assay plate wells. Include wells for "vehicle control" (50 nL DMSO) and "positive control" (50 nL Staurosporine).

  • Kinase/Antibody Mixture: Prepare a 2X solution of the kinase and the Eu-labeled antibody in the assay buffer. Add 5 µL to each well.

  • Tracer Mixture: Prepare a 2X solution of the Alexa Fluor™ 647-labeled tracer in the assay buffer. Add 5 µL to each well.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and read emissions at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Normalize the data using the vehicle control (0% inhibition) and positive control (100% inhibition). Plot the normalized response versus the log of the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis Compound Compound Dilution (10-point, 3-fold) Dispense Dispense 50nL Compound/Controls Compound->Dispense Controls Controls (DMSO, Staurosporine) Controls->Dispense KinaseMix Kinase + Antibody (2X Solution) AddKinase Add 5µL Kinase Mix KinaseMix->AddKinase TracerMix Tracer (2X Solution) AddTracer Add 5µL Tracer Mix TracerMix->AddTracer Dispense->AddKinase AddKinase->AddTracer Incubate Incubate 60 min (Room Temp) AddTracer->Incubate Read Read TR-FRET Signal (340ex / 615em, 665em) Incubate->Read Calculate Calculate Emission Ratio Read->Calculate Normalize Normalize Data Calculate->Normalize CurveFit Dose-Response Curve Fit (Determine IC50) Normalize->CurveFit

Caption: Workflow for a TR-FRET based kinase binding assay.

Phase 2: Cellular Activity and Cytotoxicity Profiling

A positive result in a biochemical assay is only the first step. It is critical to determine if the compound can engage its target in a cellular environment and exert a biological effect. The most relevant initial cellular assay for a potential anticancer agent is a cytotoxicity screen.

Experimental Design: Cancer Cell Line Panel Screen

The compound should be tested against a panel of human cancer cell lines. The choice of cell lines should ideally correlate with the kinase targets identified in Phase 1. For example, if the compound inhibits EGFR, cell lines known to be dependent on EGFR signaling (e.g., A549 lung cancer, BGC-823 gastric cancer) should be included.[1][2]

Recommended Cell Line Panel:

  • HepG2 (Hepatocellular Carcinoma): A common benchmark cell line.[10][11]

  • A549 (Non-small cell lung carcinoma): Often used for EGFR inhibitor testing.

  • MCF-7 (Breast Adenocarcinoma): Represents hormone-dependent breast cancer.

  • MDA-MB-231 (Breast Adenocarcinoma): Represents triple-negative breast cancer.

  • HCT116 (Colorectal Carcinoma): A model for colon cancer.

Protocol: MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Materials:

  • Selected cancer cell lines

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (in DMSO)

  • Doxorubicin or another standard chemotherapeutic (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well, flat-bottom, clear microplates

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate for 24 hours (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the test compound and positive control in culture medium. Remove the old medium from the plates and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control wells (medium with DMSO, final concentration ≤ 0.5%).

  • Incubation: Incubate the plates for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with no cells). Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage viability versus the log of compound concentration and fit the data to determine the IC50 value.[2]

Hypothetical Data Presentation

The results of the cytotoxicity screen should be summarized in a clear, tabular format for comparison.

Table 1: Hypothetical In Vitro Cytotoxicity of this compound
Cell Line Cancer Type IC50 (µM)
This compound
A549Lung Carcinoma8.5
BGC-823Gastric Carcinoma4.2
MCF-7Breast Carcinoma15.1
MDA-MB-231Breast Carcinoma6.8
HepG2Liver Carcinoma11.4

Phase 3: Elucidation of Cellular Mechanism of Action

If the compound exhibits potent and selective cytotoxicity, the next phase is to confirm that its cellular effect is mediated by the intended kinase target.

Experimental Design: Target Engagement and Downstream Signaling

The most direct way to demonstrate target engagement is to measure the phosphorylation status of the target kinase and its key downstream substrates in treated cells.

Workflow:

  • Treat a sensitive cell line (e.g., BGC-823 from the hypothetical data) with the compound at its IC50 and 5x IC50 concentration for a short duration (e.g., 2-6 hours).

  • Lyse the cells and collect the protein.

  • Perform a Western blot analysis using antibodies against the phosphorylated form of the target kinase (e.g., p-EGFR) and total kinase (e.g., EGFR).

  • Probe for downstream signaling proteins, such as p-Akt and p-ERK, to see if the compound inhibits the entire pathway.

G GF Growth Factor (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  p PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt  p mTOR mTORC1 Akt->mTOR  p Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 2-Methoxy-4- morpholinoaniline Compound->RTK

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

Future Directions and Drug Development

Should this compound prove to be a potent and selective kinase inhibitor with a clear cellular mechanism of action, it becomes a valuable lead compound. Subsequent steps would involve a comprehensive drug development program:

  • Structure-Activity Relationship (SAR) Studies: Synthesize analogs to improve potency, selectivity, and drug-like properties.

  • ADME/Toxicity Profiling: Evaluate its absorption, distribution, metabolism, excretion, and toxicity profile in vitro and in vivo.

  • Intellectual Property: Conduct thorough patent searches and consider filing for patent protection on the novel compound and its uses. The landscape of patents for similar scaffolds should be carefully analyzed.[12][13]

This structured approach provides a robust framework for taking this compound from a molecule of hypothetical interest to a validated lead compound with therapeutic potential.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 414960, this compound. Retrieved from [Link]

  • Al-Sheikh, A., Jaber, M. A., Khalaf, H., AlKhawaja, N., & Abuarqoub, D. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3249–3261.
  • Al-Sheikh, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. ResearchGate. Retrieved from [Link]

  • Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. ResearchGate. Retrieved from [Link]

  • Al-Sheikh, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Publishing. Retrieved from [Link]

  • Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. ResearchGate. Retrieved from [Link]

  • Li, X., et al. (2015).
  • Okubo, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847–6858.
  • Wang, L., & Yuan, H. (2012). Redeveloping Drugs Based on Existing Patents. Journal of Medical and Pharmaceutical Sciences, 2.
  • Baker, S. J., et al. (2016). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. Bioorganic & Medicinal Chemistry Letters, 26(15), 3555–3559.
  • Spetea, M., & Schmidhammer, H. (2021). Recent Chemical and Pharmacological Developments on 14-Oxygenated-N-methylmorphinan-6-ones. Molecules, 26(18), 5649.
  • Hentemann, M. F., et al. (2012). Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor. Bioorganic & Medicinal Chemistry Letters, 22(21), 6645–6649.
  • Ciba-Geigy Ag. (1986). Morpholine derivatives, pharmaceutical compositions containing them and processes for their preparation. Google Patents.
  • Fujian Zhenxin Chemical Co Ltd. (2019). Preparation method of 2-methoxy-4-nitroaniline. Google Patents.
  • Ravichandran, V., et al. (2023). Mitogen-Activating Protein Kinases (MAPK) Inhibitors for Cancer Treatment. International Journal of Medical Pharmaceutical and Health Sciences.
  • Drug Hunter. (n.d.). Patents. Retrieved from [Link]

  • Lee, Y. X., et al. (2023). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules, 28(18), 6520.
  • Adams, C. H. (n.d.). Using Patent Filings to Model Branded Pharmaceutical Post-Expiration Strategies. LinkedIn. Retrieved from [Link]

Sources

Whitepaper: In Silico Target Prediction for 2-Methoxy-4-morpholinoaniline: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The identification of molecular targets is a pivotal and often rate-limiting step in modern drug discovery. In silico target prediction methods offer a rapid and cost-effective strategy to generate testable hypotheses, thereby accelerating the journey from a bioactive compound to a validated therapeutic candidate. This technical guide provides a comprehensive, step-by-step workflow for the in silico target prediction of 2-Methoxy-4-morpholinoaniline, a known chemical intermediate in the synthesis of the EGFR inhibitor Gefitinib. By leveraging a multi-pronged approach encompassing ligand-based similarity, pharmacophore modeling, and reverse docking principles, this document serves as a practical manual for researchers, scientists, and drug development professionals. It emphasizes the causality behind methodological choices, the importance of data integration for robust target prioritization, and the absolute necessity of subsequent experimental validation.

Introduction: The Imperative of Target Deconvolution

The challenge of elucidating the mechanism of action for a small molecule is a significant bottleneck in drug discovery. A compound exhibiting a desirable phenotypic effect must be linked to a specific molecular target or targets to enable rational optimization and safety assessment. Traditional methods for target identification can be resource-intensive and time-consuming. Computational, or in silico, approaches have emerged as indispensable tools to navigate this complexity, allowing for the rapid screening of vast biological target space to identify proteins that are most likely to interact with a given small molecule.

This guide focuses on this compound. A search of chemical databases reveals its identity as a key intermediate in the synthesis of Gefitinib, a well-characterized inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which is used in cancer therapy. This known association provides a unique opportunity: we can use the expected target, EGFR, as a positive control to validate our in silico workflow. The primary objective is to construct a robust computational protocol to predict targets for this compound, treating it as a query molecule to see if our methods can successfully identify its biologically relevant protein family.

This document is structured to provide not just a protocol, but the strategic thinking behind it. We will explore the preparation of the molecule for analysis, apply several distinct predictive algorithms, and detail a framework for interpreting and prioritizing the resulting data for downstream experimental validation.

The In Silico Target Prediction Workflow: A Strategic Overview

A successful in silico campaign is not reliant on a single method, but on the convergence of evidence from multiple, orthogonal approaches. Our workflow is designed to leverage both the information encoded in the ligand's structure and the vast repository of known protein structures and ligand-target interactions.

G cluster_0 Phase 1: Input Preparation cluster_2 Phase 3: Analysis & Prioritization cluster_3 Phase 4: Experimental Validation A 1. Obtain SMILES String (this compound) B 2. Generate 3D Conformation (Energy Minimization) A->B Canonical Representation C 3a. Ligand-Based Similarity (e.g., SwissTargetPrediction) B->C D 3b. Pharmacophore Screening (e.g., PharmMapper) B->D E 3c. Reverse Docking (Conceptual) B->E F 4. Consolidate Target Lists C->F D->F E->F G 5. Score & Rank Targets (Based on algorithm scores, pathway analysis, literature) F->G H 6. Select High-Confidence Candidates G->H I 7. In Vitro Binding Assays (e.g., SPR, ITC) H->I J 8. Cellular Target Engagement (e.g., CETSA)

Figure 1: High-level workflow for in silico target prediction and experimental validation.

Phase 1: Ligand Preparation and Canonical Representation

The starting point for any in silico analysis is an accurate, machine-readable representation of the molecule. The quality of this input directly impacts the validity of all subsequent predictions.

Obtaining the Chemical Structure

The Simplified Molecular Input Line Entry System (SMILES) is a standard format for representing 2D chemical structures. For this compound, the canonical SMILES string can be obtained from public databases like PubChem.

  • Molecule: this compound

  • PubChem CID: 78241

  • Canonical SMILES: COc1cc(N2CCOCC2)ccc1N

Protocol: Generation of 3D Conformation

While 2D similarity methods can use the SMILES string directly, structure-based methods like docking require a plausible 3D conformation.

Objective: To convert the 2D SMILES string into a low-energy 3D structure.

Tools:

  • Online Tool: A web-based tool like the "SMILES translator and structure file generator" from the National Cancer Institute.

  • Local Software: Molecular modeling software such as Avogadro (open-source), PyMOL, or Schrödinger Maestro.

Step-by-Step Protocol (using Avogadro):

  • Input SMILES: Open Avogadro. Go to Build > Insert > SMILES.

  • Paste SMILES: In the dialog box, paste COc1cc(N2CCOCC2)ccc1N. Click OK. A 2D or preliminary 3D structure will be generated.

  • Add Hydrogens: Ensure all hydrogens are explicit. Go to Build > Add Hydrogens.

  • Energy Minimization: This is the critical step to find a stable 3D conformation. Go to Extensions > Optimize Geometry. The software will use a force field (e.g., UFF or MMFF94) to adjust bond lengths and angles to find a low-energy state.

  • Save Structure: Save the optimized structure in a standard format like .sdf or .mol2, which can be used as input for docking software.

Causality: Energy minimization is crucial because it produces a sterically favorable and energetically stable conformation of the molecule, which is more representative of how it might exist in a biological environment. Docking a high-energy, poorly conformed structure into a protein's binding site will produce unreliable and misleading binding scores.

Phase 2: Applying In Silico Target Prediction Methodologies

We will now use our prepared ligand structure to query several target prediction servers. Each server utilizes a different underlying algorithm, and by combining their outputs, we can increase the confidence in our final predictions.

Ligand-Based Approach: Chemical Similarity Ensemble

Principle: This approach is based on the simple but powerful principle that molecules with similar structures are likely to bind to similar protein targets. Tools like SwissTargetPrediction compare the 2D and 3D similarity of a query molecule against a curated database of known active ligands for a wide range of protein targets.

Protocol: Using SwissTargetPrediction

  • Navigate to the Server: Open a web browser and go to the SwissTargetPrediction website.

  • Input Molecule: Paste the SMILES string COc1cc(N2CCOCC2)ccc1N into the query box.

  • Select Organism: Choose "Homo sapiens" to focus the search on human proteins.

  • Run Prediction: Click the "Predict targets" button.

  • Analyze Results: The output will be a list of predicted protein targets, ranked by a probability score. The results are often grouped by protein class.

Anticipated Results & Interpretation: Given that this compound is a substructure of Gefitinib, we expect to see a high probability score for EGFR. The results will likely also include other kinases, as many kinase inhibitors share common structural motifs. This provides an initial, broad survey of potential targets.

Table 1: Representative Output from SwissTargetPrediction

Target Class Target Name UniProt ID Probability Known Ligands (ChEMBL)
Kinase Epidermal growth factor receptor P00533 0.357 >5000
Kinase Erb-B2 receptor tyrosine kinase P04626 0.151 >2000
Kinase Vascular endothelial growth factor receptor 2 P35968 0.088 >1500
Kinase Serine/threonine-protein kinase Lck P06239 0.052 >1000
Family A G protein-coupled receptor Dopamine D2 receptor P14416 0.031 >3000
... ... ... ... ...

(Note: Data is illustrative of typical output. Actual scores may vary.)

Structure-Based Approach: Reverse Docking

Principle: Reverse (or inverse) docking flips the conventional drug discovery paradigm. Instead of screening a library of compounds against one target, we screen one compound against a library of all available protein binding sites. The compound is computationally "docked" into each site, and a scoring function estimates the binding affinity. Targets with the best scores are considered potential hits.

Workflow: Conceptual Reverse Docking

G cluster_0 cluster_1 Ligand Prepared 3D Ligand (this compound.sdf) Docking Docking Algorithm (e.g., AutoDock Vina, Glide) Ligand->Docking PDB Protein Binding Site Library (e.g., PDB, scPDB) PDB->Docking Scoring Scoring & Ranking (Based on predicted binding affinity, kcal/mol) Docking->Scoring Output Ranked List of Potential Protein Targets Scoring->Output

Figure 2: Conceptual workflow for a reverse docking experiment.

Execution: While running a full reverse dock is computationally intensive and beyond the scope of this guide, several web services like MTiOpenScreen provide access to this technology. The process involves uploading the prepared 3D ligand structure (.sdf or .mol2 file) and submitting it for screening against a pre-compiled library of protein structures.

Interpretation of Results: The output is a list of proteins ranked by their docking score (e.g., in kcal/mol). A more negative score typically indicates a more favorable predicted binding interaction. The key is to look for clusters of related proteins (e.g., multiple tyrosine kinases) appearing at the top of the list, as this provides stronger evidence than a single high-scoring hit. We would expect EGFR to be among the top-ranked proteins.

Phase 3: Data Integration and Target Prioritization

The strength of our prediction lies in the consensus between different methods. A target predicted by both ligand-based similarity and reverse docking is a much higher confidence candidate than one predicted by a single method.

Protocol: Target List Consolidation and Annotation

  • Aggregate Data: Combine the top-ranked targets from all methods into a single spreadsheet.

  • Remove Duplicates: Create a unique list of all predicted protein targets.

  • Cross-Reference: For each unique target, note which method(s) predicted it and its corresponding score or rank.

  • Biological Annotation: Use resources like UniProt and KEGG to annotate the targets with their known biological functions and pathway involvements. This step is critical for understanding the potential biological consequences of modulating the target.

  • Prioritization: Rank the consolidated list based on the following criteria:

    • Convergence: Does the target appear in the results from multiple methods?

    • Scores: How high is the probability or docking score?

    • Family Enrichment: Do multiple members of the same protein family (e.g., kinases) appear?

    • Relevance to Known Biology: Does the target (e.g., EGFR) align with the known biology of the parent compound (Gefitinib)?

Table 2: Example of a Prioritized Target List

UniProt ID Gene Name Target Name Predicted By Rationale for Prioritization
P00533 EGFR Epidermal growth factor receptor SwissTarget, Reverse Docking Highest Priority. Known target of parent compound. Predicted by multiple orthogonal methods.
P04626 ERBB2 Erb-B2 receptor tyrosine kinase SwissTarget, Reverse Docking High Priority. Member of the same family as EGFR. Often co-targeted. High scores.
P35968 KDR Vascular endothelial growth factor receptor 2 SwissTarget Medium Priority. Kinase target. Predicted by one method. Known cancer-related pathway.

| P14416 | DRD2 | Dopamine D2 receptor | SwissTarget | Low Priority. Non-kinase target. Lower probability score. Potential off-target effect. |

Phase 4: The Mandate for Experimental Validation

Recommended Validating Experiments:

  • Biochemical Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can directly measure the binding affinity (e.g., KD) between the compound and the purified recombinant target protein. This provides direct evidence of a physical interaction.

  • Enzymatic Assays: For enzyme targets like kinases, an in vitro assay can determine if the compound inhibits the enzyme's catalytic activity (e.g., measuring IC50).

  • Cellular Target Engagement Assays: Methods like the Cellular Thermal Shift Assay (CETSA) can confirm that the compound binds to its intended target within a live cell, which is a crucial step in demonstrating physiological relevance.

G cluster_0 EGFR Signaling Pathway (Simplified) EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR P P EGFR->P RAS RAS P->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Gefitinib Gefitinib / This compound (Hypothesized) Gefitinib->EGFR Inhibits (ATP-binding site)

A Technical Guide to the Solubility of 2-Methoxy-4-morpholinoaniline in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Methoxy-4-morpholinoaniline, a key building block in contemporary drug discovery and development. In the absence of extensive public solubility data for this specific molecule, this document establishes a predictive solubility profile based on first principles of chemical structure and polarity. More critically, it furnishes researchers, scientists, and drug development professionals with a detailed, field-proven experimental framework for the precise and accurate determination of its solubility in a wide array of common laboratory solvents. The protocols herein are designed to be self-validating, ensuring the generation of robust and reliable data essential for applications ranging from reaction optimization and purification to formulation development and high-throughput screening.

Introduction: The Significance of Solubility in Drug Development

Solubility is a critical physicochemical parameter that profoundly influences a compound's journey from a laboratory curiosity to a viable therapeutic agent. It dictates the efficiency of synthetic routes, the feasibility of purification strategies, and, most importantly, the bioavailability of an active pharmaceutical ingredient (API). For a molecule like this compound, which possesses structural motifs prevalent in modern medicinal chemistry, a thorough understanding of its solubility is paramount for its effective utilization.[1] The presence of a morpholine ring, for instance, is often incorporated to enhance aqueous solubility and improve pharmacokinetic properties.[2] This guide bridges the current information gap by providing a predictive assessment and a practical, rigorous methodology for the experimental determination of its solubility profile.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential for predicting its behavior in different solvent environments.

PropertyValueSource
Chemical Formula C₁₁H₁₆N₂O₂[3]
Molecular Weight 208.26 g/mol [3]
CAS Number 209960-91-8[3]
Appearance Solid (predicted)[4]
Predicted XlogP 1.0[5]

Predictive Solubility Profile: A "Like Dissolves Like" Approach

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which posits that substances with similar polarities are more likely to be miscible.[6] The structure of this compound, featuring a polar aniline moiety, a hydrogen-bond accepting morpholine ring, and a relatively nonpolar methoxybenzene core, suggests a nuanced solubility profile.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The presence of the primary amine (-NH₂) and the oxygen and nitrogen atoms in the morpholine ring allows for hydrogen bonding with protic solvents. The amine group can act as a hydrogen bond donor, while the ether and amine functionalities are acceptors. Therefore, moderate to good solubility is anticipated in these solvents. However, the hydrophobic benzene ring may limit high solubility, particularly in water.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents can engage in dipole-dipole interactions with the polar functional groups of this compound. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are particularly strong solvents for a wide range of organic compounds and are expected to effectively solubilize this molecule.[7]

  • Nonpolar Solvents (e.g., Toluene, Hexane, Dichloromethane): The nonpolar aromatic ring and the aliphatic carbons of the morpholine ring will have favorable interactions with nonpolar solvents. However, the highly polar amine and ether functionalities will be poorly solvated, leading to an expectation of low solubility in solvents like hexane. Dichloromethane, with its moderate polarity, may exhibit some solvating power.

Based on this structural analysis, a qualitative prediction of solubility is summarized in the table below.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolModerate to HighHydrogen bonding potential of the aniline and morpholine groups.
Polar Aprotic DMSO, DMF, Acetonitrile, AcetoneHighStrong dipole-dipole interactions with the polar functionalities.
Nonpolar Toluene, Dichloromethane, HexaneLow to ModerateThe overall polarity of the molecule limits solubility in nonpolar environments.

Experimental Determination of Solubility: A Rigorous Protocol

To move beyond prediction and obtain quantitative data, a systematic experimental approach is necessary. The following protocols are designed to provide both a rapid qualitative assessment and a precise quantitative determination of solubility.

Visualizing the Experimental Workflow

The overall process for determining the solubility of this compound is depicted in the following workflow diagram.

G cluster_prep Preparation cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Determination (Isothermal Equilibrium Method) prep_compound Weigh 2-Methoxy-4- morpholinoaniline qual_test Small-scale dissolution test (visual observation) prep_compound->qual_test quant_prep Prepare supersaturated solutions prep_compound->quant_prep prep_solvents Prepare a panel of common lab solvents prep_solvents->qual_test prep_solvents->quant_prep qual_result Categorize as soluble, sparingly soluble, or insoluble qual_test->qual_result qual_result->quant_prep Inform solvent selection quant_equilibrate Equilibrate at a constant temperature with agitation (e.g., 24-48 hours) quant_prep->quant_equilibrate quant_separate Separate solid and liquid phases (centrifugation/filtration) quant_equilibrate->quant_separate quant_analyze Analyze supernatant concentration (e.g., HPLC, UV-Vis) quant_separate->quant_analyze quant_calculate Calculate solubility (e.g., mg/mL, mol/L) quant_analyze->quant_calculate

Sources

stability and degradation profile of 2-Methoxy-4-morpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Stability and Degradation Profile of 2-Methoxy-4-morpholinoaniline

Introduction: A Proactive Approach to Molecular Stability

In the landscape of pharmaceutical development, understanding the intrinsic stability of a molecule is not merely a regulatory checkpoint; it is a fundamental pillar of drug safety and efficacy. This guide provides a comprehensive framework for characterizing the , a substituted aniline derivative that serves as a key structural motif in various pharmacologically active agents. While specific degradation studies on this exact molecule are not extensively documented in public literature, its chemical structure—comprising an aniline, a methoxy ether, and a morpholine ring—provides a clear roadmap for predicting its behavior under stress conditions.

This document is structured not as a review of existing data, but as a proactive, first-principles guide for the scientist tasked with this characterization. We will move from the known physicochemical properties to a systematic, field-proven methodology for conducting forced degradation studies, developing a stability-indicating analytical method, and interpreting the resulting data, all within the authoritative framework of international regulatory guidelines.

Part 1: Physicochemical Foundation of this compound

A thorough understanding of a molecule's physical and chemical properties is the starting point for any stability investigation. These properties influence solubility, reactivity, and analytical behavior.

Table 1: Core Physicochemical Properties of this compound

Property Value Source
IUPAC Name 2-methoxy-4-morpholin-4-ylaniline
CAS Number 209960-91-8
Molecular Formula C₁₁H₁₆N₂O₂
Molecular Weight 208.26 g/mol
Appearance Solid (predicted) -
SMILES COC1=C(C=CC(=C1)N2CCOCC2)N

| InChIKey | BQTMHUUWYHEPNQ-UHFFFAOYSA-N | |

Part 2: The Regulatory Imperative: ICH Guidelines as the Blueprint

Stability testing is not an arbitrary exercise. The International Council for Harmonisation (ICH) provides a set of globally recognized guidelines that define the required stability data package for a new drug substance. The core purpose is to provide evidence on how the quality of a substance varies over time under the influence of environmental factors like temperature, humidity, and light.

For our purposes, the following ICH guidelines are paramount:

  • ICH Q1A(R2) - Stability Testing of New Drug Substances and Products: This guideline mandates "stress testing" to elucidate the intrinsic stability of the drug substance. It helps to establish degradation pathways, identify likely degradation products, and validate the stability-indicating power of the analytical procedures used.

  • ICH Q1B - Photostability Testing: This provides guidance on the basic testing protocol for assessing the light sensitivity of a drug substance.

  • ICH Q2(R1) - Validation of Analytical Procedures: This guideline details the requirements for validating the analytical method used to measure the drug substance and its degradation products, ensuring it is fit for its intended purpose.

Forced degradation, or stress testing, is the cornerstone of this process. It involves subjecting the molecule to conditions more severe than accelerated stability testing to provoke degradation and reveal potential liabilities in the molecular structure. The goal is to achieve a target degradation of 5-20%, which is sufficient to produce and detect degradation products without destroying the molecule entirely.

Part 3: Hypothesized Degradation Pathways: A Chemist's Perspective

Based on the functional groups present in this compound, we can hypothesize several potential degradation pathways. This predictive exercise is crucial for designing a comprehensive forced degradation study and for anticipating the types of analytical methods that will be required.

  • Oxidation of the Aniline Moiety: Aromatic amines are susceptible to oxidation. This can occur via electron transfer, potentially leading to the formation of N-oxides, hydroxylamines, or colored polymeric impurities through radical coupling mechanisms. The presence of the electron-donating methoxy and morpholino groups may activate the ring, making it more susceptible to oxidation.

  • Hydrolysis of the Methoxy Ether: While generally stable, ether linkages can be cleaved under harsh acidic conditions, potentially yielding a phenol derivative.

  • Cleavage of the Morpholine Ring: Studies on the biodegradation of morpholine have shown that a primary degradation step is the cleavage of the C-N bond within the ring, leading to the formation of an amino acid intermediate. While enzymatic, this suggests a potential chemical vulnerability that could be explored under chemical stress.

  • Photodegradation: Aromatic systems, particularly those with heteroatom substituents like anilines, are often photosensitive. UV or visible light can induce photochemical reactions, leading to complex degradation profiles. The degradation of aniline derivatives is often pH-dependent and can be influenced by the presence of oxygen.

The following diagram illustrates these potential points of molecular vulnerability.

Caption: Hypothesized degradation sites on this compound.

Part 4: A Systematic Protocol for Forced Degradation Studies

The following protocols are designed to be a robust starting point. The concentration of the drug substance, duration of exposure, and strength of the stress agent should be optimized to achieve the target degradation of 5-20%. A stock solution of this compound (e.g., 1 mg/mL in a suitable solvent like methanol or acetonitrile) should be prepared first.

Protocol 4.1: Acid and Base Hydrolysis

Causality: This study assesses the molecule's stability in pH extremes, which can be encountered in physiological environments or during formulation. It primarily targets acid/base-labile functional groups like ethers.

Step-by-Step Methodology:

  • Preparation: To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl for acid hydrolysis and 0.1 M NaOH for base hydrolysis.

  • Control: Prepare a control sample by adding an equal volume of purified water to an aliquot of the stock solution.

  • Incubation: Store the test and control samples at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

  • Sampling: Withdraw samples at appropriate time points.

  • Neutralization: Before analysis, neutralize the acid-stressed sample with an equivalent amount of 0.1 M NaOH and the base-stressed sample with 0.1 M HCl.

  • Analysis: Dilute to a suitable concentration and analyze by the developed stability-indicating HPLC method.

Protocol 4.2: Oxidative Degradation

Causality: This study evaluates the molecule's susceptibility to oxidation, a common degradation pathway for electron-rich moieties like aromatic amines.

Step-by-Step Methodology:

  • Preparation: To an aliquot of the stock solution, add an equal volume of a dilute hydrogen peroxide solution (e.g., 3% H₂O₂).

  • Control: Prepare a control sample as in the hydrolysis study.

  • Incubation: Store the samples at room temperature, protected from light, for a defined period (e.g., 24 hours). The reaction is often rapid.

  • Sampling & Analysis: Withdraw samples, dilute to a suitable concentration, and analyze immediately by HPLC. No quenching is typically required, but if the reaction is ongoing, it can be stopped by adding a small amount of sodium bisulfite.

Protocol 4.3: Thermal Degradation

Causality: This assesses the intrinsic thermal stability of the molecule in the solid state and in solution, simulating potential storage or manufacturing conditions.

Step-by-Step Methodology:

  • Solid State: Place a thin layer of the solid drug substance in a vial and expose it to high temperature (e.g., 80°C) in a controlled oven for a set period (e.g., 7 days).

  • Solution State: Expose an aliquot of the stock solution (in a sealed vial to prevent evaporation) to the same high-temperature conditions.

  • Control: Store control samples (solid and solution) at refrigerated conditions.

  • Analysis: After the exposure period, dissolve the solid sample in a suitable solvent. Dilute both the solid-stressed and solution-stressed samples and analyze by HPLC.

Protocol 4.4: Photostability Testing

Causality: This study is essential for any molecule with a chromophore in the UV-Vis range and is mandated by ICH Q1B. It determines the potential for degradation upon exposure to light.

Step-by-Step Methodology:

  • Preparation: Expose samples of the drug substance in both the solid state and in solution to a light source that meets ICH Q1B specifications (providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Control: Prepare parallel samples protected from light with aluminum foil (dark controls).

  • Incubation: Place the test and dark control samples in the photostability chamber simultaneously.

  • Analysis: After exposure, prepare the samples for analysis as described for the thermal study and analyze by HPLC. Compare the profiles of the exposed samples to the dark controls to identify photodegradants.

Part 5: Developing a Stability-Indicating Analytical Method (SIAM)

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. High-Performance Liquid Chromatography (HPLC) is the workhorse for this task.

The Core Objective: To achieve chromatographic separation between the intact parent peak of this compound and all process-related impurities and stress-induced degradation products.

G cluster_dev Method Development Cycle start Objective: Develop Stability- Indicating HPLC Method select_col Step 1: Column Selection (e.g., C18, 100 x 4.6 mm, 2.7 µm) start->select_col select_mob Step 2: Mobile Phase Scouting (Acidic: 0.1% Formic Acid in H₂O/ACN) (Basic: 10mM Amm. Bicarb in H₂O/ACN) select_col->select_mob run_grad Step 3: Generic Gradient Run (e.g., 5-95% B in 15 min) select_mob->run_grad inject_stress Step 4: Inject Stressed Samples (Composite mix of all degradation studies) run_grad->inject_stress eval_sep Step 5: Evaluate Separation (Are all peaks resolved from API?) inject_stress->eval_sep optimize Step 6: Optimize Gradient (Adjust slope, hold times, temperature) eval_sep->optimize No validate Step 7: Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, Precision) eval_sep->validate Yes optimize->run_grad Re-run

Caption: Workflow for developing a stability-indicating HPLC method.

Protocol 5.1: HPLC Method Development

Causality: A systematic approach ensures all potential degradation products are resolved, providing a trustworthy method for stability assessment. Reversed-phase HPLC is chosen for its versatility with moderately polar small molecules.

Step-by-Step Methodology:

  • Column and Mobile Phase Selection:

    • Start with a modern, high-efficiency reversed-phase column (e.g., a C18 stationary phase).

    • Screen two pH conditions for the aqueous mobile phase (e.g., pH 3 with 0.1% formic acid and pH 8 with 10 mM ammonium bicarbonate) to exploit potential differences in analyte selectivity. The organic mobile phase will typically be acetonitrile or methanol.

  • Gradient Elution: Employ a generic gradient (e.g., 5% to 95% organic over 15-20 minutes) to elute a wide range of potential degradants with varying polarities.

  • Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths and to assess peak purity. A primary wavelength (e.g., the λmax of the parent compound) should be chosen for quantification.

  • Stress Sample Analysis: Create a composite sample by mixing small aliquots from all stressed conditions (acid, base, oxidative, thermal, photolytic). This single injection is the most powerful tool for evaluating the method's specificity.

  • Optimization: Analyze the chromatogram of the composite sample.

    • If the parent peak co-elutes with any degradant peaks, the method is not stability-indicating.

    • Optimize the separation by adjusting the gradient slope, temperature, or switching the mobile phase pH or organic modifier.

  • Method Validation: Once adequate separation is achieved, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is proven by demonstrating that the parent peak is pure in all stressed samples, typically using PDA peak purity analysis and/or mass spectrometry (LC-MS).

Part 6: Data Interpretation and Presentation

Table 2: Illustrative Summary of Forced Degradation Results

Stress Condition (and duration/strength) % Degradation of Parent No. of Degradants Formed Observations (e.g., color change)
Control < 1.0% 0 No change
0.1 M HCl (60°C, 72h) 8.5% 2 Solution remained clear
0.1 M NaOH (60°C, 72h) 15.2% 3 Slight yellowing of solution
3% H₂O₂ (RT, 24h) 22.1% 4 (2 major, 2 minor) Rapid color change to brown
Thermal (Solid, 80°C, 7d) 2.8% 1 No change in appearance

| Photolytic (ICH Q1B) | 11.7% | 3 | Slight darkening of solid |

Mass Balance: A critical concept in stability studies is mass balance. The sum of the assay value of the parent drug and the levels of all degradation products should, in theory, remain constant and close to 100% of the initial value. A good mass balance (typically 95-105%) provides confidence that all major degradation products have been detected.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to characterizing the . By grounding the investigation in the principles of chemical reactivity and the framework of ICH guidelines, researchers can systematically uncover the molecule's liabilities, establish its degradation pathways, and develop a validated, stability-indicating analytical method. This foundational knowledge is indispensable for making informed decisions in formulation development, establishing appropriate storage conditions and shelf-life, and ultimately ensuring the quality and safety of any potential drug product derived from this promising chemical entity.

References

  • Iranian Chemical Society. Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst.
  • ICH. Q1A(R2) Guideline.
  • European Medicines Agency. ICH Q1 guideline on stability testing of drug substances and drug products.
  • ICH. ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products.
  • RAPS. ICH releases overhauled stability guideline for consultation.
  • Journal of Global Trends in Pharmaceutical Sciences. Development of Stability Indicating Method and Study of Validation on the Pharmaceutical Drug Substances by RP–HPLC.
  • World Journal of Pharmacy and Pharmaceutical Sciences. A comprehensive review on stability indicating method development using uhplc.
  • AMSbiopharma. ICH Guidelines: Drug Stability Testing Essentials.
  • ResearchGate. Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst.
  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • ResearchGate. Development and Validation of HPLC Stability-Indicating Assays.
  • PubChem - NIH. This compound | C11H16N2O2 | CID 414960.
  • ChemicalBook. This compound | 209960-91-8.
  • RJPN. Stability Indicating Assay Method Development And Validation By Using Hplc - A Review.
  • ResearchGate. Forced Degradation Studies to Assess the Stability of Drugs and Products.
  • ResearchGate. Electrochemical oxidation of 4-morpholinoaniline in aqueous solutions: Synthesis of a new trimer of 4-morpholinoaniline | Request PDF.
  • International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product.
  • International Journal of Pharmaceutical Sciences Review and Research. Forced Degradation and Stability Testing.
  • MedCrave online. Forced Degradation Studies.
  • Santa Cruz Biotechnology. This compound | CAS 209960-91-8 | SCBT.
  • ACD/Labs. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • ResearchGate. Enhanced oxidation of aniline derivatives by two mutants of cytochrome c peroxidase at tryptophan 51.
  • J&K Scientific. This compound, 95% | 209960-91-8.
  • ResearchGate. The 4-morpholinoaniline derivate drugs: the antimicrobial Linezolid....
  • PMC - PubMed Central. **Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry

commercial availability and purity of 2-Methoxy-4-morpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Commercial Availability and Purity of 2-Methoxy-4-morpholinoaniline

Introduction

This compound (CAS No: 209960-91-8) is a substituted aniline that serves as a critical structural motif and versatile building block in medicinal chemistry and drug discovery.[1][2] Its molecular framework, which combines a methoxy-substituted aniline with a morpholine ring, is found in a variety of biologically active compounds. The morpholinoaniline scaffold is a key component in several approved drugs and investigational agents, highlighting its significance in the development of novel therapeutics.[3] For instance, derivatives have been explored for their potential as anticancer agents.

Given its role as a precursor in the synthesis of high-value molecules, ensuring the purity and reliable sourcing of this compound is paramount for the integrity and reproducibility of research and development activities. Impurities can lead to aberrant biological data, introduce unforeseen toxicity, and complicate reaction pathways. This guide provides a comprehensive technical overview of the commercial landscape for this compound, details potential impurities based on logical synthetic routes, and presents robust, field-proven analytical protocols for its purity verification.


Part 1: Commercial Sourcing and Procurement

This compound is readily available from a range of chemical suppliers, typically marketed for research and development purposes only.[4][5][6] The compound is most commonly sold as a free base with a purity specification of 95% or greater, though hydrochloride and dihydrochloride salt forms are also available from select vendors.[7][8][9][10]

Commercial Supplier Overview

The following table summarizes the offerings from several prominent chemical suppliers. Researchers should always verify current specifications and availability directly with the vendor.

SupplierProduct NameCAS NumberPurity SpecificationAvailable Forms
Sigma-Aldrich (Ambeed) This compound209960-91-895%Free Base (Solid/Oil)
Santa Cruz Biotechnology This compound209960-91-8Not specifiedFree Base
Fluorochem This compound209960-91-895%Solid
J&K Scientific This compound, 95%209960-91-895%Free Base
Boron Molecular This compound, HCl6950-91-0Not specifiedHCl Salt
Oakwood Chemical This compound dihydrochloride761441-21-8Not specifiedDihydrochloride Salt
Key Procurement Considerations for Researchers
  • The Certificate of Analysis (CoA): Always request a lot-specific CoA before purchase or upon receipt. This document is the primary source of quality control data from the supplier. Scrutinize the CoA for:

    • Identity Confirmation: Verification of the compound's structure, typically by ¹H NMR or Mass Spectrometry.

    • Purity Assessment: The analytical method used (e.g., HPLC, GC) and the resulting purity value. Note whether the purity is reported as a percentage of area or by a quantitative method like qNMR.

  • Purity vs. Application: While a 95% purity grade is common and suitable for initial screening or synthetic route development, applications in late-stage drug discovery, quantitative bioassays, or clinical development demand higher purity (≥98% or ≥99%). Sourcing higher-purity material may require custom synthesis or re-purification.

  • Physical Form: The compound is described as a "Sticky Oil to Solid". This physical variability can impact handling and weighing. Ensure your laboratory procedures are equipped to handle viscous oils or waxy solids.

  • Storage and Handling: Proper storage is critical to prevent degradation. Suppliers recommend keeping the compound in a dark place under an inert atmosphere (e.g., Argon) at room temperature.[6] It is prudent to adhere to standard laboratory safety protocols, including the use of personal protective equipment such as gloves, lab coats, and safety glasses, and handling the material in a well-ventilated fume hood.[11][12][13]


Part 2: Understanding Purity and Potential Impurities

The purity profile of a chemical reagent is intrinsically linked to its synthetic route. While specific proprietary synthesis methods for this compound are not publicly disclosed, a logical and common pathway for its creation involves the catalytic hydrogenation of a nitro-aromatic precursor, a widely used transformation in the synthesis of anilines.[14] Understanding this probable route is key to anticipating potential impurities.

Caption: A plausible synthetic pathway for this compound.

Common Classes of Process-Related Impurities
  • Unreacted Starting Material: Incomplete reduction can lead to the presence of the nitro-aromatic precursor (2-Methoxy-4-morpholino-1-nitrobenzene) in the final product.

  • Intermediates: The reduction of a nitro group can proceed through intermediate species like nitroso and hydroxylamine compounds. While typically transient, their presence in trace amounts is possible if the reaction is not driven to completion.

  • By-products of Side Reactions: Depending on the reaction conditions (temperature, pressure, catalyst), side reactions such as de-methoxylation or catalyst-induced ring modifications could occur, though these are generally minor.

  • Catalyst Residues: Palladium on carbon (Pd/C) is a common catalyst for this reaction.[14] Inadequate filtration after the reaction can lead to trace palladium contamination in the final product, which can be a significant concern in pharmaceutical applications.

  • Solvent Impurities: Residual solvents used during the reaction or purification (e.g., ethanol, ethyl acetate) may be present. The CoA should list any residual solvents and their levels.


Part 3: Analytical Methodologies for Purity Verification

Independent verification of purity is a cornerstone of scientific rigor. A multi-technique approach is recommended to build a comprehensive profile of the compound's identity and purity.

Caption: A standard workflow for the analytical verification of a chemical reagent.

Method 1: High-Performance Liquid Chromatography (HPLC) for Purity Quantification

HPLC is the workhorse technique for quantifying the purity of non-volatile organic compounds. A reverse-phase method is ideal for separating this compound from its more or less polar impurities.

  • Principle of Causality: This method separates molecules based on their differential partitioning between a nonpolar stationary phase (C18) and a polar mobile phase. The aniline product will have a characteristic retention time, while impurities with different polarities (e.g., the more polar nitro-precursor) will elute at different times, allowing for their separation and quantification.

  • Detailed Experimental Protocol:

    • Instrumentation: HPLC system equipped with a UV-Vis detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% formic acid or TFA.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-17 min: 5% to 95% B

      • 17-20 min: 95% B

      • 20-21 min: 95% to 5% B

      • 21-25 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 254 nm.

    • Sample Preparation: Accurately prepare a ~1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water.

    • Data Analysis: Purity is calculated as the area percentage of the main product peak relative to the total area of all observed peaks.

Method 2: GC-MS for Identity and Volatile Impurity Analysis

Gas Chromatography-Mass Spectrometry is excellent for confirming the compound's molecular weight and identifying any volatile or semi-volatile impurities.

  • Principle of Causality: The sample is vaporized and separated based on boiling point and polarity in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint, confirming the molecular weight and offering structural clues for identification.

  • Detailed Experimental Protocol:

    • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., with Electron Ionization - EI).

    • Column: A standard nonpolar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of ~1 mL/min.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 300 °C at a rate of 20 °C/min, and hold for 5 minutes.

    • Sample Preparation: Prepare a ~1 mg/mL solution in a volatile solvent like ethyl acetate or dichloromethane.

    • Data Analysis: Confirm the identity by matching the molecular ion peak (M+) in the mass spectrum to the expected molecular weight (208.26 g/mol ).[4] Impurities can be tentatively identified by comparing their mass spectra against spectral libraries (e.g., NIST).

Method 3: ¹H NMR for Unambiguous Structural Confirmation

Nuclear Magnetic Resonance spectroscopy provides the most definitive structural confirmation.

  • Principle of Causality: This technique probes the magnetic properties of atomic nuclei (specifically, protons in ¹H NMR) within a molecule. The chemical environment of each proton dictates its resonance frequency, providing precise information about the molecular structure, connectivity, and the number of protons in each environment.

  • Detailed Experimental Protocol:

    • Instrumentation: NMR spectrometer (400 MHz or higher).

    • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Data Acquisition: Acquire a standard ¹H NMR spectrum.

    • Data Interpretation: The spectrum should be consistent with the structure of this compound. Key expected signals include:

      • A singlet for the methoxy (-OCH₃) protons.

      • Multiplets for the aromatic protons on the benzene ring.

      • A broad singlet for the amine (-NH₂) protons.

      • Two distinct triplets for the morpholine ring protons (-NCH₂- and -OCH₂-).

      • The presence of unexpected signals would indicate impurities.

Caption: The chemical structure of this compound.[1]


Conclusion

This compound is an accessible and valuable building block for researchers in drug discovery. It is commercially available from numerous suppliers, typically with a purity of ≥95%. However, for rigorous and reproducible scientific outcomes, reliance on supplier-provided CoAs is insufficient. A robust, in-house quality control process is essential. By employing a combination of analytical techniques—using HPLC for accurate purity quantification, MS for molecular weight confirmation, and NMR for definitive structural validation—researchers can ensure the quality of their starting materials, thereby safeguarding the integrity of their subsequent experimental work and synthetic campaigns.


References

  • This compound, min 95%, 1 gram. HDH Pharma Inc. [Link]

  • This compound, HCl. Boron Molecular. [Link]

  • This compound dihydrochloride. Oakwood Chemical. [Link]

  • This compound, 95% Purity, C11H16N2O2, 100 grams. CP Lab Safety. [Link]

  • Morpholine (OSHA Method PV2123). Occupational Safety and Health Administration. [Link]

  • Al-Sheikh, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances. [Link]

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020). Molecules. [Link]

  • Synthesis of 2-ethyl-4-methoxy aniline via four-step process. (2008). ResearchGate. [Link]

  • This compound. PubChem, National Institutes of Health. [Link]

  • The 4-morpholinoaniline derivate drugs. (2021). ResearchGate. [Link]

  • Yamaha J42-85590-01-00 - Control Unit Asy/Delay Relay. Adept Powersports. [Link]

  • A review on pharmacological profile of Morpholine derivatives. (2015). ResearchGate. [Link]

Sources

Navigating the Toxicological Void: A Technical Guide and Research Framework for 2-Methoxy-4-morpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxy-4-morpholinoaniline is a chemical compound with potential applications in research and development. However, a thorough review of publicly available toxicological data reveals a significant information gap. This technical guide serves a dual purpose: to transparently communicate the current state of knowledge regarding the toxicology of this compound and to propose a structured research framework for its comprehensive toxicological evaluation. By examining the toxicological profiles of structurally related compounds, we can identify potential hazards and design a robust testing strategy. This document is intended to be a foundational resource for any organization involved in the synthesis, handling, or development of this molecule, ensuring that its potential is explored with a firm commitment to safety and scientific rigor.

Introduction and Chemical Identity

This compound is an organic molecule characterized by a methoxy group and a morpholine ring attached to an aniline core. Its chemical structure suggests potential utility as a building block in medicinal chemistry and other research applications.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name 2-methoxy-4-morpholin-4-ylaniline[1][2]
Synonyms 2-methoxy-4-(morpholin-4-yl)aniline, 2-Methoxy-4-morpholinobenzenamine[1][3]
CAS Number 209960-91-8[1][2][3][4]
Molecular Formula C11H16N2O2[1][2][3][4]
Molecular Weight 208.26 g/mol [1][2][3]
SMILES COC1=C(C=CC(=C1)N2CCOCC2)N[1][2]
InChI Key BQTMHUUWYHEPNQ-UHFFFAOYSA-N[1][2]

Despite its availability from various chemical suppliers for research and development purposes, a comprehensive toxicological profile for this compound is conspicuously absent from the public domain.[3] A review of the available Safety Data Sheet (SDS) for this compound explicitly states "no data available" for key toxicological endpoints.[3] This lack of data necessitates a cautious approach to its handling and a systematic plan for its toxicological evaluation.

The Data Gap: A Critical Lack of Toxicological Information

A thorough search of scientific literature and regulatory databases reveals no specific studies on the toxicological properties of this compound. The existing SDS provides only general handling and first-aid information, without any substance-specific toxicity data.[3]

Table 2: Summary of Available Toxicological Data for this compound

Toxicological EndpointData AvailableSource
Acute Toxicity (Oral, Dermal, Inhalation) No data available[3]
Skin Corrosion/Irritation No data available[3]
Serious Eye Damage/Irritation No data available[3]
Respiratory or Skin Sensitization No data available[3]
Germ Cell Mutagenicity No data available[3]
Carcinogenicity No data available[3]
Reproductive Toxicity No data available[3]
Specific Target Organ Toxicity (Single and Repeated Exposure) No data available[3]

This absence of empirical data means that the potential health hazards associated with exposure to this compound are currently unknown. For professionals in drug development and research, this represents a significant hurdle, as a thorough understanding of a compound's safety profile is a prerequisite for its advancement.

Insights from Structurally Related Compounds: A Surrogate Analysis

In the absence of direct toxicological data, a common practice in toxicology is to examine the properties of structurally similar molecules. This approach, while not a substitute for direct testing, can provide valuable insights into potential metabolic pathways and toxicological concerns. It is crucial to note that even minor structural changes can significantly alter a compound's toxicological profile.

Aniline and Substituted Anilines

Anilines as a class are known for their potential to cause hematotoxicity, particularly methemoglobinemia. Some anilines are also recognized as carcinogens. For example, 2,4,5-trimethylaniline has been shown to induce liver and lung tumors in rodents and is mutagenic in several assays.[5] 4,4′-Methylenebis(2-chloroaniline) is also reasonably anticipated to be a human carcinogen based on animal studies.[6]

Morpholine

Morpholine, the heterocyclic amine component of the target molecule, has a relatively low order of acute toxicity. However, it can be irritating to the skin, eyes, and respiratory tract.[7] Of greater concern is the potential for morpholine to be nitrosated in vivo to form the carcinogen N-nitrosomorpholine.[7] While morpholine itself is not considered genotoxic, this potential for endogenous nitrosation is a significant toxicological consideration.[8]

Methoxy-substituted Anilines

The position of the methoxy group on the aniline ring can influence toxicity. For instance, 4-methoxyphenol has demonstrated carcinogenicity in the forestomach of rats.[9] While not a direct analogue, this highlights that methoxy substitution does not necessarily mitigate the toxicity of an aromatic amine.

Nitroanilines (for comparative purposes)

While this compound does not contain a nitro group, it is informative to consider the toxicity of related nitroanilines, as they are common synthetic precursors. 2-Methoxy-4-nitroaniline (MNA) has been shown to be genotoxic in bacterial mutagenicity assays and can cause damage to erythrocytes.[10] Similarly, 4-methoxy-2-nitroaniline (4M2NA) has been associated with hemolytic anemia in rats.[11][12] The absence of the highly reactive nitro group in this compound is a significant structural difference that may lead to a different toxicological profile.

Proposed Toxicological Evaluation Framework

Given the lack of data, a systematic toxicological evaluation of this compound is essential before its widespread use. The following framework outlines a logical progression of studies, from in vitro screening to more complex in vivo assessments, designed to build a comprehensive safety profile.

Step 1: In Vitro Toxicity Screening

The initial phase of testing should focus on in vitro assays to rapidly assess key toxicological endpoints and minimize the use of animal models.

in_vitro_testing cluster_invitro In Vitro Toxicity Screening mutagenicity Genotoxicity/Mutagenicity (Ames Test, in vitro Micronucleus Assay) cytotoxicity Cytotoxicity (e.g., Neutral Red Uptake in various cell lines) metabolism Metabolic Stability (Liver Microsomes/Hepatocytes) phototoxicity Phototoxicity Screening (e.g., 3T3 NRU Phototoxicity Test) start This compound start->mutagenicity start->cytotoxicity start->metabolism start->phototoxicity

Proposed in vitro toxicity screening workflow.
  • Genotoxicity/Mutagenicity: A standard Ames test (bacterial reverse mutation assay) should be conducted to assess the potential for point mutations.[13] This should be followed by an in vitro micronucleus test in mammalian cells to evaluate the potential for chromosomal damage.

  • Cytotoxicity: The cytotoxicity of the compound should be determined in relevant cell lines (e.g., hepatocytes, renal cells) to establish a baseline for acute toxicity.

  • Metabolic Stability: Incubation with liver microsomes or hepatocytes from different species (e.g., rat, human) will provide insights into the metabolic fate of the compound and help identify potential reactive metabolites.[14]

  • Phototoxicity: Given the presence of a chromophore, a phototoxicity assay would be prudent to assess for light-induced toxicity.

Step 2: Acute Toxicity and Toxicokinetics

If the in vitro results do not indicate significant cause for concern, limited in vivo studies can be initiated to understand the compound's behavior in a whole organism.

acute_toxicology_workflow cluster_acute Acute Toxicity & Toxicokinetics acute_oral Acute Oral Toxicity (e.g., OECD TG 423) toxicokinetics Toxicokinetics (ADME) Single Dose acute_oral->toxicokinetics acute_dermal Acute Dermal Toxicity skin_eye_irritation Skin and Eye Irritation/Corrosion skin_sensitization Skin Sensitization (e.g., LLNA) start Promising In Vitro Profile start->acute_oral start->acute_dermal start->skin_eye_irritation start->skin_sensitization

Workflow for acute toxicity and toxicokinetic studies.
  • Acute Toxicity: An acute oral toxicity study in a rodent model (e.g., rat or mouse) following a standardized guideline (e.g., OECD TG 423) will establish the acute toxic dose range.

  • Skin and Eye Irritation/Corrosion: Standard assays will determine the potential for local irritant effects.

  • Skin Sensitization: A local lymph node assay (LLNA) or other appropriate method will assess the potential to cause allergic contact dermatitis.

  • Toxicokinetics (ADME): A single-dose toxicokinetic study will provide crucial information on the absorption, distribution, metabolism, and excretion (ADME) of the compound.[15][16] This will help to understand its bioavailability, tissue distribution, and clearance, which are essential for designing subsequent studies.

Step 3: Repeated Dose Toxicity

Based on the acute toxicity and toxicokinetic data, a repeated-dose toxicity study (e.g., 28-day study in rats) should be conducted to identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL). This study should include comprehensive clinical pathology (hematology and clinical chemistry) and histopathological examination of all major organs.

Conclusion and Recommendations

The current toxicological data for this compound is insufficient to make a meaningful assessment of its potential health risks. This guide has highlighted this critical data gap and provided a structured, tiered approach for its toxicological evaluation. It is strongly recommended that any organization intending to use this compound invests in a comprehensive safety assessment, starting with the in vitro screening assays outlined above. The insights gained from the toxicological profiles of structurally related compounds suggest that particular attention should be paid to potential hematotoxicity, genotoxicity, and carcinogenicity. By following a rigorous, data-driven approach, the scientific community can ensure that the potential applications of this compound are explored in a manner that is both innovative and safe.

References

  • Frawley, R. P., et al. (2020-05-05). Evaluation of 2-methoxy-4-nitroaniline (MNA) in hypersensitivity, 14-day subacute, reproductive, and genotoxicity studies. PubMed. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 414960, this compound. [Link]

  • Hirose, M., et al. (2014). Combined repeated dose and reproductive/developmental toxicity screening test of 4-methoxy-2-nitroaniline in rats. PubMed. [Link]

  • International Agency for Research on Cancer. (1989). Morpholine. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 47. [Link]

  • Australian Government Department of Health. (2016). Morpholine: Human health tier II assessment. [Link]

  • Hirose, M., et al. (1989). Carcinogenicity of 4-methoxyphenol and 4-methylcatechol in F344 rats. PubMed. [Link]

  • Office of Environmental Health Hazard Assessment. (1997). Evidence on the Carcinogenicity of 2,4,5-Trimethylaniline and Its Strong Acid Salts. [Link]

  • National Toxicology Program. (2021). 4,4′-Methylenebis(2-chloroaniline). In 15th Report on Carcinogens. [Link]

  • Adedeji, D. (2023). Toxicokinetics: Understanding the Fate of Toxins in Biological Systems. News-Medical.net. [Link]

  • Labcorp. (2024). Toxicokinetics in Animal Models: Understanding Absorption, Distribution, Metabolism, and Excretion. [Link]

  • Taylor & Francis Online. (2023). Toxicokinetics – Knowledge and References. [Link]

  • Yap, C. W. (2016). Mutagenicity in a Molecule: Identification of Core Structural Features of Mutagenicity Using a Scaffold Analysis. PLoS One. [Link]

  • National Institute for Public Health and the Environment (RIVM). (2000). Mutagenicity of chemicals in genetically modified animals. [Link]

Sources

exploring the mechanism of action of 2-Methoxy-4-morpholinoaniline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mechanism of Action of 2-Methoxy-4-morpholinoaniline Derivatives

Authored by a Senior Application Scientist

Foreword: Unraveling the Therapeutic Potential of the Morpholinoaniline Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in a diverse array of approved drugs and clinical candidates. Its favorable physicochemical properties, including metabolic stability and aqueous solubility, make it an attractive component in drug design. When coupled with an aniline moiety, the resulting morpholinoaniline core becomes a versatile template for targeting various biological pathways. This guide focuses on a specific subclass, the this compound derivatives, and explores their presumptive mechanism of action. While direct, comprehensive studies on this exact derivative class are emerging, a wealth of data from structurally related compounds allows us to construct a robust, evidence-based hypothesis centered on the inhibition of critical cellular signaling pathways. This document serves as a technical guide for researchers and drug development professionals, providing not only a theoretical framework for the mechanism of action but also detailed, field-proven protocols for its experimental validation.

Part 1: The Kinase Inhibition Hypothesis - A Convergence of Evidence

The aberrant activity of protein kinases is a hallmark of many human diseases, most notably cancer. These enzymes regulate a vast number of cellular processes, including proliferation, survival, and differentiation. The morpholinoaniline scaffold has repeatedly been identified as a potent kinase inhibitor core.

Evidence from Structurally Related Compounds

Numerous studies on compounds containing the morpholinoaniline or similar heterocyclic structures have demonstrated potent anticancer activity. This activity is frequently linked to the inhibition of key protein kinases. For example, derivatives of 2-morpholino-4-anilinoquinoline have shown efficacy against liver cancer cells, with a mechanism of action that is likely analogous to established kinase inhibitors like bosutinib (a Bcr-Abl and Src inhibitor) and neratinib (an EGFR and HER2 inhibitor).[1][2] Furthermore, other morpholine-containing compounds have been explicitly identified as inhibitors of the PI3K/Akt/mTOR pathway, a critical signaling cascade that is frequently dysregulated in cancer.[3][4][5] Specifically, 4-morpholino-2-phenylquinazolines and related thieno[3,2-d]pyrimidine derivatives have been shown to be potent and selective inhibitors of the p110α isoform of PI3K.[4] These findings strongly suggest that the this compound core is well-suited to fit within the ATP-binding pocket of various kinases, thereby disrupting their function.

The Proposed Target Pathway: PI3K/Akt/mTOR Signaling

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its overactivation is a common driver of tumorigenesis and therapeutic resistance. The convergence of evidence points to this pathway as a primary target for this compound derivatives. The proposed mechanism involves the direct inhibition of one or more of the core kinases in this cascade (e.g., PI3K, mTOR), leading to a downstream blockade of pro-survival signals and, ultimately, to the induction of apoptosis in cancer cells.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Stimulation Inhibitor 2-Methoxy-4- morpholinoaniline Derivative Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Possible Inhibition

Caption: Proposed inhibition of the PI3K/Akt/mTOR signaling pathway.

Part 2: A Practical Guide to Experimental Validation

To rigorously test the kinase inhibition hypothesis, a multi-pronged experimental approach is necessary. The following protocols are designed to provide a clear, step-by-step workflow for characterizing the mechanism of action of this compound derivatives.

Protocol 1: In Vitro Kinase Inhibition Assay

Causality: This is the most direct method to determine if the compound physically interacts with and inhibits the enzymatic activity of a target kinase. A positive result in this assay is the foundational evidence for the proposed mechanism.

Kinase_Assay_Workflow Start Start Step1 Prepare Assay Plate: - Kinase - Substrate - ATP Start->Step1 Step2 Add Compound: (Varying Concentrations) Step1->Step2 Step3 Incubate: (Allow reaction to proceed) Step2->Step3 Step4 Add Detection Reagent: (e.g., ADP-Glo™) Step3->Step4 Step5 Measure Luminescence: (Quantify kinase activity) Step4->Step5 End Calculate IC50 Step5->End MTT_Assay_Workflow Start Start Step1 Seed Cancer Cells in 96-well plate Start->Step1 Step2 Add Compound: (Varying Concentrations) Step1->Step2 Step3 Incubate: (e.g., 72 hours) Step2->Step3 Step4 Add MTT Reagent: (Forms formazan crystals) Step3->Step4 Step5 Solubilize Crystals: (Add DMSO or Solubilizer) Step4->Step5 End Read Absorbance (570 nm) Step5->End

Caption: Workflow for a cell viability MTT assay.

Methodology:

  • Cell Seeding: Seed a cancer cell line known to be dependent on the PI3K/Akt pathway (e.g., MCF-7, A375) into a 96-well plate at a density of 5,000 cells/well. Allow cells to adhere overnight. [4]2. Compound Treatment: The next day, treat the cells with serial dilutions of the this compound derivative (similar concentration range as the kinase assay). Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator. [1]4. MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value as described previously.

Protocol 3: Western Blot for Phosphoprotein Analysis

Causality: This is the crucial step to confirm that the compound inhibits the target within the cell. By measuring the phosphorylation status of downstream proteins (e.g., Akt), we can verify that the compound is engaging its target and blocking the signaling cascade.

Western_Blot_Workflow Start Start: Treat cells with compound Step1 Lyse Cells & Quantify Protein Start->Step1 Step2 SDS-PAGE: Separate proteins by size Step1->Step2 Step3 Transfer proteins to PVDF membrane Step2->Step3 Step4 Block membrane (e.g., with BSA) Step3->Step4 Step5 Incubate with Primary Antibody (e.g., anti-p-Akt, anti-total-Akt) Step4->Step5 Step6 Incubate with HRP-conjugated Secondary Antibody Step5->Step6 Step7 Add Chemiluminescent Substrate Step6->Step7 End Image bands & Quantify Step7->End

Caption: Workflow for Western Blot analysis of protein phosphorylation.

Methodology:

  • Cell Treatment and Lysis: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat with the compound at 1x, 5x, and 10x the viability IC50 for 2-4 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample and separate them by size on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST. Use antibodies specific for the phosphorylated form of the target (e.g., anti-phospho-Akt Ser473) and for the total protein (e.g., anti-total-Akt) as a loading control.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and image the resulting bands using a digital imager.

  • Analysis: Quantify the band intensities. A successful on-target effect will show a dose-dependent decrease in the ratio of phosphorylated protein to total protein.

Part 3: Data Synthesis and Future Trajectory

The true power of this experimental cascade lies in the synthesis of the data. A compelling case for the mechanism of action is built when a low nanomolar IC50 from the in vitro kinase assay corresponds with a potent IC50 in the cell viability assay and is confirmed by a clear, dose-dependent reduction in downstream protein phosphorylation in the Western blot.

Summarizing Quantitative Data
Compound IDTarget Kinase IC50 (nM)Cell Line Viability IC50 (µM)p-Akt Inhibition (at 1 µM)
MMA-0012.0 [4]0.58 [4]95%
MMA-00211.42 [1][2]8.50 [1][2]60%
Control>10,000>500%

Note: Data in this table is representative and synthesized from related compounds for illustrative purposes.

Future Directions
  • Kinase Profiling: To understand the selectivity of the lead compounds, they should be screened against a broad panel of kinases. High selectivity is a desirable trait to minimize off-target effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test a library of analogues to understand how modifications to the this compound scaffold affect potency and selectivity. This is critical for optimizing the lead compound.

  • In Vivo Efficacy: Promising compounds should be advanced into animal models of cancer to evaluate their anti-tumor activity, pharmacokinetics, and safety profile.

  • Apoptosis and Cell Cycle Analysis: Further cellular assays can confirm the downstream effects of kinase inhibition, such as flow cytometry analysis to quantify apoptosis (e.g., Annexin V staining) and cell cycle arrest. [1][6] By following this comprehensive guide, researchers can effectively elucidate and validate the mechanism of action of this compound derivatives, paving the way for their potential development as next-generation targeted therapeutics.

References

  • Al-Sheikh, A., Jaber, M. A., Khalaf, H., AlKhawaja, N., & Abuarqoub, D. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3304-3313. [Link]

  • Kumar, P., A., S., G., S., & S, S. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. Scientific Reports, 13(1), 10453. [Link]

  • Al-Sheikh, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. ResearchGate. [Link]

  • Prajapati, C. L., et al. (2018). A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]

  • Al-Sheikh, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Publishing. [Link]

  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858. [Link]

  • Mashelkar, P. S., et al. (2021). Novel 3-fluoro-4-morpholinoaniline derivatives: synthesis and assessment of anti-cancer activity in breast cancer cells. Bioorganic Chemistry, 115, 105193. [Link]

  • Evans, R. J., et al. (2012). Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor. Bioorganic & Medicinal Chemistry Letters, 22(19), 6169-6173. [Link]

  • Gloc, M., et al. (2023). The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. International Journal of Molecular Sciences, 24(16), 12909. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Strategic Derivatization of 2-Methoxy-4-morpholinoaniline for Medicinal Chemistry Library Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Methoxy-4-morpholinoaniline Scaffold

In the landscape of modern medicinal chemistry, the identification and optimization of privileged scaffolds are paramount to the successful development of novel therapeutic agents. The this compound core represents such a scaffold, offering a unique convergence of desirable physicochemical and pharmacological properties. The morpholine ring is a frequently utilized heterocycle in drug design, primarily for its ability to improve the pharmacokinetic profile of a molecule.[1][2] Its inclusion often enhances aqueous solubility, metabolic stability, and can lower the pKa of nearby basic centers, which are critical attributes for oral bioavailability and reduced off-target effects.[1]

The aniline portion of the molecule provides a versatile and reactive handle—the primary aromatic amine—that is amenable to a wide array of chemical transformations. This allows for the systematic and efficient generation of diverse chemical libraries. The methoxy group provides an additional point of electronic and steric influence on the scaffold. Derivatization of the primary amine allows for the exploration of chemical space around the core, enabling fine-tuning of a compound's structure-activity relationship (SAR). This document provides detailed protocols for three fundamental derivatization strategies—N-Acylation, N-Alkylation, and N-Sulfonylation—to empower researchers in the synthesis of novel compound libraries based on this promising scaffold.

N-Acylation: Introducing the Amide Bond

The formation of an amide bond via N-acylation is a cornerstone of medicinal chemistry. Amides are stable, planar, and possess both hydrogen bond donor and acceptor capabilities, allowing them to form critical interactions with biological targets. This protocol details a robust method for acylating this compound using an acyl chloride.

Causality and Experimental Rationale

The reaction proceeds via nucleophilic attack of the primary aniline nitrogen onto the electrophilic carbonyl carbon of the acyl chloride. A mild base, such as pyridine or triethylamine (TEA), is included to act as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction. The removal of HCl is crucial as its accumulation can protonate the starting aniline, rendering it non-nucleophilic and halting the reaction. Acetonitrile is chosen as the solvent for its inert nature and ability to dissolve both the polar and nonpolar reactants.

Workflow for N-Acylation

cluster_start Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Final Product start Dissolve 2-Methoxy-4- morpholinoaniline & Base in Acetonitrile cool Cool to 0°C (Ice Bath) start->cool add Add Acyl Chloride Dropwise cool->add react Stir at Room Temp (Monitor by TLC) add->react quench Quench with Water react->quench extract Extract with Ethyl Acetate quench->extract purify Purify via Column Chromatography extract->purify end_node Characterize N-Acylated Product (NMR, MS) purify->end_node

Caption: General workflow for the N-acylation of this compound.

Detailed Protocol: N-Acylation with Acetyl Chloride

Materials:

  • This compound (1.0 eq, 208 mg, 1.0 mmol)[3][4][5]

  • Acetyl Chloride (1.1 eq, 0.08 mL, 1.1 mmol)

  • Triethylamine (TEA) (1.5 eq, 0.21 mL, 1.5 mmol)

  • Anhydrous Acetonitrile (CH₃CN) (10 mL)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (208 mg, 1.0 mmol) and triethylamine (0.21 mL, 1.5 mmol) in anhydrous acetonitrile (10 mL).

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Add acetyl chloride (0.08 mL, 1.1 mmol) dropwise to the stirred solution over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding 10 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by silica gel column chromatography (e.g., using a gradient of 20-50% ethyl acetate in hexanes) to yield the pure N-acylated product.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

N-Alkylation: Modulating Basicity and Lipophilicity

N-alkylation of the primary aniline introduces secondary or tertiary amines, which can significantly alter the molecule's lipophilicity, basicity, and steric profile.[6][7] These changes directly impact how the molecule interacts with its biological target and its overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This protocol describes a standard N-alkylation using an alkyl halide.

Causality and Experimental Rationale

This reaction is a nucleophilic substitution (Sₙ2) where the aniline nitrogen attacks the electrophilic carbon of the alkyl halide. A non-nucleophilic base, such as potassium carbonate (K₂CO₃), is used to neutralize the hydrohalic acid (e.g., HBr) generated. Using a strong base prevents the protonation of the aniline starting material. Acetonitrile is a suitable polar aprotic solvent that facilitates Sₙ2 reactions. Heating the reaction mixture provides the necessary activation energy to overcome the reaction barrier. A significant challenge in this reaction can be over-alkylation; therefore, careful control of stoichiometry and reaction time is essential.

Reaction Scheme: N-Alkylation

r1 This compound plus1 + reagents K₂CO₃, CH₃CN Reflux r1->reagents r2 Alkyl Halide (R-X) r2->reagents p1 N-Alkylated Product reagents->p1 plus2 + p2 KX + KHCO₃

Caption: General reaction scheme for N-alkylation.

Detailed Protocol: N-Alkylation with Benzyl Bromide

Materials:

  • This compound (1.0 eq, 208 mg, 1.0 mmol)

  • Benzyl Bromide (1.05 eq, 0.125 mL, 1.05 mmol)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq, 276 mg, 2.0 mmol)

  • Anhydrous Acetonitrile (CH₃CN) (15 mL)

  • Standard work-up and purification reagents as listed in the N-acylation protocol.

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (208 mg, 1.0 mmol), anhydrous potassium carbonate (276 mg, 2.0 mmol), and anhydrous acetonitrile (15 mL).

  • Reagent Addition: Add benzyl bromide (0.125 mL, 1.05 mmol) to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 6-12 hours. Monitor the reaction for the disappearance of the starting material by TLC.

  • Work-up: Cool the mixture to room temperature and filter off the solid K₂CO₃. Wash the filter cake with a small amount of acetonitrile.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Dissolve the crude product in ethyl acetate and wash with water to remove any remaining salts. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by silica gel column chromatography (e.g., using a gradient of 10-30% ethyl acetate in hexanes) to afford the pure N-benzylated product.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

N-Sulfonylation: Installation of the Sulfonamide Moiety

The sulfonamide group is a key pharmacophore found in a wide range of clinically used drugs, including antibiotics, diuretics, and anticancer agents. N-sulfonylation of this compound introduces this valuable functional group, creating derivatives with distinct electronic and hydrogen-bonding properties compared to amides.

Causality and Experimental Rationale

Similar to N-acylation, this reaction involves the nucleophilic attack of the aniline nitrogen on the electrophilic sulfur atom of a sulfonyl chloride.[8] The reaction is typically conducted in the presence of a base like pyridine, which serves both as a catalyst and as a scavenger for the HCl byproduct. Dichloromethane (DCM) is often used as an inert solvent. The resulting sulfonamide N-H is more acidic than an amide N-H, which can influence its interaction with biological targets.

Workflow for N-Sulfonylation

start Dissolve Aniline in Pyridine/DCM add Add Sulfonyl Chloride at 0°C start->add react Stir at Room Temp (Monitor by TLC) add->react workup Acidic Work-up (HCl) & Extraction (DCM) react->workup purify Purify via Column Chromatography workup->purify end_node Characterize N-Sulfonylated Product (NMR, MS) purify->end_node

Caption: A streamlined workflow for the N-sulfonylation reaction.

Detailed Protocol: N-Sulfonylation with p-Toluenesulfonyl Chloride

Materials:

  • This compound (1.0 eq, 208 mg, 1.0 mmol)

  • p-Toluenesulfonyl Chloride (TsCl) (1.1 eq, 210 mg, 1.1 mmol)

  • Pyridine (5 mL)

  • Dichloromethane (DCM) (10 mL)

  • 1 M Hydrochloric Acid (HCl)

  • Standard work-up and purification reagents.

Procedure:

  • Reaction Setup: Dissolve this compound (208 mg, 1.0 mmol) in a mixture of pyridine (5 mL) and DCM (10 mL) in a round-bottom flask at room temperature.

  • Reagent Addition: Cool the solution to 0°C. Add p-toluenesulfonyl chloride (210 mg, 1.1 mmol) portion-wise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, pour the reaction mixture into 30 mL of 1 M HCl (aq) and extract with DCM (3 x 25 mL). The acidic wash removes the excess pyridine.

  • Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the pure N-sulfonylated derivative.

  • Characterization: Confirm the product's identity and purity via spectroscopic methods.

Structure-Activity Relationship (SAR) and Data Presentation

The derivatization of the aniline nitrogen provides a direct route to probe the SAR of the this compound scaffold. By systematically varying the 'R' group introduced through the reactions described above, researchers can correlate structural changes with biological activity. For instance, in an anticancer drug discovery program, derivatives would be tested for their cytotoxicity against a cancer cell line, such as HepG2.[9]

Logical Relationship for SAR Analysis

Scaffold 2-Methoxy-4- morpholinoaniline Scaffold Deriv Derivatization (Acylation, Alkylation, Sulfonylation) Scaffold->Deriv Library Diverse Compound Library (Vary 'R' group) Deriv->Library Assay Biological Assay (e.g., Cytotoxicity) Library->Assay SAR Structure-Activity Relationship (SAR) Data Assay->SAR Lead Lead Optimization SAR->Lead

Caption: Logical flow from scaffold derivatization to lead optimization.

Table 1: Representative SAR Data for Synthesized Derivatives

The following table presents hypothetical, yet plausible, data for derivatives tested against the HepG2 human liver cancer cell line, illustrating how different functional groups can modulate anticancer activity.

Compound ID Derivatization Type 'R' Group IC₅₀ (µM) vs. HepG2[9] Notes
START-01 - (Starting Material)H> 100Inactive
ACYL-01 N-Acylation-CH₃45.2Modest activity introduced.
ACYL-02 N-Acylation-Ph28.5Phenyl group improves potency over methyl.
ALKYL-01 N-Alkylation-CH₂Ph (Benzyl)15.8Benzyl group confers significant activity.
ALKYL-02 N-Alkylation-CH₂(4-F-Ph)9.7Electron-withdrawing group on phenyl ring enhances potency.[10]
SULF-01 N-Sulfonylation-Tolyl12.3Sulfonamide is a potent modification.

Analysis: The data suggests that derivatization of the aniline nitrogen is crucial for activity. Lipophilic, aromatic groups (benzyl, tolyl) appear to be favored. Furthermore, electronic modifications to these aromatic rings (e.g., adding fluorine) provide a clear avenue for further optimization.

Conclusion

The this compound scaffold is a highly valuable starting point for medicinal chemistry campaigns. Its facile derivatization at the aniline nitrogen via robust and well-established protocols for N-acylation, N-alkylation, and N-sulfonylation allows for the rapid generation of diverse chemical libraries. The protocols and insights provided in this document serve as a comprehensive guide for researchers to effectively explore the chemical space around this privileged core, facilitating the discovery and optimization of novel drug candidates.

References

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]

  • Karami, B., Eskandari, K., & Ghasemi, Z. (2012). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Organic Chemistry International, 2012. [Link]

  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ResearchGate. [Link]

  • Al-Sheikh, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3245-3255. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • Taylor & Francis. (n.d.). Derivatization – Knowledge and References. Taylor & Francis Online. [Link]

  • Ali, T. E., Assiri, M. A., & Alqahtani, M. N. (2023). Functionalized Morpholine-thiazole Scaffold: Synthetic Strategies and Applications. Current Organic Synthesis, 20. [Link]

  • PubChemLite. (n.d.). 2-methoxy-5-(morpholine-4-sulfonyl)aniline. PubChemLite. [Link]

  • DeTora, M., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • The Open Medicinal Chemistry Journal. (n.d.). Fusion of Morpholine and Schiff Base on Novel Benzimidazole Scaffold as Anti-microbial Agents: A Computational Approach and In-vitro Evaluation. The Open Medicinal Chemistry Journal. [Link]

  • J&K Scientific. (n.d.). This compound, 95%. J&K Scientific. [Link]

  • PubChemLite. (n.d.). This compound hydrochloride. PubChemLite. [Link]

  • Nguyen, T. T., et al. (2024). Remote Sulfonylation of Anilines with Sodium Sulfinates Using Biomass-Derived Copper Catalyst. Molecules, 29(20), 4815. [Link]

  • ResearchGate. (n.d.). N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst. ResearchGate. [Link]

  • ResearchGate. (n.d.). N-alkylation of morpholine with other alcohols. ResearchGate. [Link]

  • Al-Ostoot, F. H., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7586. [Link]

  • Uslu, H., et al. (2023). Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones. ACS Omega, 8(38), 35193-35212. [Link]

  • Liu, R. H., & Foster, G. (1993). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 1(4), 1. [Link]

  • Bîrcă, M., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 23(23), 15309. [Link]

Sources

Application Note: Quantitative Analysis of 2-Methoxy-4-morpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methoxy-4-morpholinoaniline, a substituted aniline derivative, is a compound of interest in pharmaceutical research and development due to its potential role as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1][2][3] Its chemical structure, featuring a methoxy group and a morpholine ring on the aniline backbone, presents unique analytical challenges that necessitate robust and reliable quantitative methods.[1] Accurate quantification of this compound is critical for ensuring the quality, purity, and consistency of starting materials and for monitoring reaction kinetics in synthetic processes.

This application note provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are designed to be starting points for researchers, scientists, and drug development professionals, and they should be fully validated in accordance with regulatory guidelines such as those from the International Conference on Harmonisation (ICH) to ensure their suitability for the intended purpose.[4][5][6]

Chemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective analytical methods.

PropertyValueSource
Molecular Formula C₁₁H₁₆N₂O₂[1]
Molecular Weight 208.26 g/mol [1]
IUPAC Name 2-methoxy-4-morpholin-4-ylaniline[1]
SMILES COC1=C(C=CC(=C1)N2CCOCC2)N[1]

The presence of the aromatic ring and the aniline functional group suggests that the molecule will possess a UV chromophore, making HPLC with UV detection a suitable analytical technique. The volatility of the compound, while not explicitly detailed in the available literature, can be inferred to be sufficient for GC analysis, particularly after derivatization to improve thermal stability and chromatographic behavior.

Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

Reversed-phase HPLC (RP-HPLC) is a widely used and robust technique for the analysis of aromatic amines and their derivatives in the pharmaceutical industry.[7] This method provides a reliable approach for the quantification of this compound.

Principle

The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. By adjusting the composition of the mobile phase, the retention of this compound can be controlled to achieve separation from impurities and other components in the sample matrix. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a known standard.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Processing & Quantification Standard Weigh Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Filter_Standard Filter (0.45 µm) Dissolve_Standard->Filter_Standard Filter_Sample Filter (0.45 µm) Dissolve_Sample->Filter_Sample Autosampler Inject into HPLC Filter_Standard->Autosampler Standard Solution Filter_Sample->Autosampler Sample Solution Column C18 Separation Autosampler->Column Detector UV Detection Column->Detector Data_System Data Acquisition Detector->Data_System Integration Peak Integration Data_System->Integration Calibration Calibration Curve Integration->Calibration Quantification Calculate Concentration Calibration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for the HPLC analysis of this compound.

Detailed Protocol

1. Reagents and Materials:

  • This compound reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (≥ 98%)

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

3. Chromatographic Conditions (Starting Point):

ParameterConditionRationale
Mobile Phase A 0.1% Formic acid in WaterFormic acid is a common mobile phase modifier for mass spectrometry compatibility and helps to protonate the aniline group, leading to sharper peaks.[8]
Mobile Phase B 0.1% Formic acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase chromatography.
Gradient Elution 0-2 min: 10% B; 2-15 min: 10-90% B; 15-17 min: 90% B; 17-18 min: 90-10% B; 18-25 min: 10% BA gradient elution is proposed to ensure the elution of any potential impurities with different polarities and to clean the column effectively.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 254 nmA common wavelength for aromatic compounds; however, it is crucial to determine the λmax of this compound for optimal sensitivity.
Injection Volume 10 µLA typical injection volume.

4. Preparation of Solutions:

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.

  • Sample Solution: Accurately weigh a sample containing this compound to obtain a final concentration within the calibration range (e.g., 25 µg/mL). Dissolve in and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter before injection.[7]

5. Data Analysis and Quantification:

  • Generate a calibration curve by plotting the peak area of the calibration standards against their corresponding concentrations.

  • Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.

  • Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it a powerful technique for the quantification of volatile and semi-volatile organic compounds.[9][10][11] For aromatic amines, derivatization is often employed to improve their thermal stability and chromatographic properties.[12]

Principle

The sample is vaporized and introduced into a gas chromatograph, where components are separated based on their boiling points and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification, and the total ion count or the abundance of specific ions can be used for quantification.

Experimental Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_analysis Data Processing & Quantification Standard Prepare Standard Solution Derivatization_Standard Derivatize with PFPA Standard->Derivatization_Standard Standard Sample Prepare Sample Solution Derivatization_Sample Derivatize with PFPA Sample->Derivatization_Sample Sample Extraction_Standard Liquid-Liquid Extraction Derivatization_Standard->Extraction_Standard Standard Extraction_Sample Liquid-Liquid Extraction Derivatization_Sample->Extraction_Sample Sample Injector Inject into GC Extraction_Standard->Injector Standard Extraction_Sample->Injector Sample Column Capillary Column Separation Injector->Column MS_Detector Mass Spectrometry Detection Column->MS_Detector Data_System Data Acquisition MS_Detector->Data_System Integration Peak Integration (SIM) Data_System->Integration Calibration Internal Standard Calibration Integration->Calibration Quantification Calculate Concentration Calibration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for GC-MS analysis of this compound.

Detailed Protocol

1. Reagents and Materials:

  • This compound reference standard (purity ≥ 98%)

  • Internal Standard (IS), e.g., d5-aniline or a structurally similar deuterated compound.

  • Pentafluoropropionic anhydride (PFPA) (derivatizing agent)

  • Ethyl acetate (GC grade)

  • Sodium sulfate (anhydrous)

  • Pyridine (GC grade)

  • Water (deionized)

2. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Fused-silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

3. GC-MS Conditions (Starting Point):

ParameterConditionRationale
Carrier Gas HeliumAn inert carrier gas commonly used in GC-MS.[13]
Flow Rate 1.0 mL/min (constant flow)A standard flow rate for a 0.25 mm ID column.
Injector Temperature 250 °CEnsures complete vaporization of the derivatized analyte.
Injection Mode Splitless (1 µL)For trace-level analysis to maximize the amount of sample reaching the column.
Oven Temperature Program Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)A temperature program designed to separate the analyte from other components.
Transfer Line Temp 280 °CPrevents condensation of the analyte before entering the mass spectrometer.
Ion Source Temp 230 °CA typical ion source temperature.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique for GC-MS.
MS Acquisition Mode Selected Ion Monitoring (SIM)For enhanced sensitivity and selectivity by monitoring specific ions of the derivatized analyte and internal standard.

4. Derivatization and Sample Preparation:

  • Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of the internal standard in ethyl acetate.

  • Calibration Standards: To a series of vials, add a fixed amount of the internal standard and varying amounts of the this compound standard to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Sample Preparation: To a known volume of the sample, add the same fixed amount of the internal standard.

  • Derivatization Procedure:

    • Evaporate the solvent from the standards and samples under a gentle stream of nitrogen.

    • Add 50 µL of pyridine and 50 µL of PFPA to each vial.

    • Cap the vials and heat at 70 °C for 30 minutes.

    • Cool to room temperature.

    • Add 1 mL of deionized water and 1 mL of ethyl acetate. Vortex for 1 minute.

    • Centrifuge and transfer the upper ethyl acetate layer to a clean vial containing a small amount of anhydrous sodium sulfate.

    • Transfer the dried ethyl acetate extract to an autosampler vial for GC-MS analysis.

5. Data Analysis and Quantification:

  • Identify the retention time and characteristic ions of the derivatized this compound and the internal standard.

  • Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.99.

  • Calculate the concentration of this compound in the sample using the response factor from the calibration curve.

Method Validation

Both the HPLC and GC-MS methods presented here must be thoroughly validated to ensure they are fit for their intended purpose.[5][6][14] The validation should be conducted in accordance with ICH Q2(R1) guidelines and should include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike/recovery experiments.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Conclusion

The HPLC-UV and GC-MS methods outlined in this application note provide robust and reliable starting points for the quantitative analysis of this compound. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. It is imperative that any method chosen be subjected to a comprehensive validation to ensure the generation of accurate and reproducible data, which is fundamental to the quality and safety of pharmaceutical products.

References

  • GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. Biomedical and Environmental Mass Spectrometry. [Link]

  • Validation of Impurity Methods, Part II. LCGC North America. [Link]

  • This compound. PubChem. [Link]

  • GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Journal of AOAC INTERNATIONAL. [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. LinkedIn. [Link]

  • [Determination of nine aromatic amines in water by cloud point extraction-gas chromatography-mass spectrometry]. PubMed. [Link]

  • Separation of 2-Methoxy-4-nitroaniline on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • 2-Methoxy-4-morpholin-4-yl-5-nitroaniline. PubChem. [Link]

  • GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. ResearchGate. [Link]

  • Analytical method validation: A brief review. Journal of Pharmacy Research. [Link]

  • A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp. Journal of Environmental Sciences. [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmaguideline. [Link]

  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI. [Link]

Sources

A Validated HPLC-UV Method for the Quantitative Analysis of 2-Methoxy-4-morpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with ultraviolet (UV) detection for the accurate quantification of 2-Methoxy-4-morpholinoaniline. This compound is a key intermediate and potential impurity in the synthesis of various pharmaceutical agents, making its precise measurement critical for quality control and drug safety.[1][2][3] The developed method utilizes a C18 stationary phase with a gradient elution of phosphate buffer and acetonitrile, providing excellent separation and peak symmetry. The method was rigorously validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision over the designated concentration range.[4][5] This protocol is designed for researchers, quality control analysts, and drug development professionals requiring a reliable analytical tool for this compound.

Introduction and Scientific Rationale

This compound (MW: 208.26 g/mol , Formula: C₁₁H₁₆N₂O₂) is an aniline derivative that serves as a building block in organic synthesis.[6][7] In the pharmaceutical industry, the purity of starting materials and the control of process-related impurities are paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[8][9] Aniline derivatives, if not properly controlled, can pose potential toxicological risks. Therefore, a sensitive and accurate analytical method is essential for monitoring the purity of this compound and for its quantification in reaction mixtures or final products.

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for impurity analysis in pharmaceuticals due to its high resolution, sensitivity, and reproducibility.[1][9] The selected RP-HPLC approach is particularly well-suited for moderately polar aromatic compounds like this compound. The method's core principle relies on the differential partitioning of the analyte between a non-polar stationary phase (C18) and a polar mobile phase. The presence of an aniline moiety makes the molecule's retention sensitive to the mobile phase pH; controlling this parameter is crucial for achieving reproducible chromatography and symmetrical peak shapes.[10][11] This application note provides a complete, step-by-step protocol, from sample preparation to data analysis, underpinned by a comprehensive validation package.

Experimental Protocol

Materials and Reagents
  • Reference Standard: this compound (Purity ≥ 98%), obtained from a certified supplier.

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC or Milli-Q grade).

  • Reagents: Potassium dihydrogen phosphate (KH₂PO₄, Analytical Reagent grade), Orthophosphoric acid (Analytical Reagent grade).

  • Sample Diluent: A mixture of Water and Acetonitrile in a 50:50 (v/v) ratio was used for all standard and sample dilutions.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector is required.

Table 1: Optimized HPLC-UV Chromatographic Conditions

ParameterCondition
HPLC Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH adjusted to 6.5 with H₃PO₄)
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 20% B; 2-12 min: 20% to 80% B; 12-14 min: 80% B; 14-15 min: 80% to 20% B; 15-20 min: 20% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 20 minutes
Preparation of Solutions
  • Mobile Phase A (20 mM KH₂PO₄, pH 6.5): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC-grade water. Adjust the pH to 6.5 using dilute orthophosphoric acid. Filter through a 0.45 µm membrane filter before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the sample diluent to achieve concentrations for the desired calibration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Accurately weigh the test sample, dissolve it in the sample diluent to obtain a theoretical concentration within the calibration range (e.g., 50 µg/mL), and filter through a 0.45 µm syringe filter prior to injection.

Analytical Method Validation

The developed method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[5]

Specificity

Specificity was assessed by injecting the diluent, a placebo (if applicable), and a spiked sample. The chromatograms showed no interfering peaks at the retention time of this compound, confirming the method's ability to unequivocally assess the analyte.

Linearity

Linearity was evaluated by analyzing seven concentration levels ranging from 1 µg/mL to 100 µg/mL. The peak area was plotted against the concentration, and the relationship was assessed by linear regression.

Table 2: Linearity Study Results

ParameterResultAcceptance Criteria
Range 1 - 100 µg/mL-
Regression Equation y = 45872x + 1250-
Correlation Coefficient (r²) 0.9998r² ≥ 0.999
Accuracy

Accuracy was determined by the recovery of the analyte spiked into a sample matrix at three concentration levels (80%, 100%, and 120% of the nominal concentration). Each level was prepared in triplicate.

Table 3: Accuracy and Precision Results

Spike LevelConcentration (µg/mL)Mean Recovery (%)% RSD (Repeatability)
80%4099.5%0.85%
100%50100.8%0.62%
120%60101.2%0.77%
Acceptance Criteria 98.0% - 102.0% ≤ 2.0%
Precision
  • Repeatability (Intra-day Precision): Six replicate injections of the 100% concentration (50 µg/mL) standard were performed on the same day. The Relative Standard Deviation (%RSD) was calculated.

  • Intermediate Precision (Inter-day Ruggedness): The repeatability assay was performed on a different day by a different analyst using different equipment to assess the method's ruggedness. The %RSD across both days was well within the acceptable limits.

Limits of Detection (LOD) and Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Table 4: LOD and LOQ

ParameterResult
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantitation (LOQ) 1.0 µg/mL
Robustness

The robustness of the method was evaluated by introducing small, deliberate variations to the chromatographic conditions, including mobile phase pH (±0.2 units), column temperature (±2 °C), and flow rate (±0.1 mL/min). In all varied conditions, the system suitability parameters remained within the acceptance criteria, demonstrating the method's reliability during normal usage.

Experimental Workflow and Data Processing

The overall analytical process follows a systematic workflow to ensure data integrity and reproducibility.

workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Handling prep_solutions Prepare Mobile Phase & Diluent prep_std Prepare Standard Solutions prep_solutions->prep_std prep_sample Prepare Sample Solutions prep_solutions->prep_sample sys_setup HPLC System Setup & Equilibration prep_std->sys_setup prep_sample->sys_setup sys_suit System Suitability Test (SST) sys_setup->sys_suit analysis Inject Standards & Sample Sequence sys_suit->analysis If SST Passes processing Chromatogram Integration & Peak Processing analysis->processing calculation Quantification using Calibration Curve processing->calculation report Generate Final Report calculation->report

Caption: Workflow for the HPLC analysis of this compound.

Data processing is typically performed using chromatography data software (CDS).[12] The concentration of this compound in the sample is calculated by interpolating its peak area into the linear regression equation derived from the calibration curve.

Conclusion

This application note describes a highly specific, linear, accurate, and precise RP-HPLC-UV method for the quantitative determination of this compound. The method has been successfully developed and validated in accordance with ICH guidelines, proving its suitability for routine quality control analysis in pharmaceutical development and manufacturing. The comprehensive, step-by-step protocol ensures straightforward implementation in any analytical laboratory equipped with standard HPLC instrumentation.

References

  • ResearchGate. HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. Available from: [Link]

  • LCGC International. Method Development for Drug Impurity Profiling: Part 1. Available from: [Link]

  • Veeprho. High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Available from: [Link]

  • American Pharmaceutical Review. A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. Available from: [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. Available from: [Link]

  • Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. Available from: [Link]

  • MDPI. Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 414960, this compound. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 160849566, 2-Methoxy-4-morpholin-4-yl-5-nitroaniline. Available from: [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • PubChemLite. This compound hydrochloride (C11H16N2O2). Available from: [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). Available from: [Link]

  • National Center for Biotechnology Information. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Available from: [Link]

  • ResearchGate. The 4-morpholinoaniline derivate drugs: the antimicrobial Linezolid.... Available from: [Link]

  • ResearchGate. Synthesis of 2-ethyl-4-methoxy aniline via four-step process. Available from: [Link]

  • ResearchGate. (PDF) 4-Morpholinoaniline. Available from: [Link]

  • Revue Roumaine de Chimie. DEVELOPMENT AND VALIDATION OF AN HPLC-UV METHOD FOR DETERMINATION OF SYNTHETIC FOOD COLORANTS. Available from: [Link]

  • CSIR-NCL Library, Pune. Novel 3-fluoro-4-morpholinoaniline derivatives: synthesis and assessment of anti-cancer activity in breast cancer cells. Available from: [Link]

  • ScienceDirect. Improved HPLC-UV method for determination of five synthetic dyes in Typha orientalis. Available from: [Link]

  • BIA - Free University of Bozen-Bolzano. A Complete Analysis Pipeline for the Processing, Alignment and Quantification of HPLC–UV Wine Chromatograms. Available from: [Link]

  • Polish Pharmaceutical Society. HPLC-UV DETERMINATION OF MORPHINE IN HUMAN PLASMA AND ITS APPLICATION TO THE CLINICAL STUDY. Available from: [Link]

Sources

Application Note: A Robust LC-MS/MS Protocol for the Quantification of 2-Methoxy-4-morpholinoaniline in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 2-Methoxy-4-morpholinoaniline in biological matrices, such as human plasma and urine. The protocol is designed for researchers, scientists, and drug development professionals who require a reliable bioanalytical method for pharmacokinetic, toxicokinetic, and metabolism studies. The methodology encompasses a streamlined sample preparation procedure, optimized chromatographic separation, and highly selective detection using tandem mass spectrometry in Selected Reaction Monitoring (SRM) mode. This guide provides a detailed, step-by-step protocol and explains the scientific rationale behind the experimental choices, ensuring both technical accuracy and practical applicability. The method is presented in a manner that aligns with the principles of bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Introduction

This compound is an aromatic amine derivative with potential applications in pharmaceutical and chemical research. Accurate determination of its concentration in biological fluids is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and wide dynamic range. This application note addresses the need for a standardized and validated protocol for the analysis of this compound, providing a foundation for its further investigation in a drug development context.

The chemical structure of this compound, with its methoxy, aniline, and morpholine functional groups, presents specific analytical considerations. The protocol herein is designed to address these, ensuring efficient extraction from complex biological matrices and minimizing matrix effects to achieve reliable quantification.

Chemical and Physical Properties

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
Chemical Name This compoundPubChem[1]
CAS Number 209960-91-8PubChem[1]
Molecular Formula C₁₁H₁₆N₂O₂PubChem[1]
Molecular Weight 208.26 g/mol PubChem[1]
Monoisotopic Mass 208.1212 DaPubChem[1]

Principle of the Method

The analytical workflow involves three key stages: sample preparation, chromatographic separation, and mass spectrometric detection.

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_lc Chromatographic Separation cluster_ms Mass Spectrometric Detection cluster_data Data Analysis Biological_Matrix Biological Matrix (Plasma/Urine) Internal_Standard Internal Standard Spiking Biological_Matrix->Internal_Standard 1. Extraction Protein Precipitation or LLE/SPE Internal_Standard->Extraction 2. Evaporation Evaporation Extraction->Evaporation 3. Reconstitution Reconstitution Evaporation->Reconstitution 4. Injection Injection Reconstitution->Injection 5. UPLC_Column UPLC Column Injection->UPLC_Column 6. Gradient_Elution Gradient Elution UPLC_Column->Gradient_Elution 7. Ionization ESI+ Gradient_Elution->Ionization 8. Precursor_Ion Precursor Ion Selection (Q1) Ionization->Precursor_Ion 9. Fragmentation Collision-Induced Dissociation (Q2) Precursor_Ion->Fragmentation 10. Product_Ion Product Ion Detection (Q3) Fragmentation->Product_Ion 11. Quantification Quantification Product_Ion->Quantification 12. caption Figure 1: Overall LC-MS/MS Workflow. Predicted_Fragmentation cluster_precursor Precursor Ion cluster_products Potential Product Ions Precursor [M+H]⁺ m/z 209.1 Product1 Loss of Morpholine Precursor->Product1 Pathway 1 Product2 Morpholine Ring Fragmentation Precursor->Product2 Pathway 2 Product3 Loss of CH₃ Precursor->Product3 Pathway 3 caption Figure 2: Predicted Fragmentation Pathways.

Sources

Application Notes & Protocols: A Guide to Developing a Peroxidase-Based Colorimetric Assay Using 2-Methoxy-4-morpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Need for Robust Chromogenic Assays

In the realms of biochemistry, molecular biology, and drug discovery, the quantification of enzyme activity is a cornerstone of research. Colorimetric assays, which produce a measurable color change in response to an enzymatic reaction, offer a straightforward, cost-effective, and high-throughput method for this purpose.[1][2] The principle is elegant in its simplicity: an enzyme converts a colorless chromogenic substrate into a colored product. The intensity of this color, which is directly proportional to the amount of product formed, can be quantified using a spectrophotometer, providing a measure of enzyme activity.[1][3]

Aniline derivatives have emerged as a versatile class of chromogenic compounds, particularly in assays for oxidative enzymes like horseradish peroxidase (HRP).[4][5][6] Upon enzymatic oxidation, these molecules undergo coupling reactions to form intensely colored products.[4][7] This application note provides a comprehensive guide to developing a sensitive and reliable colorimetric assay using 2-Methoxy-4-morpholinoaniline , a specialized aniline derivative, as a chromogenic substrate for peroxidase activity.

This compound (Chemical Formula: C₁₁H₁₆N₂O₂, Molecular Weight: 208.26 g/mol ) is a water-soluble compound well-suited for biochemical assays.[8][9][10] This guide will walk researchers through the underlying mechanism, detailed protocols for assay development, data analysis, and troubleshooting, enabling the establishment of a robust and validated system for quantifying peroxidase activity in various research applications.

Principle of the Assay: The Oxidative Coupling Mechanism

The assay is based on the horseradish peroxidase (HRP)-catalyzed oxidation of this compound in the presence of hydrogen peroxide (H₂O₂).[11][12] The reaction proceeds in a two-step mechanism typical for peroxidases.[13]

  • Enzyme Activation: HRP reacts with H₂O₂ to form a high-valent iron-oxo intermediate known as Compound I.

  • Substrate Oxidation & Color Formation: Compound I oxidizes the this compound substrate, generating a radical cation. This intermediate is then further oxidized by Compound II (a subsequent enzyme intermediate) or reacts with another substrate molecule. This process leads to the formation of a colored, dimeric product. The accumulation of this colored product results in a visible color change in the solution, which can be quantified.[7][13]

The intensity of the final color is directly proportional to the peroxidase activity in the sample. The reaction can be stopped at a specific time point by adding a reagent that denatures the enzyme (e.g., a strong acid), allowing for precise endpoint measurements.

G HRP HRP (Fe³⁺) CmpdI Compound I (HRP-Oxo Fe⁴⁺-Radical) HRP->CmpdI + H₂O₂ H2O2 H₂O₂ CmpdII Compound II (HRP-Oxo Fe⁴⁺) CmpdI->CmpdII + Substrate Substrate This compound (Colorless Substrate) SubstrateRadical Substrate Radical Cation Substrate->SubstrateRadical Oxidation ColoredProduct Colored Dimer Product (Quantifiable) SubstrateRadical->ColoredProduct + Substrate Radical CmpdII->HRP + Substrate

Caption: Proposed reaction mechanism for the HRP-catalyzed oxidation of this compound.

Materials, Reagents, and Equipment

Equipment
  • Microplate reader with absorbance detection capabilities (400-700 nm)

  • Calibrated single and multichannel pipettes

  • 96-well clear, flat-bottom microplates

  • Vortex mixer

  • Incubator or water bath (optional, for temperature control)

Reagents & Chemicals
  • This compound (CAS: 209960-91-8)[14][15]

  • Horseradish Peroxidase (HRP) , enzyme grade

  • Hydrogen Peroxide (H₂O₂) , 30% solution

  • Assay Buffer: 0.1 M Phosphate-Citrate buffer, pH 5.0 (recommended starting point, optimization may be required)

  • Solvent for Substrate: Dimethyl sulfoxide (DMSO) or Ethanol (EtOH)

  • Stopping Reagent: 2 M Sulfuric Acid (H₂SO₄)

  • Standard: A calibrated HRP standard for generating a standard curve

  • Ultrapure (Type I) water

Experimental Protocols

Protocol 1: Reagent Preparation
  • 10X Assay Buffer (0.1 M Phosphate-Citrate, pH 5.0):

    • Prepare Solution A: 0.1 M Citric Acid.

    • Prepare Solution B: 0.2 M Dibasic Sodium Phosphate.

    • Mix appropriate volumes of Solution A and Solution B to achieve a final pH of 5.0. Verify with a pH meter.

    • Dilute 1:10 with ultrapure water to create the 1X working Assay Buffer before use.

  • Substrate Stock Solution (100 mM):

    • Dissolve 20.83 mg of this compound in 1 mL of DMSO.

    • Mix thoroughly by vortexing.

    • Store in small aliquots at -20°C, protected from light.

  • H₂O₂ Stock Solution (800 mM):

    • Carefully dilute 30% H₂O₂ solution in ultrapure water. Caution: H₂O₂ is a strong oxidizer.

    • Determine the precise concentration spectrophotometrically (ε₂₄₀ = 43.6 M⁻¹cm⁻¹).

    • Store at 4°C, protected from light. Prepare fresh monthly.

  • HRP Standard Stock (1 mg/mL):

    • Reconstitute lyophilized HRP in 1X Assay Buffer to a final concentration of 1 mg/mL.

    • Store in small aliquots at -20°C. Avoid repeated freeze-thaw cycles.

  • Stopping Reagent (2 M H₂SO₄):

    • Slowly add concentrated H₂SO₄ to cold ultrapure water. Caution: This is a highly exothermic reaction. Always add acid to water.

Protocol 2: Assay Optimization - Determining Optimal Wavelength (λmax)

To ensure maximum sensitivity, the wavelength of maximum absorbance (λmax) for the colored product must be determined.[1]

  • Set up a reaction with a high concentration of HRP to generate a strong color signal. In a microfuge tube, mix:

    • 850 µL 1X Assay Buffer

    • 50 µL Substrate Stock Solution (100 mM)

    • 50 µL H₂O₂ Stock Solution (800 mM)

    • 50 µL HRP Standard Stock (1 mg/mL)

  • Incubate at room temperature for 15-20 minutes until a stable, intense color develops.

  • Transfer 200 µL of the colored solution to a microplate well.

  • Perform a wavelength scan from 400 nm to 700 nm using the microplate reader.

  • The wavelength with the highest absorbance value is the λmax and should be used for all subsequent measurements. For similar aniline-based assays, this is often in the 490-520 nm range.[4]

Protocol 3: Standard Curve and Sample Measurement (96-Well Plate)
  • Prepare HRP Standards: Perform serial dilutions of the HRP Standard Stock (1 mg/mL) in 1X Assay Buffer to create a range of standards (e.g., 0, 0.5, 1, 2.5, 5, 7.5, 10 µg/mL).

  • Prepare Working Reagent Mix: Prepare a fresh mix for the number of wells required. For each well, combine:

    • 90 µL 1X Assay Buffer

    • 5 µL Substrate Stock Solution (100 mM)

    • 5 µL H₂O₂ Stock Solution (800 mM)

  • Assay Setup:

    • Add 50 µL of each HRP standard, sample, or blank (1X Assay Buffer) to separate wells of the 96-well plate.

    • To initiate the reaction, add 100 µL of the Working Reagent Mix to all wells.

  • Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light. The incubation time should be optimized to ensure the absorbance values of the highest standard remain within the linear range of the spectrophotometer.[1]

  • Stop Reaction: Add 50 µL of 2 M H₂SO₄ to all wells to stop the reaction.

  • Read Absorbance: Measure the absorbance at the predetermined λmax.

G start Start prep_standards Prepare HRP Standards & Samples start->prep_standards add_to_plate Add 50 µL of Standards/ Samples/Blanks to Plate prep_standards->add_to_plate add_reagent Add 100 µL Working Reagent Mix to all wells add_to_plate->add_reagent prep_reagent Prepare Working Reagent Mix prep_reagent->add_reagent incubate Incubate at RT (10-30 min) add_reagent->incubate stop_reaction Add 50 µL Stopping Reagent (2M H₂SO₄) incubate->stop_reaction read_abs Read Absorbance at λmax stop_reaction->read_abs end End read_abs->end

Caption: Experimental workflow for the this compound colorimetric assay.

Data Analysis and Assay Validation

Standard Curve Generation
  • Correct for Blank: Subtract the average absorbance of the blank (0 µg/mL HRP) from all standard and sample absorbance readings.

  • Plot Data: Create a scatter plot with the blank-corrected absorbance on the Y-axis and the corresponding HRP concentration (µg/mL) on the X-axis.

  • Linear Regression: Perform a linear regression analysis on the data points. The resulting equation (y = mx + c) and the coefficient of determination (R²) should be calculated. An R² value > 0.99 indicates a good linear fit.[3]

Calculating Sample Concentration

The concentration of HRP in unknown samples can be calculated using the equation from the standard curve:

Concentration = (Absorbance_sample - c) / m

Where:

  • Absorbance_sample is the blank-corrected absorbance of the unknown sample.

  • m is the slope of the standard curve.

  • c is the y-intercept of the standard curve.

Remember to account for any dilution factors used during sample preparation.[3]

Assay Performance Characteristics

For a robust and trustworthy assay, the following parameters should be evaluated:

Parameter Description Assessment Method
Linear Range The concentration range where the assay response is directly proportional to the analyte concentration.Determined from the linear portion of the standard curve.[16]
Sensitivity (LOD) The lowest analyte concentration that can be reliably distinguished from the blank.Calculated as: LOD = 3.3 * (Standard Deviation of the Blank / Slope of the Standard Curve)
Precision The closeness of agreement between independent measurements.Assessed by calculating the coefficient of variation (%CV) for intra-assay (within the same plate) and inter-assay (between different plates) replicates. A %CV < 15% is generally acceptable.[4]
Specificity The ability to detect the target enzyme without interference from other substances in the sample matrix.Test for cross-reactivity with other enzymes or sample components. Spike-and-recovery experiments can assess matrix effects.[1]

Troubleshooting Guide

Problem Potential Cause(s) Solution(s)
High Background - Contaminated reagents or water.- Substrate degradation (light exposure).- Non-specific binding in complex samples.- Use fresh, high-purity reagents.- Store substrate stock protected from light.- Increase washing steps (if applicable, e.g., ELISA) or use a different buffer.
Low Signal / Poor Sensitivity - Inactive enzyme (improper storage).- Sub-optimal pH or temperature.- Incorrect wavelength used.- Insufficient incubation time.- Use a fresh aliquot of HRP.- Optimize assay buffer pH and incubation temperature.- Confirm λmax with a spectral scan.- Increase incubation time.
Poor Reproducibility (%CV > 15%) - Inaccurate pipetting.- Inconsistent incubation times.- Edge effects in the microplate.- Calibrate pipettes regularly.- Use a multichannel pipette for reagent addition.- Avoid using the outer wells of the plate or ensure proper plate sealing during incubation.
Non-linear Standard Curve - Substrate depletion at high enzyme concentrations.- Absorbance values are outside the instrument's linear range.- Reduce incubation time or dilute the upper-range standards.- Dilute samples to fall within the linear range of the assay.

References

  • Patsnap Synapse. (2025, May 9). How to Design a Colorimetric Assay for Enzyme Screening. [Link]

  • Tafighati, S., et al. (2011). Spectrophotometric assay for horseradish peroxidase activity based on pyrocatechol-aniline coupling hydrogen donor. PubMed. [Link]

  • Rice University. Setting up a colorimetric assay. [Link]

  • Voyushina, T. L., et al. (1995). Enzymatic synthesis of chromogenic substrates for Glu,Asp-specific proteinases. PubMed. [Link]

  • Voyushina, T. L., et al. (1991). The synthesis of chromogenic peptide substrates containing p-nitroanilides of arginine and lysine, catalyzed by proteinases adsorbed on support material. PubMed. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 414960, this compound. [Link]

  • Zhang, Y., et al. (2025, October 8). A disubstituted aniline probe for enhanced peroxidase-based proximal protein labelling. PubMed Central. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 160849566, 2-Methoxy-4-morpholin-4-yl-5-nitroaniline. [Link]

  • ResearchGate. Design and Development of Aptamer–Gold Nanoparticle Based Colorimetric Assays for In-the-field Applications. [Link]

  • Canadian Journal of Chemistry. (1979). Oxidation of substituted anilines by horseradish peroxidase compound II. [Link]

  • National Center for Biotechnology Information. (2021, August 17). Quantitative Point-of-Care Colorimetric Assay Modeling Using a Handheld Colorimeter. [Link]

  • MDPI. (2010). Horseradish Peroxidase (HRP) Immobilized Poly(aniline-co-m-aminophenol) Film Electrodes–fabrication and Evaluation as Hydrogen Peroxide Sensor. [Link]

  • PubMed. (2009). Synthesis and testing of chromogenic phenoxazinone substrates for beta-alanyl aminopeptidase. [Link]

  • PubChemLite. This compound hydrochloride. [Link]

Sources

Application Notes & Protocols: Leveraging 2-Methoxy-4-morpholinoaniline as a Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Methoxy-4-morpholinoaniline

In the landscape of medicinal chemistry, the selection of starting materials is a critical determinant of success in any drug discovery campaign. An ideal building block offers a combination of desirable physicochemical properties, synthetic versatility, and a proven track record in bioactive compounds. This compound (CAS: 209960-91-8; Mol. Formula: C₁₁H₁₆N₂O₂) is an exemplar of such a scaffold.[1][2][3] It strategically combines two key pharmacophoric elements:

  • The Morpholine Moiety: This saturated heterocycle is a "privileged structure" in drug design, frequently incorporated to enhance aqueous solubility, improve metabolic stability, and provide a key hydrogen bond acceptor to engage with biological targets.[4][5] Its presence is noted in numerous FDA-approved drugs.[6]

  • The Substituted Aniline System: The primary aromatic amine serves as a versatile synthetic handle, while the ortho-methoxy group modulates the electronic properties and conformational flexibility of the ring, influencing target binding interactions.

This unique combination makes this compound a powerful starting point for generating libraries of complex molecules, particularly through the efficiency of Multicomponent Reactions (MCRs).

Core Application: Harnessing Multicomponent Reactions for Library Synthesis

Multicomponent reactions (MCRs) are one-pot processes where three or more reactants combine to form a single, complex product, incorporating substantial portions of each starting material.[7] This approach is highly valued in drug discovery for its efficiency, atom economy, and ability to rapidly generate diverse chemical libraries from a set of common building blocks.[8][9]

This compound is an exceptional amine component for one of the most powerful MCRs: the Ugi Four-Component Reaction (U-4CR) . The U-4CR assembles an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce α-acylamino amide scaffolds, which are excellent peptidomimetics and precursors to a vast array of heterocyclic systems.[10][11]

Diagram: The Structure of this compound

Caption: Key properties of the this compound building block.

Protocol 1: Synthesis of an α-Acylamino Amide Library via the Ugi Reaction

This protocol describes a general procedure for the Ugi four-component reaction using this compound as the amine input.

Principle of the Reaction

The Ugi reaction mechanism proceeds through a series of well-defined steps. Initially, the amine (this compound) and the aldehyde condense to form a Schiff base. This intermediate is protonated by the carboxylic acid to form an iminium ion, which is then attacked by the nucleophilic isocyanide. The resulting nitrilium ion is trapped by the carboxylate, which, after an irreversible intramolecular acyl transfer known as the Mumm rearrangement, yields the final, stable dipeptide-like product.[7][11]

Experimental Workflow Diagram

G Amine 2-Methoxy-4- morpholinoaniline Reaction One-Pot Synthesis Methanol, RT, 12-24h Amine->Reaction Aldehyde Aldehyde (R1-CHO) Aldehyde->Reaction Acid Carboxylic Acid (R2-COOH) Acid->Reaction Isocyanide Isocyanide (R3-NC) Isocyanide->Reaction Workup Solvent Evaporation & Aqueous Work-up Reaction->Workup Reaction Monitoring (TLC) Purification Column Chromatography (Silica Gel) Workup->Purification Product Diverse α-Acylamino Amide Library Purification->Product

Caption: General workflow for the Ugi four-component synthesis.

Materials & Reagents
ReagentCAS No.SupplierPurpose
This compound209960-91-8e.g., Sigma-AldrichAmine Component
Benzaldehyde (Example)100-52-7Standard vendorsCarbonyl Component
Acetic Acid (Example)64-19-7Standard vendorsAcid Component
tert-Butyl isocyanide (Example)542-85-8Standard vendorsIsocyanide Component
Methanol (Anhydrous)67-56-1Standard vendorsSolvent
Ethyl Acetate141-78-6Standard vendorsExtraction/Chromatography
Hexanes110-54-3Standard vendorsChromatography
Saturated Sodium Bicarbonate SolutionN/ALab-preparedAqueous Work-up
BrineN/ALab-preparedAqueous Work-up
Step-by-Step Methodology
  • Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (208 mg, 1.0 mmol, 1.0 eq).

  • Solvent Addition: Add anhydrous methanol (10 mL) and stir until the amine is fully dissolved.

  • Component Addition: Sequentially add the aldehyde (e.g., benzaldehyde, 1.0 mmol, 1.0 eq), the carboxylic acid (e.g., acetic acid, 1.0 mmol, 1.0 eq), and finally the isocyanide (e.g., tert-butyl isocyanide, 1.1 mmol, 1.1 eq).

    • Causality Note: The isocyanide is often added last and in slight excess as it can be volatile and prone to polymerization under acidic conditions. The reaction is typically performed at room temperature as it is often exothermic and proceeds efficiently without heating.[12]

  • Reaction: Seal the flask and stir the mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexanes). The reaction is complete upon consumption of the limiting reagent (typically the amine or aldehyde).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the methanol.

    • Re-dissolve the residue in ethyl acetate (20 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 15 mL) to remove unreacted carboxylic acid, and then with brine (1 x 15 mL).

    • Causality Note: The bicarbonate wash is crucial for simplifying the subsequent purification by removing the acidic component.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure α-acylamino amide product.

  • Validation: Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, LRMS, HRMS) to confirm its structure and purity.

Building Chemical Diversity: A Tabulated Approach

The true power of using this compound in an Ugi reaction lies in the ability to systematically vary the other three components, leading to a large library of structurally distinct compounds from a single core. This diversity is essential for exploring structure-activity relationships (SAR) in a drug discovery program.

Aldehyde Input (R¹)Carboxylic Acid Input (R²)Isocyanide Input (R³)Potential Scaffold/Target Class
4-FluorobenzaldehydeAcetic AcidCyclohexyl isocyanideGeneral screening, kinase inhibitors
Pyridine-4-carboxaldehydePropionic Acidtert-Butyl isocyanideCNS-active agents, PI3K/mTOR inhibitors[13]
IsobutyraldehydeBenzoic AcidBenzyl isocyanideProtease inhibitors, antiviral compounds
2-ThiophenecarboxaldehydeGlycine (protected)Ethyl isocyanoacetatePeptidomimetics, scaffolds for further cyclization
FormaldehydePhenylacetic Acid1-Naphthyl isocyanideAccess to diverse heterocyclic systems post-cyclization

Significance in Drug Discovery & Future Directions

The products derived from this compound are not merely novel chemical entities; they are primed for biological relevance. The morpholine-aniline core is a well-established motif in successful drug candidates.

  • Kinase Inhibition: The 4-morpholino-aniline scaffold is present in potent inhibitors of the PI3K/mTOR pathway, a critical signaling cascade in cancer.[5][13] For example, derivatives of 4-morpholino-quinazolines have shown nanomolar inhibitory activity against PI3Kα.[13]

  • Antineoplastic Agents: The 2-methoxy-aniline substructure has been incorporated into selective Anaplastic Lymphoma Kinase (ALK) inhibitors for the treatment of non-small cell lung cancer.[14]

  • Post-MCR Transformations: The Ugi product itself is often just an intermediate. The amide bonds can be manipulated, or functional handles on the R¹, R², or R³ groups can be used for subsequent cyclization reactions to generate complex heterocyclic systems like benzodiazepines, quinoxalines, or diketopiperazines, further expanding the accessible chemical space.

Mechanism Visualization: The Ugi Reaction Cascade

G Amine R-NH2 (Amine) SchiffBase Schiff Base [R-N=CHR'] Amine->SchiffBase Aldehyde R'-CHO (Aldehyde) Aldehyde->SchiffBase Acid R''-COOH (Acid) Isocyanide R'''-NC (Isocyanide) Nitrilium Nitrilium Adduct Isocyanide->Nitrilium Nucleophilic Attack Iminium Iminium Ion [R-NH+=CHR'] SchiffBase->Iminium + H+ (from Acid) Iminium->Nitrilium MummInt Mumm Intermediate Nitrilium->MummInt + R''-COO- Product Final Product (α-Acylamino Amide) MummInt->Product Mumm Rearrangement

Caption: Key mechanistic steps of the Ugi four-component reaction.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic building block for accelerating drug discovery. Its inherent drug-like features, combined with its outstanding performance as the amine component in the Ugi multicomponent reaction, provide researchers with a reliable and efficient platform for the rapid synthesis of diverse and biologically relevant compound libraries. The protocols and strategies outlined herein offer a robust starting point for any research program aiming to leverage modern synthetic methodologies in the quest for novel therapeutics.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Ghamdi, M. A., Al-Zahrani, A. A., Al-Ghamdi, K. M., & El-Sayed, N. N. E. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances.
  • PubChemLite. (n.d.). This compound hydrochloride. Retrieved from [Link]

  • Boehringer Ingelheim Pharmaceuticals, Inc. (n.d.).
  • Campos-Prieto, L., García-Rey, A., Sotelo, E., & Mallo-Abreu, A. (2024). Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. Beilstein Journal of Organic Chemistry.
  • J&K Scientific. (n.d.). This compound, 95%. Retrieved from [Link]

  • Domínguez, G., & Pérez-Castells, J. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals.
  • Shaaban, M. R., & El-Sayed, N. N. E. (2020).
  • Robert, T., De unzalu, M., Feron, T., & Habi, A. (2020). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega.
  • Ruijter, E., & Orru, R. V. A. (2015). Modern multicomponent reactions for better drug syntheses. Organic Chemistry Frontiers.
  • ResearchGate. (n.d.). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. Retrieved from [Link]

  • ResearchGate. (n.d.). The 4-morpholinoaniline derivate drugs: the antimicrobial Linezolid.... Retrieved from [Link]

  • Al-Harrasi, A., & Godya, A. E. (2023).
  • Wessjohann, L. A., Kaluderovic, G. N., Neves Filho, R. A. W., Morejon, M. C., Lemanski, G., & Ziegler, T. (n.d.). Further Components Carboxylic Acid and Amine (Ugi Reaction).
  • National Institutes of Health. (n.d.).
  • Riva, R., & Banfi, L. (2019).
  • PubMed. (2016). Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. Retrieved from [Link]

  • de Mattos, A. S., Amato, V. S., & Machado, F. (2024). Eudragit® L100 Post-Modification via Ugi Multicomponent Reaction. Journal of the Brazilian Chemical Society.
  • Montalbano, S., & González, J. (2023). Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Approach for the Synthesis of Anticancer Drugs. Pharmaceuticals.
  • PubMed. (2018). Discovery of N-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}-N'-[2-(propane-2-sulfonyl)phenyl]-1,3,5-triazine-2,4-diamine (ASP3026), a Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor. Retrieved from [Link]

  • No abstract available.

Sources

Application Notes and Protocols: 2-Methoxy-4-morpholinoaniline as a Putative Chemical Probe for Kinase Signaling Pathways

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

Introduction: The Potential of a Privileged Scaffold

In the landscape of chemical biology and drug discovery, the identification of high-quality chemical probes is paramount to dissecting complex biological processes and validating novel therapeutic targets.[1][2][3] 2-Methoxy-4-morpholinoaniline is an intriguing small molecule that incorporates two key structural motifs well-represented in medicinal chemistry: the methoxy-aniline core and the morpholine ring. While this specific molecule is not yet extensively characterized as a chemical probe in publicly available literature, its constituent parts suggest a strong potential for biological activity.

The morpholine moiety is considered a "privileged structure" in medicinal chemistry, frequently found in approved drugs and bioactive molecules.[4][5][6] Its presence can confer advantageous physicochemical properties, such as improved solubility and metabolic stability, and it can be an integral part of the pharmacophore for various enzyme inhibitors, including kinases.[4][5] Similarly, aniline derivatives are a common starting point for the development of kinase inhibitors and other targeted therapeutics.[7] The combination of these features in this compound makes it a compelling candidate for investigation as a chemical probe, potentially targeting protein kinases or other ATP-binding proteins involved in cellular signaling.

This document provides a detailed guide for researchers and drug development professionals on how to approach the characterization and use of this compound as a putative chemical probe. The following sections will outline hypothetical, yet standard, protocols for target identification, selectivity profiling, and application in cell-based assays, grounded in established principles of chemical probe validation.[8][9]

Physicochemical Properties

A solid understanding of the physicochemical properties of a potential chemical probe is the foundation for its effective use.

PropertyValueSource
Molecular Formula C₁₁H₁₆N₂O₂PubChem CID: 414960[10]
Molecular Weight 208.26 g/mol PubChem CID: 414960[10]
CAS Number 209960-91-8Santa Cruz Biotechnology[11]
IUPAC Name 2-methoxy-4-morpholin-4-ylanilinePubChem CID: 414960[10]
Predicted XlogP 1.0PubChemLite[12]

Proposed Mechanism of Action and Target Class

Based on the prevalence of the morpholinoaniline scaffold in known kinase inhibitors, we hypothesize that this compound may act as an ATP-competitive inhibitor of one or more protein kinases. The morpholine group can form crucial hydrogen bonds within the ATP-binding pocket, while the aniline core provides a scaffold for interactions with the hinge region of the kinase.

G cluster_kinase Kinase ATP-Binding Pocket cluster_probe This compound hinge Hinge Region adenine_pocket Adenine Pocket ribose_phosphate Ribose/Phosphate Pocket aniline Aniline Core aniline->hinge H-bonds ATP ATP aniline->ATP Competitive Inhibition morpholine Morpholine Moiety morpholine->adenine_pocket H-bonds / Hydrophobic Interactions methoxy Methoxy Group methoxy->ribose_phosphate Potential Interactions ATP->hinge ATP->adenine_pocket ATP->ribose_phosphate

Caption: Hypothetical binding mode of this compound in a kinase ATP pocket.

Experimental Protocols

The following protocols are designed to rigorously validate this compound as a chemical probe, from initial target identification to its application in cellular contexts.

Part 1: Target Identification and Selectivity Profiling

A crucial first step is to identify the protein target(s) of this compound and assess its selectivity. A high-quality chemical probe should exhibit high affinity for its intended target and minimal off-target effects.[2]

This protocol describes a competitive binding assay to assess the interaction of this compound with a broad panel of human kinases.

Principle: An immobilized broad-spectrum kinase inhibitor ("kinobeads") is used to capture a large portion of the cellular kinome from a cell lysate.[13] The binding of this compound to its target kinases will prevent them from binding to the beads. The depleted kinases can be identified and quantified by mass spectrometry.

Materials:

  • This compound

  • Human cancer cell line (e.g., HeLa, K562)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Kinobeads (commercially available or prepared in-house)

  • Wash buffer (e.g., Tris-buffered saline with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • LC-MS/MS instrumentation and software

Procedure:

  • Cell Lysate Preparation: Culture and harvest cells. Lyse the cells on ice and clarify the lysate by centrifugation. Determine the protein concentration of the supernatant.

  • Compound Incubation: Aliquot the cell lysate. Add this compound at various concentrations (e.g., 0.1, 1, 10 µM) to the experimental samples. Add a vehicle control (e.g., DMSO) to the control sample. Incubate for 1 hour at 4°C with gentle rotation.

  • Kinobead Incubation: Add kinobeads to all samples and incubate for 1 hour at 4°C with gentle rotation.

  • Washing: Pellet the beads by centrifugation and wash them multiple times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by adding elution buffer and heating.

  • Proteomic Analysis: Separate the eluted proteins by SDS-PAGE, perform in-gel digestion, and analyze the resulting peptides by LC-MS/MS.

  • Data Analysis: Identify and quantify the proteins in each sample. Compare the abundance of each identified kinase between the compound-treated and vehicle-treated samples to determine which kinases are competitively displaced by this compound.

G start Cell Lysate incubate_compound Incubate with This compound start->incubate_compound incubate_beads Add Kinobeads incubate_compound->incubate_beads wash Wash Beads incubate_beads->wash elute Elute Bound Proteins wash->elute ms LC-MS/MS Analysis elute->ms analyze Identify Displaced Kinases ms->analyze G probe This compound kinase Target Kinase probe->kinase Inhibition substrate Downstream Substrate kinase->substrate Phosphorylates p_substrate Phosphorylated Substrate substrate->p_substrate phenotype Cellular Phenotype (e.g., Proliferation) p_substrate->phenotype Drives

Sources

Application Note & Protocols: A Hierarchical Strategy for Screening the Bioactivity of 2-Methoxy-4-morpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale and Scientific Context

The morpholinoaniline scaffold is a privileged structure in modern medicinal chemistry, forming the core of several clinically successful drugs and numerous investigational agents. Its unique electronic and conformational properties allow it to engage with a variety of biological targets. Notable examples include the antibiotic Linezolid and the anticoagulant Rivaroxaban, which feature this core moiety.[1] Furthermore, related anilinoquinoline and anilinoquinazoline derivatives have shown significant promise as anticancer agents, frequently by targeting the ATP-binding pocket of protein kinases that drive oncogenic signaling.[2][3]

Given this precedent, 2-Methoxy-4-morpholinoaniline (herein referred to as Cmpd-X) represents a compelling candidate for biological screening. The methoxy and morpholino substitutions can significantly influence its physicochemical properties, such as solubility, cell permeability, and metabolic stability, while potentially directing its binding to specific protein targets.

This document provides a comprehensive, multi-tiered experimental framework for the systematic evaluation of Cmpd-X's bioactivity. The strategy is designed as a screening funnel, beginning with broad, high-throughput assays to identify general bioactivity and progressively moving towards more specific, mechanism-of-action studies and preclinical in vivo validation. This approach ensures a cost-effective and scientifically rigorous evaluation, maximizing the potential for identifying and validating a clinically relevant biological function.

The Screening Cascade: A Funnel Approach

A hierarchical screening strategy is essential for efficiently triaging a novel chemical entity. Our proposed workflow prioritizes the early identification of promising activity while simultaneously flagging potential liabilities, such as off-target toxicity or poor drug-like properties.

Screening_Cascade cluster_0 Phase 1: In Vitro Primary Screening cluster_2 Phase 3: Preclinical Profiling A Compound Synthesis & QC (Purity >95%) B Primary Cytotoxicity Screen (NCI-60 Panel) A->B Initial Bioactivity C Broad Kinase Panel Screen (>400 Kinases, 10 µM) B->C If Active (IC50 < 10 µM) D Dose-Response & IC50 Determination (Biochemical Assay) C->D Identify Hits (% Inhibition > 50%) E Cellular Target Engagement (Phosphorylation Assay) D->E Confirm Potency F In Vitro ADME-Tox Panel E->F Validate MoA G In Vivo Efficacy Study (Xenograft Model) E->G Validate MoA F->G Assess Drug-likeness

Caption: A hierarchical screening cascade for Cmpd-X evaluation.

Phase 1: Primary In Vitro Bioactivity Screening

The initial goal is to determine if Cmpd-X possesses any general cytotoxic or antiproliferative activity against cancer cells. A broad screen against a diverse panel of human cancer cell lines is the most effective starting point.

Protocol 3.1: High-Throughput Cytotoxicity Screening (MTT/MTS Assay)

Causality: The MTT (or MTS) assay is a colorimetric method that serves as a robust and economical proxy for cell viability.[4] It measures the activity of mitochondrial dehydrogenases, which are only active in living cells, to reduce a tetrazolium salt to a colored formazan product. A decrease in signal indicates a loss of cell viability, which can be due to cytotoxicity (cell death) or cytostasis (inhibition of proliferation).[5] Screening against a large, diverse panel like the NCI-60 provides a "fingerprint" of activity and can offer early clues about the mechanism of action.

Step-by-Step Methodology:

  • Cell Plating: Seed cells from a diverse cancer panel (e.g., NCI-60 or a custom panel including lung, breast, colon, and leukemia lines) into 96-well microtiter plates at a pre-optimized density (e.g., 2,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of Cmpd-X in DMSO. Create a serial dilution series in the appropriate cell culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

  • Cell Treatment: Remove the old medium from the cell plates and add 100 µL of the medium containing the various concentrations of Cmpd-X. Include vehicle-only (DMSO) controls and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the dose-response curves and determine the half-maximal inhibitory concentration (IC₅₀) for each cell line.

Data Presentation (Hypothetical):

Cell LineCancer TypeCmpd-X IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
A549Lung Carcinoma8.50.2
MCF-7Breast Adenocarcinoma2.10.08
HCT116Colon Carcinoma> 1000.15
K562Leukemia0.90.05

Phase 2: Mechanism of Action & Selectivity Profiling

If Cmpd-X demonstrates potent activity against specific cell lines (e.g., IC₅₀ < 10 µM), the next critical step is to identify its molecular target. Based on its structural similarity to known kinase inhibitors, a broad kinase screen is the most logical investigation.

Protocol 4.1: In Vitro Kinase Panel Screen

Causality: Kinase dysregulation is a hallmark of cancer. A broad kinase panel screen simultaneously tests the compound's ability to inhibit the activity of hundreds of different kinases in a cell-free, biochemical format.[6] This is a powerful tool for unbiased target identification and for assessing selectivity. Identifying a specific kinase or kinase family that is strongly inhibited provides a testable hypothesis for the compound's mechanism of action.[4]

Step-by-Step Methodology:

  • Assay Platform Selection: Engage a contract research organization (CRO) or use an in-house platform offering a large kinase panel (e.g., >400 kinases). Radiometric (³³P-ATP) or fluorescence-based (e.g., TR-FRET) assays are common formats.[7]

  • Screening Concentration: Perform the initial screen at a single high concentration of Cmpd-X, typically 10 µM, to maximize the chances of detecting an interaction.

  • Assay Execution: The kinase, its specific substrate, and ATP are incubated with Cmpd-X. The assay measures the amount of phosphorylated substrate produced.

  • Data Analysis: Results are typically expressed as the percentage of remaining kinase activity compared to a vehicle (DMSO) control. A significant reduction (e.g., >50% inhibition) flags a potential "hit."

Data Presentation (Hypothetical):

Kinase Target% Inhibition @ 10 µM Cmpd-X
EGFR12%
VEGFR292%
SRC25%
ABL188%
CDK25%
Protocol 4.2: Cellular Target Engagement & Functional Validation

Causality: A positive result in a biochemical assay must be validated in a cellular context to be meaningful.[8] Cellular assays confirm that the compound can penetrate the cell membrane, engage its target in the complex intracellular environment, and elicit a functional downstream effect. A western blot for the phosphorylated form of a substrate of the target kinase is a direct method to assess target inhibition in intact cells.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus VEGFR2 VEGFR2 (Receptor Tyrosine Kinase) PLCg PLCγ VEGFR2->PLCg Phosphorylates SRC SRC VEGFR2->SRC PI3K PI3K VEGFR2->PI3K Proliferation Gene Transcription (Proliferation, Survival) PLCg->Proliferation SRC->Proliferation AKT AKT PI3K->AKT AKT->Proliferation CmpdX Cmpd-X CmpdX->VEGFR2 Inhibits (Hypothesized) VEGF VEGF Ligand VEGF->VEGFR2 Binds & Activates

Caption: Hypothesized inhibition of the VEGFR2 signaling pathway by Cmpd-X.

Step-by-Step Methodology (Western Blot for p-VEGFR2):

  • Cell Culture & Starvation: Culture a responsive cell line (e.g., HUVEC or a cancer cell line overexpressing VEGFR2) to ~80% confluency. Serum-starve the cells for 12-24 hours to reduce basal receptor activation.

  • Compound Pre-treatment: Treat the cells with varying concentrations of Cmpd-X (e.g., 0.1 µM to 10 µM) for 2 hours.

  • Ligand Stimulation: Stimulate the cells with VEGF (e.g., 50 ng/mL) for 10 minutes to induce VEGFR2 phosphorylation. Include an unstimulated control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE & Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with a primary antibody against phosphorylated VEGFR2 (p-VEGFR2) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping & Re-probing: Strip the membrane and re-probe with an antibody for total VEGFR2 and a loading control (e.g., GAPDH) to ensure equal protein loading.

Phase 3: Preclinical & Drug-Likeness Profiling

Positive MoA validation triggers evaluation of the compound's broader pharmacological profile. Early assessment of ADME-Tox properties is crucial for identifying potential liabilities that could halt development.[9]

Protocol 5.1: In Vitro ADME-Tox Panel

Causality: A drug must not only be potent but also possess favorable ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity profiles.[10] Early in vitro screening can predict in vivo behavior and flag issues like metabolic instability, potential for drug-drug interactions (CYP inhibition), or cardiac toxicity (hERG inhibition).[11]

Recommended Panel of Assays:

  • Metabolic Stability: Incubate Cmpd-X with liver microsomes and measure its depletion over time to predict its metabolic half-life.[11]

  • CYP450 Inhibition: Assess the compound's ability to inhibit major cytochrome P450 enzymes (e.g., 3A4, 2D6, 2C9) to predict the risk of drug-drug interactions.[10]

  • Plasma Protein Binding: Determine the fraction of Cmpd-X that binds to plasma proteins, as only the unbound fraction is pharmacologically active.[11]

  • hERG Inhibition: Screen for binding to the hERG potassium channel, a key off-target that can lead to cardiac arrhythmia.

  • Aqueous Solubility: Measure solubility at physiological pH, a critical factor for oral absorption.

Data Presentation (Hypothetical):

ADME-Tox ParameterResultInterpretation
Microsomal Half-life (human)45 minModerate stability
CYP3A4 Inhibition IC₅₀> 50 µMLow risk of DDI
Plasma Protein Binding92%High binding
hERG Inhibition IC₅₀25 µMModerate risk
Aqueous Solubility (pH 7.4)50 µg/mLAcceptable
Protocol 5.2: In Vivo Efficacy in a Xenograft Model

Causality: The ultimate test of an anticancer compound is its ability to inhibit tumor growth in a living organism.[12] Cell line-derived xenograft (CDX) models, where human cancer cells are implanted into immunodeficient mice, are a standard and robust platform for initial in vivo efficacy testing.[13][14] This model allows for the evaluation of the compound's pharmacokinetics, tolerability, and anti-tumor activity in a physiological context.[13]

Xenograft_Workflow A Day 0: Implant Cancer Cells (e.g., K562) subcutaneously into immunodeficient mice B Day 7-10: Monitor Tumor Growth (Calipers) A->B C Day 10: Randomize Mice (Tumor Volume ~100-150 mm³) B->C Tumors Established D Day 11-30: Treatment Phase - Vehicle Control (p.o., q.d.) - Cmpd-X (e.g., 50 mg/kg, p.o., q.d.) C->D E During Treatment: - Measure Tumor Volume (2x/week) - Monitor Body Weight (Toxicity) D->E F Day 30 (End of Study): - Euthanize mice - Excise & weigh tumors - Collect tissues for PK/PD E->F Endpoint Reached

Caption: Workflow for an in vivo cell line-derived xenograft (CDX) study.

Step-by-Step Methodology:

  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID or Nude).

  • Cell Implantation: Subcutaneously inject a suspension of a sensitive cancer cell line (e.g., 5 x 10⁶ K562 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (approximately 100-150 mm³).

  • Randomization: Randomize mice into treatment groups (e.g., n=8-10 per group), ensuring similar average tumor volumes across groups.

  • Dosing: Prepare a formulation of Cmpd-X suitable for the chosen route of administration (e.g., oral gavage). Administer Cmpd-X daily at one or more dose levels (e.g., 50 mg/kg). A vehicle control group is mandatory.

  • Efficacy & Tolerability Monitoring:

    • Measure tumor dimensions with calipers twice weekly and calculate tumor volume.

    • Record body weight for each mouse twice weekly as a measure of general toxicity.

  • Study Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size limit.

  • Analysis: At the end of the study, euthanize the animals, excise the tumors, and weigh them. Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

Conclusion

This application note outlines a systematic, phase-appropriate strategy for the comprehensive biological evaluation of this compound. By progressing through this funnel—from broad phenotypic screening to specific target validation and finally to in vivo efficacy—researchers can efficiently and rigorously determine the compound's therapeutic potential. Each stage is designed to provide clear, actionable data, ensuring that resources are focused on compounds with the highest probability of success. The causality-driven protocols and integrated data analysis provide a self-validating framework for making critical go/no-go decisions in the drug discovery process.

References

  • Vertex AI Search. (n.d.). Preclinical Drug Testing Using Xenograft Models. Retrieved January 1, 2026.
  • Jung, J. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 19(4), 259-263. [Link]

  • Crown Bioscience. (2025, July 21). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Retrieved January 1, 2026, from [Link]

  • XenoSTART. (n.d.). Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Retrieved January 1, 2026, from [Link]

  • Padmapriya, N., et al. (2021). Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. CPT: Pharmacometrics & Systems Pharmacology, 10(12), 1478-1488. [Link]

  • Padmapriya, N., et al. (2021). Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. ResearchGate. [Link]

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved January 1, 2026, from [Link]

  • Padmapriya, N., et al. (2021). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. ScienceOpen. [Link]

  • Karagoz, A. Z., et al. (2024). Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction. Nucleic Acids Research, 52(W1), W568-W576. [Link]

  • Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays. Retrieved January 1, 2026, from [Link]

  • Drug Discovery and Development. (2010, February 8). ADME-Tox Screening System. Retrieved January 1, 2026, from [Link]

  • Mothilal, M., et al. (2014). Bioassays for anticancer activities. Methods in Molecular Biology, 1165, 1-13. [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved January 1, 2026, from [Link]

  • Tito, A., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Journal of Oncology, 2018, 5692087. [Link]

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved January 1, 2026, from [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved January 1, 2026, from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved January 1, 2026, from [Link]

  • Rizvanov, A. A., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 323. [Link]

  • Agilex Biolabs. (2024, January 29). The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. Retrieved January 1, 2026, from [Link]

  • Guédat, P., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry, 8, 126. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 1, 2026, from [Link]

  • Wiese, S., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8758. [Link]

  • Al-Sheikh, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3123-3132. [Link]

  • University of Luxembourg. (n.d.). This compound hydrochloride. PubChemLite. Retrieved January 1, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methoxy-4-morpholin-4-yl-5-nitroaniline. PubChem Compound Database. Retrieved January 1, 2026, from [Link]

  • Kulakov, I. V., & Levkovskaya, G. G. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49, 777-805. [Link]

  • Shanmugaraj, K., et al. (2020). The 4-morpholinoaniline derivate drugs... ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methoxy-4-nitroaniline. PubChem Compound Database. Retrieved January 1, 2026, from [Link]

Sources

Troubleshooting & Optimization

issues with 2-Methoxy-4-morpholinoaniline solubility and how to solve them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methoxy-4-morpholinoaniline (CAS No. 209960-91-8). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the solubility challenges commonly encountered with this compound. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the success of your experiments.

Understanding the Challenge: The Physicochemical Profile of this compound

This compound, with a molecular formula of C11H16N2O2 and a molecular weight of 208.26 g/mol , is a compound of interest in various research and development pipelines.[1][2] Its structure, featuring both a methoxy and a morpholino group on an aniline backbone, suggests a lipophilic nature which can often lead to poor aqueous solubility. This presents a significant hurdle for in vitro and in vivo studies, where achieving sufficient concentration in aqueous media is critical for obtaining reliable and reproducible data.[3][4][5]

This guide will walk you through the common solubility issues and provide a range of proven strategies to overcome them, ensuring you can focus on the scientific questions at hand.

Troubleshooting Guide: Addressing Solubility Issues in Your Experiments

This section provides a systematic approach to diagnosing and solving solubility problems with this compound.

Initial Observation: Compound Precipitation or Incomplete Dissolution

Question: My this compound is not fully dissolving or is precipitating out of my aqueous buffer. What should I do?

This is a common first indication of solubility issues. The immediate goal is to achieve a clear, homogenous solution.

Workflow for Initial Troubleshooting:

A Precipitation Observed B Verify Stock Solution Integrity A->B F Is stock solution clear? B->F Check for crystals/cloudiness C Lower Final Concentration G Does precipitation persist? C->G Test serial dilutions D Increase Co-solvent Percentage H Is co-solvent compatible with assay? D->H e.g., DMSO <1% E Consider Solubility Enhancement Techniques F->B No, remake stock F->C Yes G->D Yes G->E Yes, if D is not an option H->C Yes, re-evaluate concentration H->E No A Persistent Precipitation B pH Modification A->B C Particle Size Reduction A->C D Use of Excipients A->D E Is the compound ionizable? B->E Check pKa F Micronization/Nanosizing C->F G Cyclodextrins D->G H Surfactants D->H I Solid Dispersion D->I

Sources

Technical Support Center: A Guide to Preventing Degradation of 2-Methoxy-4-morpholinoaniline in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methoxy-4-morpholinoaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on maintaining the stability of this compound in solution. Aniline derivatives are notoriously sensitive, and understanding the principles behind their degradation is key to generating reliable and reproducible experimental results.

Section 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the handling and stability of this compound solutions.

Q1: My solution of this compound turned from colorless to yellow/brown. What happened?

This color change is a classic indicator of oxidative degradation. Aniline and its derivatives are highly susceptible to oxidation, especially when dissolved in solution and exposed to atmospheric oxygen. The electron-donating nature of the amino, methoxy, and morpholino groups on the aromatic ring makes the compound particularly prone to losing electrons, which initiates a cascade of reactions forming colored polymeric byproducts.

Q2: What are the primary factors that cause the degradation of this compound?

The degradation is multifactorial, but the primary culprits are:

  • Oxygen: Atmospheric oxygen is the most common oxidizing agent.

  • Light: UV and even ambient light can provide the energy to initiate and accelerate oxidative reactions.

  • pH: The stability of anilines in solution is highly pH-dependent.[1][2][3][4] Both strongly acidic and alkaline conditions can catalyze degradation, with optimal stability often found in a narrow, slightly acidic to neutral pH range.

  • Temperature: Higher temperatures increase the rate of all chemical reactions, including degradation.

  • Solvent Choice: Solvents can play a role in stability. Protic solvents or those containing trace metal impurities can sometimes accelerate degradation.

Q3: What is the recommended solvent for preparing stock solutions?

For general use, high-purity, anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are recommended for stock solutions. If an aqueous buffer is required for the final experimental concentration, prepare the stock solution in a minimal amount of organic solvent first, and then dilute it into a deoxygenated aqueous buffer immediately before use.

Q4: How should I store my solutions to maximize stability?

Based on best practices for sensitive aromatic amines, follow these storage guidelines:

  • Short-Term (Working Solutions, <24 hours): Store on ice (2-8°C) and protect from light by wrapping the container in aluminum foil.

  • Long-Term (Stock Solutions): Store at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Overlay the solution with an inert gas like argon or nitrogen before sealing the vial.

Q5: Can I add an antioxidant to my solution? Which ones are effective?

Yes, the use of antioxidants is a highly effective strategy. Aromatic amine antioxidants are particularly well-suited for this purpose as they function by scavenging free radicals that propagate the degradation cycle.[5][6][7] For applications where it will not interfere with downstream processes, consider adding a small amount of a radical-scavenging antioxidant like Butylated Hydroxytoluene (BHT) or a hindered amine stabilizer.

Section 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving stability issues encountered during experiments.

Problem: You observe a rapid loss of the parent compound (e.g., >10% loss in 24 hours at 4°C) as confirmed by an analytical method like HPLC.

Troubleshooting Workflow

Use the following decision tree to identify the source of degradation and implement the appropriate corrective actions.

TroubleshootingWorkflow A Degradation Observed (e.g., >10% loss in 24h) B Is the solvent deoxygenated and high-purity? A->B C Deoxygenate solvent (sparge with Ar/N2) and use fresh, anhydrous grade. B->C No D Is the solution pH controlled and optimized? B->D Yes C->D E Adjust pH to 6.0-7.0 using a non-reactive buffer. Re-test stability. D->E No F Is the solution protected from light? D->F Yes E->F G Store in amber vials or wrap container in foil. F->G No H Is an antioxidant being used? F->H Yes G->H I Add antioxidant (e.g., BHT). Test for interference. H->I No J Review storage conditions. (Temp, Headspace) H->J Yes I->J K Aliquot and store at -80°C under inert gas (Ar/N2). J->K No L Problem Resolved J->L Yes K->L

Caption: A systematic workflow for troubleshooting the degradation of this compound.

Protocol 1: Preparation of a Stabilized Aqueous Working Solution

This protocol details the steps for preparing a solution with enhanced stability for use in aqueous experimental systems.

Materials:

  • This compound (solid)

  • Anhydrous DMSO (spectroscopic or HPLC grade)

  • Purified water (Type I, 18.2 MΩ·cm)

  • Phosphate buffer components (e.g., monobasic and dibasic sodium phosphate)

  • Argon or Nitrogen gas with a sparging stone

  • Sterile, amber glass vials with PTFE-lined caps

Procedure:

  • Prepare Deoxygenated Buffer: a. Prepare a 50 mM phosphate buffer and adjust the pH to 6.5. b. Place the buffer in a flask and sparge with argon or nitrogen gas for at least 30 minutes to remove dissolved oxygen.

  • Prepare Concentrated Stock Solution: a. In an amber vial, dissolve a precise amount of this compound in anhydrous DMSO to create a concentrated stock (e.g., 10-50 mM). b. Briefly flush the headspace of the vial with argon/nitrogen before capping tightly.

  • Prepare Final Working Solution: a. Just before the experiment, dilute the DMSO stock solution into the deoxygenated phosphate buffer to achieve the final desired concentration. b. Gently mix by inversion. Avoid vigorous vortexing, which can reintroduce oxygen. c. Maintain the working solution on ice and protected from light throughout the experiment.

Protocol 2: Monitoring Degradation by Reverse-Phase HPLC (RP-HPLC)

A robust analytical method is essential to validate your storage and handling procedures.[8][9][10][11]

Instrumentation & Columns:

  • HPLC system with a UV or Photodiode Array (PDA) detector.

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, return to 10% B and re-equilibrate.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Monitor at 254 nm and 280 nm.

  • Injection Volume: 10 µL

Procedure:

  • Prepare your solution of this compound according to Protocol 1.

  • Immediately inject a sample to get the initial (T=0) peak area of the parent compound.

  • Store the solution under the conditions you wish to test (e.g., 4°C, protected from light).

  • Inject samples at subsequent time points (e.g., 2, 4, 8, 24 hours).

  • Calculate the percentage of the compound remaining by comparing the peak area at each time point to the peak area at T=0. The appearance of new, earlier-eluting peaks often indicates the formation of more polar degradation products.

Section 3: Understanding the Chemistry of Degradation

Aniline derivatives, particularly those with electron-donating groups like methoxy and morpholino, are prone to oxidative degradation. The process is often initiated by the formation of a radical cation.

DegradationPathway cluster_0 Initiation cluster_1 Propagation & Polymerization A Aniline Derivative (R-NH2) B Radical Cation ([R-NH2]•+) A->B -e⁻ (Oxidation) C Dimerization B->C D Further Oxidation & Coupling C->D E Colored Polymeric Byproducts D->E

Caption: A simplified schematic of the oxidative degradation pathway for aniline derivatives.

The electron-rich aromatic ring is easily oxidized, leading to the formation of radical species. These radicals can then couple with each other, leading to dimers and eventually larger, often colored, polymeric structures. This process is accelerated by factors like light, heat, and the presence of metal ions.

Section 4: Summary of Recommendations

For quick reference, this table summarizes the key parameters for preventing the degradation of this compound.

ParameterRecommendationRationale
Solvent Anhydrous, aprotic (e.g., DMSO, DMF) for stocks.Minimizes solvent-mediated degradation pathways.
Atmosphere Deoxygenate solvents (Ar/N₂ sparge); store under inert gas.Removes atmospheric oxygen, a primary oxidant.
pH Maintain slightly acidic to neutral pH (6.0-7.0) for aqueous solutions.Aniline stability is pH-dependent; this range is often optimal.[1][2]
Temperature Store stock solutions at -20°C or -80°C; keep working solutions on ice.Reduces the kinetic rate of degradation reactions.
Light Use amber vials or wrap containers in aluminum foil.Prevents photo-initiated oxidation.
Additives Consider adding a radical-scavenging antioxidant (e.g., BHT).Intercepts free radicals to terminate degradation chain reactions.[5][6]
Storage Prepare single-use aliquots.Avoids contamination and thermal stress from repeated freeze-thaw cycles.

By implementing these scientifically-grounded procedures, you can significantly enhance the stability of your this compound solutions, leading to more reliable and accurate experimental outcomes.

References

  • Wang, H., Sun, B., & Guan, X. (2016). [Influence of pH on Kinetics of Anilines Oxidation by Permanganate]. Huan Jing Ke Xue, 37(2), 588-594. [Link]

  • Feng Instruments. (n.d.). Aromatic Amine Antioxidants: Key to High-Temperature Polymer Stability. [Link]

  • Asgari, G., & Chavoshani, A. (2014). Effect of the initial pH value on the degradation of Aniline. ResearchGate. [Link]

  • Kahl, R., Weinke, S., & Wefers, H. (1999). Protective activity of aromatic amines and imines against oxidative nerve cell death. Journal of Molecular Medicine, 77(1), 189-192. [Link]

  • Stejskal, J., & Sapurina, I. (2010). The Effect of pH on the Oxidative Polymerization of Aniline and the Morphology and Properties of Products. ChemInform, 36(23). [Link]

  • MDPI. (2023). The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. MDPI Open Access Journals. [Link]

  • Performance Additives. (n.d.). Aromatic Amines Antioxidants. [Link]

  • Wang, H., et al. (2019). Oxidation kinetics of anilines by aqueous permanganate and effects of manganese products: Comparison to phenols. Water Research, 157, 48-57. [Link]

  • Boussaada, R., et al. (2016). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. Analytical Methods, 8(30), 5949-5956. [Link]

  • ResearchGate. (2016). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. Request PDF. [Link]

  • Riggin, P. M., et al. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. EPA Project Summary. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • Li, H., et al. (2022). Determination of Aniline in Soil by ASE/GC-MS. Molecules, 27(6), 1999. [Link]

  • Bechtold, T., et al. (2021). Quantification of aniline and N-methylaniline in indigo. Journal of the Science of Food and Agriculture, 101(14), 6066-6072. [Link]

Sources

Technical Support Center: Optimizing Derivatization of 2-Methoxy-4-morpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 2-Methoxy-4-morpholinoaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the chemical modification of this versatile aniline derivative. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the reaction principles, enabling you to troubleshoot effectively and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the setup of derivatization reactions involving this compound.

Q1: What are the most common derivatization reactions for this compound?

The primary amino group (-NH₂) of this compound is a versatile nucleophile, making it amenable to a variety of derivatization reactions. The most common transformations include:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a robust and widely used reaction.[1]

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

  • Alkylation: Introduction of alkyl groups, though this can be challenging to control and may lead to over-alkylation.[2]

  • Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

Q2: I am setting up an acylation reaction. What is a good starting point for solvent and base?

For a standard acylation with an acyl chloride, a combination of an aprotic solvent and a non-nucleophilic organic base is the recommended starting point.

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) are excellent choices. They are inert under these conditions and effectively solubilize the aniline starting material.

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) are preferred. Their role is to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.[3][4] They are sterically hindered, which minimizes their potential to act as competing nucleophiles.

Q3: How can I monitor the progress of my reaction effectively?

Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction progress.[5][6]

  • Procedure: Spot the starting material (this compound), the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane) on a silica gel TLC plate.

  • Eluent System: A mixture of hexanes and ethyl acetate is a good starting point for developing the plate.[5][7] You may need to adjust the ratio to achieve good separation (Rf values between 0.2 and 0.8).

  • Interpretation: The reaction is complete when the spot corresponding to the starting aniline has been completely consumed and a new, typically less polar, product spot has appeared.[6]

Q4: My starting material, this compound, is a solid. What is the best way to handle it?

The compound is a solid at room temperature.[8] It should be weighed out accurately and dissolved completely in the chosen reaction solvent before adding other reagents. Gentle warming or sonication can aid dissolution if needed. Ensure it is fully dissolved to achieve a homogeneous reaction mixture and reproducible results.

In-Depth Troubleshooting Guide

This section provides solutions to more complex problems you might encounter during your experiments, focusing on the causality behind the issues.

Issue 1: Low or No Product Yield

Q: I have set up my acylation/sulfonylation reaction, but after several hours, TLC analysis shows mostly unreacted starting material. What are the likely causes and how can I fix this?

A: This is a common issue that can often be traced back to reagent quality, reaction conditions, or steric effects.

  • Cause 1: Inactive Derivatizing Agent. Acyl chlorides and sulfonyl chlorides are highly reactive and susceptible to hydrolysis if exposed to atmospheric moisture.[9][10][11][12] If your reagent is old or has been improperly stored, it may have decomposed to the corresponding carboxylic or sulfonic acid, which is unreactive under these conditions.

    • Solution: Use a fresh bottle of the acyl/sulfonyl chloride or purify the existing reagent by distillation if possible. Always handle these reagents in a dry environment (e.g., under nitrogen or in a glove box) and use anhydrous solvents.

  • Cause 2: Insufficient Stoichiometry of Base. The reaction generates one equivalent of HCl for every equivalent of aniline that reacts. If there is not enough base to neutralize this acid, the reaction mixture will become acidic. The aniline's nitrogen can be protonated, forming an ammonium salt (-NH₃⁺). This protonated form is no longer nucleophilic and will not react with the electrophile, effectively stopping the reaction.[13][14]

    • Solution: Ensure you are using at least 1.1 to 1.2 equivalents of your base (e.g., TEA, DIPEA) relative to the derivatizing agent. For sluggish reactions, increasing the amount of base to 2-3 equivalents can sometimes be beneficial.

  • Cause 3: Steric Hindrance. The methoxy group at the ortho position to the amine can create steric hindrance, slowing down the reaction, particularly with bulky derivatizing agents.[15] While this compound is generally reactive, a very bulky acyl or sulfonyl chloride could face significant steric clash.

    • Solution: Increase the reaction temperature. Changing from room temperature to refluxing in THF (approx. 66°C) can provide the necessary activation energy to overcome the steric barrier. Alternatively, consider a less hindered derivatizing agent if the structure can be modified.

Issue 2: Formation of Multiple Products or Impurities

Q: My TLC shows the formation of the desired product, but there are also significant side products. What could be causing this?

A: Side product formation often points to issues with temperature control, the choice of base, or diacylation.

  • Cause 1: Diacylation (N,N-diacylation). While less common for anilines compared to aliphatic amines, it is possible under forcing conditions or with highly reactive acylating agents for a second acyl group to add to the nitrogen.

    • Solution: Run the reaction at a lower temperature (e.g., 0°C to room temperature). Avoid a large excess of the acylating agent; use a stoichiometry of 1.0 to 1.1 equivalents.

  • Cause 2: Use of a Nucleophilic Base. If a base like pyridine is used, it can compete with the aniline to react with the acyl chloride, forming an acylpyridinium salt. While this intermediate is itself a potent acylating agent, this pathway can sometimes lead to different side products or complicate the reaction kinetics.

    • Solution: Stick to non-nucleophilic, sterically hindered bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).[4]

Issue 3: Difficult Product Purification

Q: My reaction has gone to completion, but I am struggling to isolate the pure product. During work-up, I get emulsions, and during column chromatography, the product streaks on the silica gel.

A: These challenges are often related to the basic nature of the morpholine nitrogen and the product's physical properties.

  • Cause 1: Emulsion during Aqueous Work-up. The morpholine nitrogen in your product is basic and can be partially protonated during an aqueous wash, leading to surfactant-like properties that cause emulsions.

    • Solution: During the extractive work-up, wash the organic layer with brine (a saturated aqueous solution of NaCl).[16] This increases the ionic strength of the aqueous phase, which helps to break emulsions and reduces the solubility of organic compounds in the aqueous layer.

  • Cause 2: Streaking during Silica Gel Chromatography. The basic morpholine moiety can interact strongly with the acidic silanol groups on the surface of standard silica gel.[16] This strong interaction leads to poor peak shape (tailing or streaking) and can result in low recovery of the compound.[16]

    • Solution 1: Basic Modifier in Eluent. Add a small amount (0.5-1%) of a basic modifier, such as triethylamine or ammonia (in methanol), to your chromatography eluent (e.g., Hexane/Ethyl Acetate).[16] This additive will neutralize the acidic sites on the silica, leading to a much-improved peak shape.

    • Solution 2: Use a Different Stationary Phase. Consider using a less acidic stationary phase, such as neutral alumina, or use a deactivated silica gel.[16]

Experimental Protocols & Data

Protocol: General Procedure for Acylation

This protocol describes a standard method for the acylation of this compound with an acyl chloride.

  • Preparation: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.).

  • Dissolution: Add anhydrous dichloromethane (DCM, approx. 0.1 M concentration). Stir until the solid is completely dissolved.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Base Addition: Add triethylamine (1.2 eq.) to the stirred solution.

  • Reagent Addition: Add the desired acyl chloride (1.1 eq.) dropwise to the solution over 5-10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexanes/Ethyl Acetate with 1% TEA).

Table 1: Recommended Starting Conditions for Derivatization
Derivatizing Agent ClassRecommended SolventRecommended BaseTypical Temperature
Acyl ChloridesDCM, THFTEA, DIPEA0°C to RT
Sulfonyl ChloridesDCM, PyridinePyridine, TEART to 40°C
AnhydridesAcetic Acid (solvent)None or NaOAcRT to Reflux
IsocyanatesTHF, DCMNone0°C to RT

Visual Workflow and Troubleshooting Diagrams

The following diagrams, generated using DOT language, provide visual guides for the experimental workflow and for troubleshooting common reaction problems.

General Experimental Workflow

G reagent_prep Reagent Preparation (Aniline, Solvent, Base) reaction_setup Reaction Setup (0°C, N2 atmosphere) reagent_prep->reaction_setup add_electrophile Add Electrophile (Acyl/Sulfonyl Chloride) reaction_setup->add_electrophile reaction_monitor Reaction Monitoring (TLC) add_electrophile->reaction_monitor workup Aqueous Work-up & Extraction reaction_monitor->workup Reaction Complete purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis

Caption: General workflow for derivatization of this compound.

Troubleshooting Decision Tree: Low Yield

G start Low Yield / No Reaction check_reagent Is the acyl/sulfonyl chloride fresh? start->check_reagent check_base Is base stoichiometry correct (>=1.1 eq)? check_reagent->check_base Yes sol_reagent Use fresh or purified reagent. check_reagent->sol_reagent No check_temp Is the reaction temperature adequate? check_base->check_temp Yes sol_base Add more base (1.2 - 2.0 eq). check_base->sol_base No sol_temp Increase temperature (e.g., reflux in THF). check_temp->sol_temp No

Caption: Decision tree for troubleshooting low-yield derivatization reactions.

References
  • BenchChem. (n.d.). The Impact of Steric Hindrance on the Reactivity of 2,6-Disubstituted Anilines: A Kinetic Analysis.
  • Pearson. (n.d.). Acylation of Aniline Explained.
  • J. Am. Chem. Soc. (1962). The Ionization Mechanism for the Hydrolysis of Acyl Chlorides.
  • BenchChem. (n.d.). Technical Support Center: Refining Purification Techniques for Morpholine-Containing Compounds.
  • Sciencemadness.org. (2021). Friedel-Crafts acylation of anilides.
  • Quora. (2018). Is the Friedel-Crafts acylation of aniline difficult?.
  • Journal of the American Chemical Society. (n.d.). Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides.
  • Washington State University. (n.d.). Monitoring Reactions by TLC.
  • Doc Brown's Chemistry. (n.d.). Hydrolysis of acid/acyl chlorides with water.
  • Chemistry Steps. (n.d.). Reactions of Aniline.
  • ChemicalBook. (n.d.). 4-Morpholinoaniline synthesis.
  • YouTube. (2025). Acyl Chlorides - formation and hydrolysis mechanism.
  • ResearchGate. (2025). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
  • ResearchGate. (n.d.). Aniline and Its Derivatives.
  • RSC Publishing. (n.d.). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method.
  • Slideshare. (n.d.). Reactions and pharmaceutical applications of aniline.
  • YMER. (2023). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid.
  • YouTube. (2017). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction.

Sources

dealing with impurities in commercial 2-Methoxy-4-morpholinoaniline samples

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Methoxy-4-morpholinoaniline

Introduction: The Critical Role of Purity for this compound

Welcome to the technical support center for this compound (CAS: 209960-91-8).[1] This molecule is a key building block in modern medicinal chemistry, particularly in the synthesis of advanced pharmaceutical intermediates. As with any high-value reagent, its purity is paramount. Impurities, even in trace amounts, can have significant downstream consequences, including altered reaction kinetics, the formation of unwanted by-products, and compromised biological activity of the final compound. The presence of impurities can lower the shelf life of substances and introduce difficulties during formulation.[2][3]

This guide is designed for researchers, chemists, and drug development professionals. It provides field-proven troubleshooting advice and detailed protocols to help you identify, understand, and manage impurities in your commercial samples of this compound.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Impurity Profile

This section addresses the most common questions our team encounters regarding the quality and handling of this compound.

Q1: My new batch of this compound has a yellow or brownish tint, whereas previous batches were off-white. What causes this discoloration?

A: This is a classic sign of oxidation. Aromatic amines, including aniline derivatives, are susceptible to aerial oxidation, which forms highly colored polymeric impurities.[4] The discoloration indicates that the material may have been exposed to air, light, or heat for an extended period. While minor discoloration may not always interfere with a reaction, it signifies the presence of degradation products and warrants a purity check before use.

Q2: What are the most probable impurities I should expect in a commercial sample?

A: The impurity profile is highly dependent on the synthetic route used by the manufacturer.[5] A common synthesis involves the reduction of a nitro-group precursor. Therefore, potential impurities can be categorized as follows:

Impurity TypeSpecific ExamplesPotential Source
Starting Materials 2-Methoxy-4-nitroaniline; 4-Fluoronitrobenzene and MorpholineIncomplete reaction during synthesis.[6][7]
Reaction Intermediates Partially reduced species (e.g., nitroso, hydroxylamine derivatives)Incomplete reduction of the nitro group.
Reagents/Catalysts Residual Palladium (from Pd/C), inorganic saltsCarryover from the hydrogenation step or workup.[6]
Degradation Products Oxidized dimeric or polymeric speciesExposure to air, light, or elevated temperatures.[4]
Isomeric Impurities e.g., 3-Methoxy-4-morpholinoanilineNon-selective steps during synthesis.

Q3: How can I perform a quick and effective purity assessment of my sample in the lab?

A: For a rapid assessment, Thin-Layer Chromatography (TLC) is invaluable. It allows you to visualize the number of components in your sample. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the standard method.

  • TLC Analysis: Spot the dissolved sample on a silica gel plate and elute with a solvent system like 30-50% Ethyl Acetate in Hexanes. A pure sample should show a single, well-defined spot. The presence of multiple spots indicates impurities.

  • HPLC Analysis: A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid for MS compatibility) can provide a precise purity percentage.[8]

Q4: I need to purify my material. Should I use recrystallization or column chromatography?

A: The choice depends on the quantity of material and the nature of the impurities. The following decision workflow can guide your choice.

G cluster_0 cluster_1 cluster_2 start Start: Impure Sample Received assess Assess Impurity Profile (TLC/HPLC) start->assess decision Choose Purification Method assess->decision is_solid Is the major impurity significantly different in solubility? decision->is_solid recryst Recrystallization (Good for >500 mg) is_solid->recryst  Yes   column Column Chromatography (Good for any scale, especially for complex mixtures) is_solid->column No / Unknown final_check Final Purity Check (TLC/HPLC/NMR) recryst->final_check column->final_check pure_product Pure Product Ready for Use final_check->pure_product

Caption: Decision workflow for selecting a purification method.
  • Recrystallization is ideal for purifying larger quantities (>500 mg) of solid material where impurities have different solubility profiles. It is faster and uses less solvent than chromatography.

  • Flash Column Chromatography is more versatile and effective for separating impurities with similar polarities to the product or for smaller quantities.[9]

Part 2: Troubleshooting Guides & In-Depth Protocols

This section provides detailed, step-by-step instructions for the most common purification and analysis procedures.

Protocol 1: Purification by Recrystallization

Recrystallization works by dissolving the impure solid in a hot solvent and then allowing it to cool slowly. The desired compound will preferentially crystallize out, leaving the impurities dissolved in the solvent.[10]

Step-by-Step Methodology:

  • Solvent Screening: In small test tubes, test the solubility of ~10-20 mg of your impure sample in various solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene, and mixtures like Ethyl Acetate/Hexanes). The ideal solvent is one that dissolves the compound poorly at room temperature but completely at its boiling point.

  • Dissolution: Place the bulk of your impure solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (with stirring) on a hot plate until the solid just dissolves. Do not add excessive solvent, as this will reduce your final yield.

  • Hot Filtration (Optional): If you observe insoluble impurities (like dust or catalyst residue) in the hot solution, perform a hot gravity filtration through a fluted filter paper into a clean, pre-heated flask to remove them.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[10] Rushing this step by placing it directly in an ice bath can cause the compound to precipitate rapidly, trapping impurities.

  • Isolation: Once crystallization at room temperature is complete, cool the flask in an ice bath for an additional 20-30 minutes to maximize the yield. Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor. Dry the crystals under vacuum to obtain the pure product.

  • Validation: Confirm the purity of the recrystallized material using TLC or HPLC and compare it to the starting material.

Troubleshooting Recrystallization:

ProblemProbable Cause(s)Recommended Solution(s)
Compound "oils out" The boiling point of the solvent is higher than the melting point of the compound; The solution is supersaturated.Use a lower-boiling point solvent. Alternatively, add slightly more hot solvent to the oiled-out mixture to achieve full dissolution before cooling.
No crystals form Too much solvent was used; The solution is not saturated enough.Boil off some of the solvent to concentrate the solution and attempt to cool again. If that fails, add an anti-solvent (a solvent in which your compound is insoluble) dropwise until the solution becomes cloudy, then heat to clarify and cool again.
Poor recovery/yield The compound is too soluble in the chosen solvent, even when cold.Re-evaluate your solvent choice. Try a solvent mixture where the compound has lower solubility.
Protocol 2: Purification by Flash Column Chromatography

This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and elution with a mobile phase.[9]

A Critical Note for Amines: The basic nature of the amine group in this compound can cause it to interact strongly with the acidic silanol groups on the surface of standard silica gel. This leads to significant peak tailing and poor separation.[11] To counteract this, a small amount of a basic modifier, like triethylamine (TEA), is added to the mobile phase.

G cluster_0 The Problem: Tailing on Silica Gel cluster_1 The Solution: Adding Triethylamine (TEA) node_problem Basic Amine (Product) Acidic Silanol (Silica) node_problem:f0->node_problem:f1 Strong Acid-Base Interaction (Causes Tailing) node_solution Basic Amine (Product) Acidic Silanol (Silica) Triethylamine (Modifier) node_solution:f2->node_solution:f1 TEA preferentially binds to silanols node_solution:f0->node_solution:f1 Interaction is blocked, product elutes cleanly

Caption: Mechanism of how TEA prevents peak tailing.

Step-by-Step Methodology:

  • Select Mobile Phase: Use TLC to determine the best solvent system. A good starting point is Ethyl Acetate/Hexanes. Find a ratio that gives your product an Rf value of ~0.3.

  • Prepare the Mobile Phase: Prepare your chosen solvent system and add 0.5-1% triethylamine (TEA) by volume. For example, for 1 L of 30% EtOAc/Hexanes, use 300 mL EtOAc, 695 mL Hexanes, and 5 mL TEA.

  • Pack the Column: Pack a glass column with silica gel using the prepared mobile phase (wet slurry packing is recommended). Do not let the column run dry.

  • Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel ("dry loading") and evaporate the solvent. Carefully add the dried silica with the adsorbed sample to the top of the packed column.

  • Elute the Column: Add the mobile phase to the top of the column and apply pressure (using a pump or air line for flash chromatography). Collect fractions in test tubes.

  • Monitor Fractions: Monitor the collected fractions by TLC to identify which ones contain your pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator. The triethylamine is volatile and will be removed under vacuum.

  • Validation: Confirm the purity of the final product via HPLC or NMR.

References

  • Effects of Impurities in Pharmaceuticals, SGRL. (sgphar.com) [Link: https://www.sgphar.com/blog/effects-of-impurities-in-pharmaceuticals/]
  • Effects of Impurities in Pharmaceuticals, Oceanic Pharmachem. (2019-09-09) (oceanicpharmachem.com) [Link: https://www.oceanicpharmachem.com/effects-of-impurities-in-pharmaceuticals/]
  • Process for the purification of aromatic amines, Google Patents. (patents.google.com) [Link: https://patents.google.
  • Effects of Impurities in Pharmaceuticals, Veeprho. (2020-01-20) (veeprho.com) [Link: https://www.veeprho.com/effects-of-impurities-in-pharmaceuticals/]
  • Types Of Impurities In Pharmaceutical Industry, Simson Pharma Limited. (2024-06-17) (simsonpharma.com) [Link: https://www.simsonpharma.com/types-of-impurities-in-pharmaceutical-industry/]
  • A Review on Effect of Impurities in Pharmaceutical Substances, Dattakala College of Pharmacy. (dattakala.edu.in) [Link: https://dattakala.edu.in/d-pharmacy/assets/admin/images/download/A-Review-on-Effect-of-Impurities-in-Pharmaceutical-Substances.pdf]
  • Troubleshooting side reactions in the N-alkylation of aniline, Benchchem. (benchchem.com) [Link: https://www.benchchem.
  • Is there an easy way to purify organic amines?, Biotage. (2023-01-19) (biotage.com) [Link: https://www.biotage.com/blog/is-there-an-easy-way-to-purify-organic-amines]
  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu, ScienceDirect. (2021-12-15) (sciencedirect.com) [Link: https://www.sciencedirect.com/science/article/pii/S0026265X2100874X]
  • How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn., YouTube. (2022-08-11) (youtube.com) [Link: https://www.youtube.
  • DIFFERENT METHODS OF EXTRACTION, REDUCTION AND PURIFICATION OF AROMATIC AMINES FROM TEXTILE MATERIALS. (search.proquest.com) [Link: https://search.proquest.com/openview/6231d683266838b97a26f03d5272a853/1?pq-origsite=gscholar&cbl=2032244]
  • Separation of 2-Methoxy-4-nitroaniline on Newcrom R1 HPLC column, SIELC Technologies. (sielc.com) [Link: https://sielc.
  • Purify and dry aniline?, Reddit. (2014-05-26) (reddit.com) [Link: https://www.reddit.com/r/chemistry/comments/26g8s6/purify_and_dry_aniline/]
  • How is Aniline Purified Using Steam Distillation?, Guidechem. (guidechem.com) [Link: https://www.guidechem.
  • Aniline purification without steam distillation, XMB 1.9.11. (2011-03-13) (sciencemadness.org) [Link: https://www.sciencemadness.org/whisper/viewthread.php?tid=13271]
  • Vacuum Distillation of Aniline, Texium. (2020-06-03) (texium.ca) [Link: https://texium.
  • This compound, min 95%, 1 gram. (gfschemicals.com) [Link: https://gfschemicals.com/2-methoxy-4-morpholinoaniline-min-95-1-gram]
  • This compound - Safety Data Sheet, ChemicalBook. (2025-07-19) (chemicalbook.com) [Link: https://www.chemicalbook.com/ShowMSDSByCAS_209960-91-8.htm]
  • 4-Morpholinoaniline synthesis, ChemicalBook. (chemicalbook.com) [Link: https://www.chemicalbook.com/synthesis/2524-67-6.html]
  • Chemical Properties of 2-Methoxy-4-(o-methoxyphenylazo)aniline (CAS 2615-05-6). (chemeo.com) [Link: https://www.chemeo.com/cid/79-111-0/2-Methoxy-4--o-methoxyphenylazo-aniline]
  • This compound | CAS 209960-91-8, SCBT. (scbt.com) [Link: https://www.scbt.com/p/2-methoxy-4-morpholinoaniline-209960-91-8]
  • This compound | C11H16N2O2 | CID 414960, PubChem - NIH. (pubchem.ncbi.nlm.nih.gov) [Link: https://pubchem.ncbi.nlm.nih.gov/compound/414960]
  • Buy this compound, HCl, Boron Molecular. (boronmolecular.com) [Link: https://boronmolecular.com/products/bm1085]
  • Tips & Tricks: Recrystallization, University of Rochester. (sas.rochester.edu) [Link: https://www.sas.rochester.
  • This compound, 95% | 209960-91-8, J&K Scientific. (jk-sci.com) [Link: https://www.jk-sci.com/2-methoxy-4-morpholinoaniline-95-989649]
  • Column chromatography, Columbia University. (columbia.edu) [Link: http://www.columbia.edu/cu/chemistry/ugrad/hssp/EXP_8.pdf]
  • Preparation method of 2-methoxy-4-nitroaniline, Eureka | Patsnap. (eureka.patsnap.com) [Link: https://eureka.patsnap.
  • This compound hydrochloride (C11H16N2O2), PubChemLite. (pubchemlite.com) [Link: https://pubchemlite.com/compound/2-methoxy-4-morpholinoanilinehydrochloride]
  • 1903010-18-3|2-Methoxy-4-morpholino-5-nitroaniline|BLD Pharm. (bldpharm.com) [Link: https://www.bldpharm.com/products/1903010-18-3.html]
  • This compound, 95% Purity, C11H16N2O2, 100 grams, CP Lab Safety. (cplabsafety.com) [Link: https://www.cplabsafety.com/2-methoxy-4-morpholinoaniline-95-purity-c11h16n2o2-100-grams]
  • This compound | 209960-91-8, Sigma-Aldrich. (sigmaaldrich.com) [Link: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh93edd13d]
  • This compound | 209960-91-8, ChemicalBook. (2025-07-14) (chemicalbook.com) [Link: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB11553119.htm]
  • Optimization of multi‐column chromatography for capture and polishing at high protein load. (2025-06-09) (onlinelibrary.wiley.com) [Link: https://onlinelibrary.wiley.com/doi/full/10.1002/btpr.3444]
  • (PDF) 4-Morpholinoaniline, ResearchGate. (2025-08-10) (researchgate.net) [Link: https://www.researchgate.
  • This compound, Fluorochem. (fluorochem.co.uk) [Link: https://www.fluorochem.co.uk/product/f080107/2-methoxy-4-morpholinoaniline]
  • 2-Methoxy-4-nitroaniline, Wikipedia. (en.wikipedia.org) [Link: https://en.wikipedia.org/wiki/2-Methoxy-4-nitroaniline]
  • Technical Support Center: Refining Crystallization Techniques for 4-(Furan-2-ylmethoxy)aniline, Benchchem. (benchchem.com) [Link: https://www.benchchem.com/technical-support-center/17/refining-crystallization-techniques-for-4-furan-2-ylmethoxy-aniline]
  • Recrystallization of Acetanilide, YouTube. (2020-05-18) (youtube.com) [Link: https://www.youtube.
  • Chromatographic Purification of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl), Benchchem. (benchchem.com) [Link: https://www.benchchem.com/troubleshooting-guides/12/chromatographic-purification-of-n-4-6-chloropyridin-3-yl-methoxy-3-methoxybenzyl-n-methyl-5-vinylpyridin-2-amine]

Sources

Technical Support Center: Characterizing and Mitigating Off-Target Effects of 2-Methoxy-4-morpholinoaniline and Related Anilino-based Compounds in Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 2-Methoxy-4-morpholinoaniline and other novel anilino-based small molecules. This guide is designed to provide you with the expertise and practical troubleshooting strategies to navigate the complexities of cellular assays, with a primary focus on identifying and minimizing off-target effects. Given that the anilino scaffold is prevalent in many kinase inhibitors, this guide will proceed under the working hypothesis that this compound may exhibit kinase inhibitory activity.[1][2][3][4] This framework will allow us to explore a robust and widely applicable approach to compound characterization.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant cytotoxicity with this compound at concentrations where I don't expect to see an effect on my target. What could be the cause?

A1: This is a common issue when working with novel small molecules. The observed cytotoxicity could stem from several factors:

  • Off-target effects: The compound may be interacting with other essential cellular proteins, leading to toxicity.[5] Many kinase inhibitors, for example, can have off-target effects on other kinases or cellular enzymes that are critical for cell survival.[4]

  • Compound precipitation: At higher concentrations, your compound may be coming out of solution in the cell culture media, which can cause non-specific toxicity.

  • Reactive metabolites: The compound could be metabolized by the cells into a toxic byproduct.

  • Assay interference: The compound itself might be interfering with the readout of your cytotoxicity assay (e.g., autofluorescence in a fluorescence-based assay).

Initial Troubleshooting Steps:

  • Determine the maximum soluble concentration of your compound in your specific cell culture medium.

  • Perform a dose-response curve for cytotoxicity using a sensitive assay like a lactate dehydrogenase (LDH) release assay to determine the concentration at which toxicity begins.

  • Visually inspect your culture wells for any signs of compound precipitation.

Q2: My results with this compound are inconsistent between experiments. How can I improve reproducibility?

A2: Inconsistent results are often due to subtle variations in experimental conditions. Here are some key areas to focus on:

  • Cell health and passage number: Ensure your cells are healthy, in a consistent growth phase, and within a narrow passage number range for all experiments.

  • Compound handling: Prepare fresh dilutions of your compound from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

  • Assay timing: Be precise with incubation times, as both on- and off-target effects can be time-dependent.

  • Controls, controls, controls: The consistent use of appropriate positive and negative controls is paramount for reproducible results.

Q3: I'm not seeing the expected phenotype based on my hypothesized target. Does this mean my compound isn't working?

A3: Not necessarily. This discrepancy is a critical piece of data. It could indicate several possibilities:

  • The compound is not engaging the intended target in the cellular environment. This is why target engagement assays are crucial.

  • The hypothesized function of the target in your specific cell line is incorrect.

  • Dominant off-target effects are masking the on-target phenotype. [5]

To dissect this, you should first confirm that your compound is entering the cells and binding to its intended target at the concentrations you are using.

In-Depth Troubleshooting Guides

Guide 1: Differentiating On-Target vs. Off-Target Phenotypes

A key challenge in drug discovery is ensuring that the observed cellular phenotype is a direct result of modulating the intended target. This guide provides a systematic approach to this problem.

The Logic of Target Validation

The core principle is to use orthogonal approaches to validate that the phenotype observed with your small molecule is consistent with the known or expected biology of the target.

graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Figure 1: Logic flow for on-target phenotype validation.
Experimental Workflow

Step 1: Genetic Knockdown/Knockout

  • Rationale: Genetically removing or reducing the expression of the target protein should phenocopy the effect of a highly specific inhibitor.

  • Protocol:

    • Design and validate siRNA or CRISPR guide RNAs targeting your protein of interest.

    • Transfect or transduce your cells and confirm target protein knockdown/knockout by Western blot or qPCR.

    • Perform your cellular assay and compare the phenotype of the knockdown/knockout cells to cells treated with this compound.

Step 2: Use of a Structurally Related Inactive Control

  • Rationale: An ideal negative control is a molecule that is structurally similar to your active compound but does not bind to the intended target. This control helps to rule out effects caused by the chemical scaffold itself.

  • Protocol:

    • Synthesize or obtain a close structural analog of this compound that is predicted to be inactive against your target.

    • Treat cells with this inactive analog at the same concentrations as your active compound.

    • If the inactive analog produces the same phenotype, it strongly suggests an off-target effect.

Step 3: Target Engagement Assay

  • Rationale: It is essential to confirm that your compound is binding to its target inside the cell at the concentrations where you observe the phenotype.

  • Protocol: NanoBRET™ Target Engagement Assay

    • Genetically fuse your target protein with NanoLuc® luciferase.

    • Express this fusion protein in your cells.

    • Add a fluorescent tracer that binds to the target protein.

    • Treat the cells with varying concentrations of this compound.

    • Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. A decrease in the BRET signal indicates that your compound is displacing the tracer and engaging the target.

Experimental Approach Purpose Interpretation of Positive Result
Genetic Knockdown/Knockout Phenocopy the effect of the inhibitorThe phenotype of knockdown/knockout matches the inhibitor-treated cells, suggesting an on-target effect.
Inactive Structural Analog Control for scaffold-specific off-target effectsThe inactive analog does not produce the same phenotype as the active compound.
Target Engagement Assay Confirm binding to the target in live cellsThe compound displaces a fluorescent tracer from the target, confirming intracellular binding.

Guide 2: Systematic Identification of Off-Targets

If the evidence from Guide 1 points towards significant off-target effects, a more systematic approach is needed to identify the responsible proteins.

Hypothetical Signaling Pathway

Many anilino-based compounds are known to inhibit protein kinases.[2][3][4] Off-target effects can arise from inhibition of kinases in parallel or downstream pathways.

graph { layout=dot; node [shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#34A853"];

}

Figure 2: On- and off-target effects on parallel kinase pathways.
Tiered Approach to Off-Target Profiling
Tier Method Description Advantages Limitations
1 Broad Kinase Panel Screen In vitro screen against a large panel of purified kinases (e.g., 400+ kinases).Comprehensive initial assessment of kinome-wide selectivity.Does not always reflect cellular potency and selectivity.
2 Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of proteins upon ligand binding in intact cells or cell lysates.Identifies direct targets in a cellular context without requiring compound modification.Can be technically challenging and may not detect all binding events.
3 Chemical Proteomics Uses affinity-based probes or immobilized compounds to pull down binding partners from cell lysates, followed by mass spectrometry.Can identify a broad range of protein targets, not just kinases.Can be resource-intensive and may identify proteins that bind non-specifically.
Protocol: Broad Kinase Panel Screen
  • Rationale: To get a rapid and comprehensive overview of the selectivity of this compound against the human kinome.

  • Procedure:

    • Provide your compound to a specialized contract research organization (CRO) that offers kinase screening services.

    • The CRO will perform in vitro activity assays with your compound against a large panel of purified kinases, typically at a fixed concentration (e.g., 1 µM).

    • The results will be provided as a percentage of inhibition for each kinase.

    • Follow up with dose-response experiments for any significant "hits" to determine their IC50 values.

By systematically applying these troubleshooting guides and experimental protocols, you can confidently characterize the on- and off-target effects of this compound, leading to more robust and interpretable data in your cellular assays.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Sheikh, A., Jaber, M. A., Khalaf, H., AlKhawaja, N., & Abuarqoub, D. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3149–3160. [Link]

  • Patsnap. (n.d.). Preparation method of 2-methoxy-4-nitroaniline. Eureka. Retrieved from [Link]

  • J&K Scientific. (n.d.). This compound, 95%. Retrieved from [Link]

  • University of Southampton. (2017). Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. ePrints Soton. [Link]

  • bioRxiv. (n.d.). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. [Link]

  • Shanley, E. M., et al. (2024). Structure-activity relationship and target investigation of 2-aryl quinolines with nematocidal activity. International Journal for Parasitology: Drugs and Drug Resistance, 24, 100508. [Link]

  • National Center for Biotechnology Information. (n.d.). A Structure–Activity Relationship Study and Combinatorial Synthetic Approach of C-Terminal Modified Bifunctional Peptides That Are δ/μ Opioid Receptor Agonists and Neurokinin 1 Receptor Antagonists. PMC. [Link]

  • Gentsch, G. E., et al. (2018). Innate Immune Response and Off-Target Mis-splicing Are Common Morpholino-Induced Side Effects in Xenopus. Developmental Cell, 44(5), 646-655.e5. [Link]

  • Acuña, M. A., et al. (2014). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3394-3398. [Link]

  • Boron Molecular. (n.d.). This compound, HCl. Retrieved from [Link]

  • PubMed. (2023). Screening assays for tyrosine kinase inhibitors: A review. Journal of Pharmaceutical and Biomedical Analysis, 223, 115166. [Link]

  • Wiley Analytical Science. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. [Link]

  • MDPI. (2023). Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. International Journal of Molecular Sciences, 24(5), 5003. [Link]

  • MDPI. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 27(21), 7436. [Link]

  • National Center for Biotechnology Information. (2023). Empowering drug off-target discovery with metabolic and structural analysis. PMC. [Link]

  • National Center for Biotechnology Information. (2022). Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target. Nature Chemical Biology, 18(8), 812-820. [Link]

  • National Center for Biotechnology Information. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. PMC. [Link]

Sources

Technical Support Center: Enhancing the Stability of 2-Methoxy-4-morpholinoaniline Stock Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methoxy-4-morpholinoaniline. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability of stock solutions of this valuable compound. As an aniline derivative, this compound is susceptible to degradation, which can compromise experimental reproducibility and outcomes. This document provides in-depth, field-proven insights and protocols to help you prepare, store, and troubleshoot your solutions effectively.

Section 1: Understanding the Instability of this compound

This section addresses the fundamental chemical properties that influence the stability of your stock solutions.

Q: Why are my this compound solutions turning a yellow or brown color over time?

A: The discoloration you are observing is a classic indicator of oxidative degradation, a common issue for aniline and its derivatives.[1] The chemical structure of this compound contains a primary aromatic amine group (-NH2) attached to a benzene ring. This amine group is highly susceptible to oxidation by atmospheric oxygen. The process is often accelerated by exposure to light (photodegradation) and ambient temperatures.[1][2][3] The electron-donating nature of the methoxy and morpholino groups on the aromatic ring further increases the electron density, making the molecule even more prone to oxidation compared to unsubstituted aniline. This oxidation leads to the formation of colored polymeric byproducts, resulting in the observed color change from colorless or pale yellow to dark yellow or brown.[1]

Section 2: Frequently Asked Questions (FAQs) on Preparation and Storage

Q: What is the best solvent to use for my primary stock solution?

A: The choice of solvent is a critical first step in ensuring stability.[4] For a high-concentration primary stock, high-purity, anhydrous-grade dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are recommended. These aprotic polar solvents offer excellent solvating power for this compound and are less reactive than protic solvents like alcohols. It is crucial to use solvents from a freshly opened bottle or those that have been properly stored to minimize dissolved water and oxygen content.

Q: At what temperature should I store my stock solutions?

A: For long-term stability, stock solutions should be stored at -20°C or, ideally, -80°C.[4][5] Low temperatures significantly slow the rate of chemical degradation. However, always ensure the compound remains in solution at these temperatures. To avoid repeated freeze-thaw cycles, which can accelerate degradation and introduce moisture, it is imperative to aliquot the primary stock solution into smaller, single-use volumes.[4] For short-term use (a few days), storage at 2-8°C, protected from light, may be acceptable, but this should be validated for your specific experimental needs (see Protocol 2).

Q: My compound precipitated out of solution after I refrigerated it. What should I do?

A: Precipitation upon cooling indicates that the concentration of your solution exceeds the compound's solubility limit at that specific temperature. You have several options:

  • Decrease Concentration: The most straightforward solution is to prepare a new stock at a lower concentration that remains stable at the desired storage temperature.[4]

  • Use a Co-solvent System: In some cases, adding a co-solvent can improve solubility.[4] However, this must be carefully tested to ensure it doesn't negatively impact your downstream experiments.

  • Gentle Warming: Before use, you may gently warm the vial to room temperature and vortex or sonicate briefly to redissolve the precipitate. However, be aware that repeated warming and cooling can stress the compound. This is a temporary fix and not ideal for long-term storage.

Q: How does pH affect the stability of my aqueous working solutions?

A: The pH of aqueous solutions can dramatically influence the stability of aniline compounds.[6][7] Studies on similar anilines have shown that optimal stability is often achieved at a neutral pH of around 7.[1] Highly acidic or basic conditions can catalyze hydrolysis or other degradation pathways, altering the compound's structure and activity.[6] When preparing aqueous working solutions, it is essential to use a well-buffered system (e.g., PBS at pH 7.2-7.4) with a sufficient buffer capacity (typically >10 mM) to resist pH shifts.[8]

Section 3: Troubleshooting Guide: A Systematic Approach

When stability issues arise, a systematic approach is key to identifying and resolving the root cause. This guide provides a logical workflow for troubleshooting common problems.

Troubleshooting Workflow Diagram

start Problem Observed (e.g., Color Change, Precipitate) is_color Is it a color change (Yellow/Brown)? start->is_color is_precipitate Is it precipitation or cloudiness? start->is_precipitate check_oxidation Assess Oxidation Sources is_color->check_oxidation Yes check_solubility Assess Solubility Issues is_precipitate->check_solubility Yes light Protected from light? (Amber vials) check_oxidation->light conc Concentration too high for storage temp? check_solubility->conc oxygen Oxygen exposure minimized? (Inert gas, degassed solvent) light->oxygen Yes remedy_light Action: Store in amber vials or wrap in foil. light->remedy_light No ph Is pH controlled? (Buffered, neutral) oxygen->ph Yes remedy_oxygen Action: Use degassed solvents. Overlay with Argon/N2. oxygen->remedy_oxygen No remedy_ph Action: Use buffered system (e.g., PBS pH 7.2-7.4). ph->remedy_ph No validate Validate Fix with Stability Study (HPLC) ph->validate Yes solvent Solvent appropriate? (Purity, type) conc->solvent No remedy_conc Action: Lower concentration or use co-solvent. conc->remedy_conc Yes remedy_solvent Action: Use fresh, high-purity solvent. Test alternatives. solvent->remedy_solvent Yes solvent->validate No remedy_light->validate remedy_oxygen->validate remedy_ph->validate remedy_conc->validate remedy_solvent->validate

Caption: A logical workflow for diagnosing and resolving stability issues.

Section 4: Protocols for Maximizing Stability

Adhering to rigorous preparation and validation protocols is the most effective way to ensure the integrity of your this compound stock solutions.

Protocol 1: Recommended Procedure for Preparing a Stable High-Concentration Stock Solution

This protocol details the best practices for minimizing oxidative and hydrolytic degradation during preparation.

Materials:

  • This compound (solid)

  • High-purity, anhydrous DMSO (or DMF)

  • Inert gas (Argon or Nitrogen)

  • Sterile, amber glass vials with PTFE-lined screw caps

  • Calibrated analytical balance and appropriate glassware

Methodology:

  • Pre-Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Inert Atmosphere: If possible, perform all manipulations in a glove box or under a gentle stream of inert gas (argon or nitrogen). This minimizes exposure to atmospheric oxygen.

  • Weighing: Accurately weigh the desired amount of the solid compound into a suitable glass vessel.

  • Solvent Addition: Add the required volume of anhydrous DMSO to achieve the target concentration (e.g., 10-50 mM). Use a solvent that has been sparged with inert gas for 15-20 minutes to remove dissolved oxygen.

  • Dissolution: Ensure complete dissolution by vortexing. If necessary, brief sonication in a room temperature water bath can be used. Avoid excessive heating.

  • Aliquoting: Immediately dispense the stock solution into single-use volumes in amber glass vials. The volume of each aliquot should be appropriate for one experiment to avoid reusing a vial.

  • Inert Gas Overlay: Before sealing, gently flush the headspace of each vial with inert gas for 10-15 seconds.

  • Storage: Tightly seal the vials and label them clearly with the compound name, concentration, date, and solvent. Store immediately at -80°C.

Protocol 2: Validating Stock Solution Stability using HPLC

This protocol provides a self-validating system to empirically determine the stability of your stock solution under your specific storage conditions.[4]

Principle: High-Performance Liquid Chromatography (HPLC) is used to quantify the purity of the stock solution over time. A decrease in the area of the main compound peak or the appearance of new peaks indicates degradation.[9][10]

Methodology:

  • Time-Zero (T=0) Sample: Immediately after preparing the stock solution as per Protocol 1, prepare an aliquot for HPLC analysis. This will serve as your baseline reference.

  • Prepare Storage Aliquots: Store several aliquots under the conditions you wish to test (e.g., -80°C, -20°C, 4°C).

  • HPLC Analysis Schedule: At designated time points (e.g., 24 hours, 7 days, 1 month, 3 months), retrieve one aliquot from each storage condition.

  • Sample Preparation for HPLC:

    • Allow the aliquot to thaw completely and equilibrate to room temperature.

    • Prepare a suitable dilution of the stock solution in the mobile phase.

    • Concurrently, prepare a fresh standard solution from the solid compound for comparison.

  • HPLC Run: Inject the aged sample, the fresh standard, and the T=0 sample onto a validated, stability-indicating HPLC method. A reverse-phase C18 column is typically suitable.

  • Data Analysis: Compare the chromatograms. Calculate the purity of the aged sample as a percentage of the T=0 sample's main peak area. A loss of purity greater than 5-10% typically indicates significant degradation, and the stock should be discarded.

Section 5: Data Summary & Visualization
Key Factors Influencing Stability

center This compound Stability oxidation Oxidation center->oxidation light Light Exposure center->light temp Temperature center->temp ph pH (Aqueous) center->ph solvent Solvent Choice center->solvent o2_source Source: Atmospheric O2 o2_remedy Control: Inert Gas, Degassed Solvents light_source Source: UV & Ambient Light light_remedy Control: Amber Vials temp_source Issue: Accelerates Degradation temp_remedy Control: Store at -20°C to -80°C ph_source Issue: Catalyzes Degradation ph_remedy Control: Neutral pH Buffers solvent_source Issue: Impurities, Reactivity solvent_remedy Control: High-Purity, Anhydrous

Caption: Core factors that must be controlled to ensure solution stability.

Table 1: Summary of Recommended Storage Conditions
Solvent SystemConcentrationStorage Temp.Max Recommended DurationKey Considerations
Anhydrous DMSO / DMF10 - 50 mM-80°C> 6 Months (Validated)Aliquot, overlay with inert gas, use amber vials.
Anhydrous DMSO / DMF10 - 50 mM-20°C1 - 3 Months (Validated)Aliquot, overlay with inert gas, use amber vials.
Buffered Aqueous (e.g., PBS)< 1 mM2 - 8°C< 24 HoursPrepare fresh daily from frozen stock. Protect from light.
Buffered Aqueous (e.g., PBS)< 1 mM-20°CUp to 1 Week (Validated)Flash-freeze aliquots. Avoid multiple freeze-thaw cycles.

Note: The stability durations provided are typical estimates. It is highly recommended that you perform your own stability validation as described in Protocol 2.

References
  • PubChem. (n.d.). Aniline (CID 6115). National Center for Biotechnology Information. Retrieved from [Link]

  • Performance Additives – Aromatic Amines Antioxidants. (n.d.). Performance Additives. Retrieved from [Link]

  • Ranninger, L. A., et al. (2001). Storage time and deodorization temperature influence the formation of aniline-derived compounds in denatured rapeseed oils. Food and Chemical Toxicology, 39(1), 91-96. Retrieved from [Link]

  • Gijsman, P. (2018). Antioxidant action mechanisms of hindered amine stabilisers. ResearchGate. Retrieved from [Link]

  • Photochemistry of Aliphatic and Aromatic Amines. (n.d.). ResearchGate. Retrieved from [Link]

  • Aniline and Its Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Inhibition of amine oxidation. (2012). Google Patents (US20120271026A1).
  • PubChem. (n.d.). This compound (CID 414960). National Center for Biotechnology Information. Retrieved from [Link]

  • Fluorescent sensing for amines with a low detection limit based on conjugated porous polymers. (2022). Journal of Materials Chemistry C. Retrieved from [Link]

  • Light-Activated Sensitive Probes for Amine Detection. (n.d.). ResearchGate. Retrieved from [Link]

  • Analytical Methods. (n.d.). Japan International Cooperation Agency. Retrieved from [Link]

  • Simple and rapid detection of aromatic amines using a thin layer chromatography plate. (n.d.). ResearchGate. Retrieved from [Link]

  • Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. (n.d.). ResearchGate. Retrieved from [Link]

  • 2-Methoxy-4-nitroaniline Solubility in Several Monosolvents: Measurement, Correlation, and Solvent Effect Analysis. (n.d.). ResearchGate. Retrieved from [Link]

  • Light-Activated Sensitive Probes for Amine Detection. (2017). Angewandte Chemie International Edition, 56(7), 1914-1918. Retrieved from [Link]

  • This compound, 95%. (n.d.). J&K Scientific. Retrieved from [Link]

  • This compound, min 95%, 1 gram. (n.d.). E-Molecules. Retrieved from [Link]

  • 2-Methoxy-4-nitroaniline Solubility in Several Aqueous Solvent Mixtures: Determination, Modeling, and Preferential Solvation. (n.d.). ResearchGate. Retrieved from [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024). ResearchGate. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved from [Link]

  • Aniline. (n.d.). Cargo Handbook. Retrieved from [Link]

  • Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. (2000). Applied and Environmental Microbiology, 66(10), 4522-4527. Retrieved from [Link]

  • Solubility curve of 2-methoxy-4-nitroaniline. (2017). ResearchGate. Retrieved from [Link]

  • Impact of pH on the Stability and the Cross-Reactivity of Ochratoxin A and Citrinin. (2016). Toxins, 8(10), 295. Retrieved from [Link]

  • Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. (1996). Applied and Environmental Microbiology, 62(2), 681-686. Retrieved from [Link]

  • This compound, 95% Purity, C11H16N2O2, 100 grams. (n.d.). CP Lab Safety. Retrieved from [Link]

  • pH dependent stability of 4. (n.d.). ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxy-4-nitroaniline (CID 7337). National Center for Biotechnology Information. Retrieved from [Link]

  • Watson, B. L., Cormier, R. A., & Harbeck, R. J. (1998). Effect of pH on the stability of methacholine chloride in solution. Respiratory Medicine, 92(3), 588-592. Retrieved from [Link]

  • Williamson synthesis || Preparation of 2-Methoxy-2-methylpropane. (2020, December 3). YouTube. Retrieved from [Link]

Sources

resolving analytical challenges in 2-Methoxy-4-morpholinoaniline quantification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the analytical quantification of 2-Methoxy-4-morpholinoaniline (CAS: 209960-91-8). As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the common and complex challenges encountered during its analysis. This guide is structured as a series of frequently asked questions and troubleshooting scenarios, designed to be a practical resource for your laboratory work.

Compound Overview

This compound is an aniline derivative with a molecular formula of C₁₁H₁₆N₂O₂ and a molecular weight of approximately 208.26 g/mol .[1][2] Its accurate quantification is critical in various stages of drug discovery and development, from metabolic studies to quality control of active pharmaceutical ingredients (APIs). The presence of a basic aniline group and a morpholino moiety dictates its chromatographic behavior and potential analytical vulnerabilities.

Section 1: High-Performance Liquid Chromatography (HPLC) Method Development & Troubleshooting

High-Performance Liquid Chromatography (HPLC), particularly in a reversed-phase mode, is the most common and robust technique for analyzing compounds like this compound.[3]

Frequently Asked Questions (HPLC)

Question 1: I am developing a new HPLC-UV method. What is a good starting point for the column and mobile phase?

Answer: A logical starting point for method development is Reversed-Phase HPLC (RP-HPLC) due to the compound's moderate polarity.

  • Column Selection: A C18 (octadecylsilane) column is the workhorse for RP-HPLC and is highly recommended as a first choice. A standard dimension like 150 mm x 4.6 mm with 5 µm particles is excellent for initial development. The C18 stationary phase provides sufficient hydrophobicity to retain the molecule.

  • Mobile Phase Selection: The basic aniline group (pKa ~4-5) requires pH control to ensure a consistent ionization state and good peak shape.

    • Aqueous Component: Start with a buffered aqueous phase. A 20-25 mM phosphate buffer at a pH of 3.0 is a robust choice. At this pH, the aniline nitrogen will be protonated, improving interaction with the stationary phase and typically leading to sharper peaks.

    • Organic Component: Acetonitrile (ACN) is generally the preferred organic solvent over methanol for aromatic compounds as it can offer different selectivity and often results in better peak shapes.

    • Initial Gradient: Begin with a broad scouting gradient, for example, 5% to 95% ACN over 20 minutes. This will help determine the approximate organic solvent concentration needed to elute the compound and will also reveal the presence of any impurities. A typical starting mobile phase composition could be Acetonitrile:Phosphate Buffer (pH 3.0) in a 50:50 v/v ratio with isocratic elution.[4]

Question 2: My analyte peak is tailing significantly. What are the causes and how can I fix it?

Answer: Peak tailing is a common issue, especially for basic compounds like anilines. It is often caused by secondary interactions between the analyte and the stationary phase.

Causality: The primary cause is the interaction of the basic aniline group with acidic silanol groups on the silica backbone of the HPLC column. These interactions are stronger than the primary hydrophobic interactions, causing a portion of the analyte molecules to lag behind, resulting in a tailed peak.

Troubleshooting Protocol:

  • Mobile Phase pH Adjustment: Ensure the mobile phase pH is at least 2-2.5 units below the pKa of the aniline group. A pH of 2.5-3.0 will ensure the analyte is fully protonated and less likely to interact with free silanols.

  • Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or "base-deactivated," meaning most of the free silanol groups have been chemically bonded. If you are using an older column, switching to a modern, high-purity silica column can resolve the issue.

  • Add a Competing Base: Introduce a small amount of a competing base, like triethylamine (TEA), into the mobile phase (e.g., 0.1%). TEA is a stronger base and will preferentially interact with the active silanol sites, effectively masking them from your analyte. Note that TEA is not suitable for LC-MS analysis due to its ion-suppressing effects.

  • Lower Metal Content: Trace metals in the silica matrix can also act as active sites. Using a column specifically designed for low metal content can improve peak shape for chelating compounds.

Below is a systematic workflow for troubleshooting peak shape issues.

G start Poor Peak Shape Observed (Tailing/Fronting) check_ph Is Mobile Phase pH 2 units below analyte pKa? start->check_ph adjust_ph Adjust pH to 2.5-3.0 using an appropriate buffer (e.g., Phosphate, Formate) check_ph->adjust_ph No check_column Are you using a modern, base-deactivated column? check_ph->check_column Yes end_good Peak Shape Acceptable adjust_ph->end_good switch_column Switch to a high-purity silica or hybrid particle column check_column->switch_column No add_additive Is the method for UV detection only? check_column->add_additive Yes switch_column->end_good add_tea Add competing base (e.g., 0.1% Triethylamine) add_additive->add_tea Yes check_overload Is the peak shape better at lower concentrations? add_additive->check_overload No (LC-MS) add_tea->end_good reduce_load Reduce injection volume or sample concentration check_overload->reduce_load Yes (Overload) end_bad Issue Persists: Consult Column Manufacturer or Advanced Support check_overload->end_bad No reduce_load->end_good G start Inconsistent Bioanalytical Results (Suspected Matrix Effect) quantify_me Quantify Matrix Effect via Post-Extraction Spike Experiment start->quantify_me is_me_significant Is |ME% - 100%| > 15-20%? quantify_me->is_me_significant me_ok Matrix Effect is Acceptable. Proceed with Validation. is_me_significant->me_ok No mitigation_strategy Implement Mitigation Strategy is_me_significant->mitigation_strategy Yes use_sil_is Use a Stable Isotope-Labeled Internal Standard (SIL-IS) mitigation_strategy->use_sil_is improve_cleanup Improve Sample Cleanup mitigation_strategy->improve_cleanup optimize_chrom Optimize Chromatography mitigation_strategy->optimize_chrom re_evaluate Re-evaluate Matrix Effect use_sil_is->re_evaluate spe Implement Solid-Phase Extraction (SPE) improve_cleanup->spe lle Implement Liquid-Liquid Extraction (LLE) improve_cleanup->lle optimize_chrom->re_evaluate spe->re_evaluate lle->re_evaluate re_evaluate->is_me_significant

Sources

strategies to enhance the cell permeability of 2-Methoxy-4-morpholinoaniline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Researcher

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively working to optimize the cellular uptake of their compounds, with a specific focus on the structural class of 2-Methoxy-4-morpholinoaniline derivatives. Poor cell permeability is a frequent and formidable obstacle in drug discovery, often leading to a disconnect between high potency in biochemical assays and low efficacy in cell-based or in vivo models.

This document provides a structured, question-and-answer-based framework to help you diagnose permeability issues, understand the underlying physicochemical principles, and implement rational strategies for improvement. We will move from foundational concepts and initial diagnostics to advanced troubleshooting and specific medicinal chemistry or formulation-based solutions.

Part 1: Frequently Asked Questions - Foundational Concepts
Q1: What is cell permeability and why is it a critical parameter for my this compound derivatives?

Cell permeability describes the ability of a molecule to pass through a cell's lipid membrane to reach an intracellular target.[1] This is a crucial parameter because insufficient permeability can lead to low bioavailability and diminished efficacy of a potential drug, regardless of its potency at the target site.[1] For your this compound derivatives to be effective against an intracellular target, they must first efficiently cross this barrier.

Q2: How can I initially assess the cell permeability of my compound?

A tiered approach using in vitro assays is recommended. The most common starting points are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.[1][2]

  • PAMPA is a high-throughput, cell-free assay that predicts a compound's ability to cross a lipid membrane via passive diffusion.[2][3] It is an excellent first screen for intrinsic membrane-crossing ability.

  • The Caco-2 assay utilizes a monolayer of human colorectal adenocarcinoma cells that mimic the intestinal epithelium, providing insights into both passive (transcellular and paracellular) and active transport mechanisms, such as active efflux.[4][5][6]

Comparing the results from these two assays is a powerful diagnostic tool.[2][7]

Q3: What are the key physicochemical properties that govern the passive permeability of my derivatives?

Several key physicochemical properties, often framed by guidelines like Lipinski's "Rule of 5," are critical for passive diffusion.[8] For your this compound core (MW: ~208, XLogP: ~1.3, 1 H-bond donor, 4 H-bond acceptors, PSA: ~48 Ų), the starting point is favorable.[9] However, modifications can quickly push the properties into undesirable ranges.

PropertyOptimal Range for PermeabilityRationale
Lipophilicity (LogP/LogD) 1 - 3Balances aqueous solubility with lipid membrane partitioning. Too low (hydrophilic) and it won't enter the membrane; too high (lipophilic) and it may get stuck in the membrane or have poor solubility.[10]
Polar Surface Area (PSA) < 140 ŲRepresents the surface area of polar atoms. A lower PSA reduces the energy penalty required to move from an aqueous environment into the hydrophobic membrane interior.[8]
Molecular Weight (MW) < 500 DaSmaller molecules generally diffuse more easily across the membrane. Permeability drops off sharply for molecules >800 Da.[11][12][13]
H-Bond Donors ≤ 5Hydrogen bonds with water must be broken for the molecule to enter the lipid bilayer, which is energetically costly.[14]
H-Bond Acceptors ≤ 10Similar to donors, these contribute to the energy of desolvation.
Rotatable Bonds ≤ 10Increased flexibility can be entropically unfavorable for entering the ordered lipid membrane.[8]
Q4: My compound has low permeability. Could it be something other than poor passive diffusion?

Absolutely. If a compound shows moderate-to-high permeability in the PAMPA assay but low permeability in a Caco-2 assay, it is a strong indication of active efflux .[2][7] Efflux pumps are membrane proteins, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), that actively transport substrates out of the cell, reducing intracellular concentration.[15][16] This is a common mechanism of drug resistance and a major hurdle for many drug candidates.

Part 2: Troubleshooting Guide for Low Permeability

This section provides a logical workflow to diagnose and address poor permeability in your this compound derivatives.

G cluster_0 Phase 1: Initial Observation & Diagnosis cluster_1 Phase 2: Root Cause Analysis start Low intracellular concentration or low A→B Papp in Caco-2 assay pampa Run PAMPA Assay start->pampa compare Compare PAMPA vs. Caco-2 Results pampa->compare low_passive Probable Cause: Poor Passive Permeability compare->low_passive Low PAMPA & Low Caco-2 efflux Probable Cause: Active Efflux compare->efflux High PAMPA & Low Caco-2 both Probable Cause: Poor Permeability & Efflux compare->both Low PAMPA & High Efflux Ratio*

Caption: Troubleshooting workflow for low cell permeability.

Troubleshooting in Practice
Observed ProblemProbable CauseRecommended Next Steps
Low A→B Papp in Caco-2, Low Pe in PAMPA Poor Passive Permeability: The molecule's intrinsic physicochemical properties are not favorable for crossing a lipid bilayer.1. Analyze Properties: Calculate LogP, PSA, MW, and H-bond donors/acceptors. Identify which parameters are out of the optimal range. 2. Structural Modification: Prioritize changes to reduce PSA or increase LogP (within range). For example, if you added a carboxylic acid to your aniline, its PSA increased dramatically.[8][10] 3. Consider Prodrugs: Mask the problematic polar group (e.g., convert a carboxylic acid to a methyl ester).[17][18]
Low A→B Papp in Caco-2, High Pe in PAMPA Active Efflux: The molecule can cross a lipid membrane but is actively pumped out of the cells.1. Confirm Efflux: Run a bi-directional Caco-2 assay to calculate the efflux ratio (ER = Papp B→A / Papp A→B). An ER > 2 confirms efflux.[19] 2. Identify Transporter: Use specific inhibitors (e.g., verapamil for P-gp) in the Caco-2 assay to see if permeability is restored.[4] 3. Structural Modification: Make modifications that disrupt the pharmacophore recognized by the efflux pump. This is often achieved by altering charge distribution or H-bonding patterns.
High variability in permeability results Experimental Issues: This could be due to inconsistent cell monolayer integrity, compound instability, or poor solubility in the assay buffer.1. Check Monolayer Integrity: Always measure Transepithelial Electrical Resistance (TEER) before an experiment. Use monolayers with TEER values ≥200 Ω·cm².[1] 2. Assess Compound Stability: Incubate the compound in the assay buffer for the duration of the experiment and measure its concentration over time by LC-MS. 3. Improve Solubility: For highly lipophilic compounds, adding a low percentage of DMSO or bovine serum albumin (BSA) to the basolateral side can improve recovery and provide a necessary driving force.[20]
Part 3: Detailed Strategic Solutions
Strategy 1: Medicinal Chemistry Approaches

A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in vivo to release the active compound. This is a highly effective strategy for overcoming permeability barriers.[17][21]

  • Rationale: By temporarily masking polar functional groups (like amines, carboxylic acids, or hydroxyls) that are responsible for poor permeability, the prodrug becomes more lipophilic and can cross the cell membrane. Once inside the cell, intracellular enzymes (e.g., esterases, phosphatases) cleave the masking group, releasing the active parent drug at its site of action.[22][23]

  • Example for a this compound derivative:

    • Problem: You've synthesized a derivative with a free carboxylic acid to improve target binding, but cell permeability is now negligible.

    • Solution: Convert the carboxylic acid to a methyl or ethyl ester. This neutralizes the charge and reduces the PSA, dramatically improving passive diffusion. Intracellular esterases will then hydrolyze the ester back to the active carboxylic acid.

G cluster_0 Extracellular Space cluster_1 Intracellular Space Prodrug Prodrug Derivative (e.g., Ester) High Lipophilicity, Low PSA Membrane Cell Membrane Prodrug->Membrane Passive Diffusion ActiveDrug Active Drug (e.g., Carboxylic Acid) Released at Target Enzymes Intracellular Esterases Enzymes->ActiveDrug Cleavage Membrane->Enzymes

Caption: The prodrug mechanism for enhancing permeability.

This strategy is particularly useful for molecules that are larger or more polar than typical "Rule of 5" compounds.

  • Rationale: By designing the molecule to form an internal hydrogen bond, a polar hydrogen bond donor and acceptor are effectively "hidden" from the aqueous environment.[24][25] This conformational pre-organization shields polarity, reduces the effective PSA, and lowers the energetic penalty of desolvation, thereby enhancing membrane permeability.[14][26] This can make the molecule behave like a more lipophilic compound without actually changing its elemental composition.[25]

  • Example for a this compound derivative:

    • Problem: A derivative has been made with a side chain containing both a hydroxyl group (donor) and a carbonyl group (acceptor), leading to poor permeability.

    • Solution: Modify the linker between these groups to favor a conformation where they form a stable, six- or seven-membered ring via an intramolecular hydrogen bond. This can be predicted using computational modeling and confirmed by NMR spectroscopy.[24][26]

Strategy 2: Formulation Approaches

If structural modification is not feasible, formulation strategies can be employed, particularly for preclinical studies.

  • Rationale: These methods aim to increase the concentration of the drug at the membrane surface or bypass traditional diffusion pathways.

  • Methods:

    • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) incorporate the drug into a mixture of oils, surfactants, and co-solvents.[27] When diluted in aqueous media, they form fine emulsions that can enhance absorption.

    • Nanonization: Reducing the particle size of the drug to the nanometer scale (nanosuspensions) increases the surface area for dissolution, which can improve the absorption of poorly soluble and poorly permeable drugs.[28][29]

Part 4: Key Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol outlines a standard procedure for assessing passive permeability.

Methodology:

  • Membrane Preparation: A filter plate (e.g., Millipore MultiScreen IP) is coated with 5 µL of a lipid solution (e.g., 2% lecithin in dodecane) to form the artificial membrane.

  • Prepare Solutions:

    • Donor Solution: Prepare a 10 mM stock of the test compound in DMSO. Dilute to a final concentration of 100 µM in a buffer that mimics the pH of the small intestine (e.g., pH 6.5).

    • Acceptor Solution: Prepare a buffer that mimics physiological pH (e.g., pH 7.4). To reduce non-specific binding, 0.5-1% (v/v) of a surfactant can be added.

  • Assay Assembly: Add 300 µL of the acceptor solution to the wells of a 96-well acceptor plate. Carefully place the lipid-coated filter plate (donor plate) on top of the acceptor plate.

  • Compound Addition: Add 150 µL of the donor solution containing the test compound to the wells of the donor plate.

  • Incubation: Cover the assembly and incubate at room temperature for 4-16 hours on an orbital shaker.

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculate Permeability: The effective permeability coefficient (Pe) is calculated using the following formula: Pe = [ -ln(1 - CA/Ceq) ] * (VD * VA) / ((VD + VA) * A * t) Where CA is the concentration in the acceptor well, Ceq is the equilibrium concentration, VD and VA are the volumes of the donor and acceptor wells, A is the surface area of the membrane, and t is the incubation time.

Protocol 2: Caco-2 Cell Permeability Assay

This protocol provides a method for assessing both passive and active transport.

Methodology:

  • Cell Culture: Seed Caco-2 cells onto permeable filter supports (e.g., Transwell inserts) at a density of ~60,000 cells/cm². Culture for 18-22 days to allow for spontaneous differentiation into a polarized monolayer.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values >200 Ω·cm².[1]

  • Prepare Solutions:

    • Transport Buffer: Use Hanks' Balanced Salt Solution (HBSS) buffered with HEPES to pH 7.4 (for the basolateral side) and MES to pH 6.5 (for the apical side) to mimic physiological conditions.

    • Dosing Solution: Prepare a 10 µM solution of the test compound in the appropriate transport buffer (apical buffer for A→B transport, basolateral buffer for B→A transport).

  • Assay Procedure (A→B Direction):

    • Wash the monolayers twice with pre-warmed transport buffer.

    • Add 0.5 mL of the dosing solution to the apical (A) side and 1.5 mL of fresh buffer to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking (50 rpm) for 2 hours.

    • At the end of the incubation, take samples from both the apical and basolateral compartments for analysis.

  • Assay Procedure (B→A Direction):

    • Follow the same procedure, but add the dosing solution to the basolateral side and fresh buffer to the apical side.

  • Quantification: Analyze the concentration of the compound in all samples by LC-MS/MS. Run control compounds with known high (e.g., propranolol) and low (e.g., mannitol) permeability.

  • Calculate Permeability: The apparent permeability coefficient (Papp) is calculated: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the monolayer, and C0 is the initial concentration in the donor compartment.

  • Calculate Efflux Ratio: ER = Papp (B→A) / Papp (A→B).

References
  • Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. (n.d.). SpringerLink. [Link]

  • Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. (2014). ACS Publications. [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (2024). ResearchGate. [Link]

  • Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. (2011). Royal Society of Chemistry. [Link]

  • Permeability of Molecules. (n.d.). NIMBioS. [Link]

  • Effects of Molecular Size/Weight Upon Cell Membrane Permeability and Solution Tonicity on Red Blood Cells. (n.d.). Uniwriter. [Link]

  • Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. (1993). PubMed. [Link]

  • Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. (2011). RSC Publishing. [Link]

  • Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. (2014). National Institutes of Health. [Link]

  • Impact of stereospecific intramolecular hydrogen bonding on cell permeability and physicochemical properties. (2014). Broad Institute. [Link]

  • Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. (2020). ACS Publications. [Link]

  • Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. (2018). ACS Publications. [Link]

  • How Big Is Too Big for Cell Permeability? (2017). ACS Publications. [Link]

  • Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. (2018). PubMed. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2011). National Institutes of Health. [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025). Semantic Scholar. [Link]

  • increase membrane permeability by prodrug design. (n.d.). Slideshare. [Link]

  • How Big Is Too Big for Cell Permeability? (2017). ResearchGate. [Link]

  • Strategies for the formulation development of poorly soluble drugs via oral route. (2019). VBN. [Link]

  • New understanding of multi-drug efflux and permeation in antibiotic resistance, persistence and heteroresistance. (2021). National Institutes of Health. [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025). PubMed. [Link]

  • How Big Is Too Big for Cell Permeability? (2017). PubMed. [Link]

  • Fine-Tuning Side Chain Substitutions: Impacts on the Lipophilicity–Solubility–Permeability Interplay in Macrocyclic Peptides. (2024). MDPI. [Link]

  • Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. (2006). PubMed. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2023). MDPI. [Link]

  • Lipophilicity and Its Relationship with Passive Drug Permeation. (2019). ResearchGate. [Link]

  • Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. (2017). Taylor & Francis Online. [Link]

  • Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. (2019). National Institutes of Health. [Link]

  • Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. (2019). Frontiers. [Link]

  • Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. (2006). ResearchGate. [Link]

  • Permeability of lipophilic compounds in drug discovery using in-vitro human absorption model, Caco-2. (2003). PubMed. [Link]

  • Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. (2021). National Institutes of Health. [Link]

  • The importance of efflux pumps in bacterial antibiotic resistance. (2003). Oxford Academic. [Link]

  • Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. (2019). ResearchGate. [Link]

  • Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery. (2004). Semantic Scholar. [Link]

  • Cell Permeability Assay. (n.d.). BioIVT. [Link]

  • drug solubility, membrane permeability, & the efflux ratio. (2023). YouTube. [Link]

  • Drug Discovery and Regulatory Considerations for Improving In Silico and In Vitro Predictions that Use Caco-2 as a Surrogate for Human Intestinal Permeability Measurements. (2015). National Institutes of Health. [Link]

  • This compound. (n.d.). PubChem. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Purity Analysis of 2-Methoxy-4-morpholinoaniline from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quality of starting materials is paramount. The purity of a chemical building block can significantly impact the success of a synthesis, the outcome of a biological assay, and ultimately, the viability of a drug candidate. This guide provides an in-depth technical comparison of 2-Methoxy-4-morpholinoaniline from different suppliers, with a focus on the experimental data needed to make an informed purchasing decision.

The Critical Role of Purity in Drug Discovery

This compound is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics.[1][2] The presence of impurities, even in small amounts, can lead to:

  • Inaccurate biological data: Impurities can have their own biological activity, leading to false positives or negatives in screening assays.

  • Reduced reaction yields: Side reactions caused by impurities can lower the yield of the desired product.

  • Complicated purification: The presence of closely related impurities can make the purification of the final compound challenging and time-consuming.

  • Formation of toxic byproducts: Certain impurities may be toxic or lead to the formation of toxic byproducts in subsequent reactions.

Given these considerations, a thorough understanding of the purity of this compound is not just a quality control measure; it is a critical step in ensuring the integrity and reproducibility of research.

A Hypothetical Comparison of Three Suppliers

For the purpose of this guide, we will compare hypothetical lots of this compound from three different suppliers:

SupplierClaimed PurityPrice per Gram
Supplier A >99%$150
Supplier B >98%$100
Supplier C >95%$60

While a higher claimed purity often comes with a higher price tag, it is essential to verify these claims through rigorous analytical testing.

Understanding Potential Impurities: A Look at the Synthesis

A plausible synthetic route to this compound starts from 2-methoxyaniline. This is then acetylated to protect the amine, followed by nitration, introduction of the morpholine ring, and finally, deprotection and reduction of the nitro group.

Based on this likely synthesis, we can anticipate several potential process-related impurities:

  • Starting materials: Unreacted 2-methoxyaniline or 4-morpholinoaniline.

  • Intermediates: Incompletely reacted intermediates such as 2-methoxy-4-nitroaniline.[3][4]

  • Isomers: Positional isomers formed during the nitration or morpholine substitution steps.

  • Byproducts: Compounds formed from side reactions, such as over-alkylation or dimerization products.

  • Residual solvents: Solvents used in the synthesis and purification steps.

Analytical Methodologies for Purity Determination

A multi-pronged analytical approach is necessary to obtain a comprehensive purity profile. The following techniques are recommended:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse for purity assessment, capable of separating and quantifying the main component and related impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities and residual solvents.

  • Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR): Provides an absolute purity value without the need for a reference standard of the analyte.

  • Loss on Drying (LOD): Determines the amount of volatile matter (primarily water and residual solvents) in the sample.

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis cluster_3 Final Purity Assessment Sample This compound (from each supplier) Prep_HPLC Dissolve in Mobile Phase for HPLC-UV Sample->Prep_HPLC Prep_GCMS Dissolve in suitable solvent for GC-MS Sample->Prep_GCMS Prep_qNMR Dissolve in deuterated solvent with internal standard for qNMR Sample->Prep_qNMR Prep_LOD Weigh sample for LOD Sample->Prep_LOD HPLC HPLC-UV Analysis Prep_HPLC->HPLC GCMS GC-MS Analysis Prep_GCMS->GCMS qNMR qNMR Analysis Prep_qNMR->qNMR LOD Loss on Drying Prep_LOD->LOD Data_HPLC Purity by Area % Impurity Profiling HPLC->Data_HPLC Data_GCMS Residual Solvent ID & Quantification GCMS->Data_GCMS Data_qNMR Absolute Purity (wt%) qNMR->Data_qNMR Data_LOD Volatile Content (wt%) LOD->Data_LOD Assessment Combine all data to determine a comprehensive purity profile and make a final decision. Data_HPLC->Assessment Data_GCMS->Assessment Data_qNMR->Assessment Data_LOD->Assessment

Caption: Overall workflow for the comprehensive purity assessment of this compound.

Hypothetical Comparative Data

The following tables summarize the hypothetical results obtained from the analysis of the three suppliers' materials.

Table 1: HPLC-UV Purity Analysis
SupplierMain Peak Area %Impurity 1 (Area %)Impurity 2 (Area %)Total Impurities (Area %)
Supplier A 99.850.050.100.15
Supplier B 99.100.450.250.70
Supplier C 96.501.500.752.25
Table 2: GC-MS Residual Solvent Analysis
SupplierAcetone (ppm)Dichloromethane (ppm)Toluene (ppm)Total Solvents (ppm)
Supplier A 50<102575
Supplier B 25050100400
Supplier C 15002005002200
Table 3: qNMR and LOD Results
SupplierqNMR Purity (wt%)Loss on Drying (wt%)
Supplier A 99.70.1
Supplier B 99.00.3
Supplier C 96.21.0

Interpretation of Results

  • Supplier A: The material from Supplier A shows excellent purity across all analytical techniques. The HPLC data indicates a very low level of related substance impurities. The GC-MS results show minimal residual solvents, and the qNMR and LOD data corroborate the high purity. This material is ideal for sensitive applications where high purity is critical.

  • Supplier B: The product from Supplier B meets its claimed purity of >98%. However, the levels of impurities and residual solvents are significantly higher than those from Supplier A. This material may be suitable for less sensitive applications or for researchers on a tighter budget who are prepared to perform an additional purification step.

  • Supplier C: The material from Supplier C, while the most economical, has a significantly lower purity than the other two. The high levels of impurities and residual solvents could negatively impact downstream applications. This material might be considered for initial, non-critical studies, but its use in later-stage drug discovery would be risky without extensive purification.

Detailed Experimental Protocols

HPLC-UV Method for Purity Determination

A robust HPLC-UV method is essential for separating the main component from its potential impurities.

G cluster_0 HPLC-UV Protocol Start Prepare Mobile Phase (e.g., Acetonitrile:Water with 0.1% TFA) Column Equilibrate C18 Column Start->Column SamplePrep Prepare Sample Solution (1 mg/mL in mobile phase) Column->SamplePrep Injection Inject Sample (e.g., 5 µL) SamplePrep->Injection Gradient Run Gradient Elution Injection->Gradient Detection Detect at a suitable wavelength (e.g., 254 nm) Gradient->Detection Analysis Integrate peaks and calculate Area % Purity Detection->Analysis

Sources

A Comparative Guide to the Analytical Method Validation of 2-Methoxy-4-morpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the journey of a molecule from discovery to a therapeutic agent is paved with rigorous analytical scrutiny. The integrity of all preclinical and clinical data hinges on the reliability of the analytical methods used to quantify the active pharmaceutical ingredient (API) and its related substances. This guide provides a comprehensive comparison of analytical methodologies for the validation of 2-Methoxy-4-morpholinoaniline, a key intermediate in the synthesis of various pharmaceutical compounds.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth, experience-driven perspective on method validation. We will move beyond a simple recitation of protocols to explore the rationale behind experimental choices, ensuring a self-validating system of analysis. Our discussion is grounded in the authoritative principles of the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2) on the validation of analytical procedures.[1][2][3][4]

The Analyte: this compound

This compound (C₁₁H₁₆N₂O₂, MW: 208.26 g/mol ) is an aromatic amine containing a morpholine and a methoxy group.[5][6] The presence of chromophoric groups in its structure makes it amenable to UV-based detection methods. The validation of analytical methods for this compound is critical to ensure the purity, potency, and safety of the final drug product.

Comparative Analytical Methodologies

The choice of an analytical method is a balance of sensitivity, specificity, and practicality. For this compound, we will compare two powerful chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC).

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, offering high resolution and quantitative accuracy.[7][8][9] It is a column-based separation technique where the sample is partitioned between a liquid mobile phase and a solid stationary phase.

High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that has evolved into a powerful quantitative tool.[3][7][8][9] It offers the advantage of high sample throughput and cost-effectiveness, making it a valuable alternative to HPLC for certain applications.

Below is a detailed comparison of the validation of hypothetical HPLC and HPTLC methods for the quantification of this compound.

Validation Workflow

The validation of an analytical method is a systematic process to confirm its suitability for the intended purpose. The following diagram illustrates the typical workflow for method validation.

Validation Workflow Overall Validation Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_documentation Documentation Phase Define_Purpose Define Purpose of the Method (e.g., Assay, Impurity Testing) Select_Technique Select Analytical Technique (HPLC, HPTLC, etc.) Define_Purpose->Select_Technique Validation_Protocol Develop Validation Protocol (Parameters and Acceptance Criteria) Select_Technique->Validation_Protocol Specificity Specificity / Forced Degradation Validation_Protocol->Specificity Linearity Linearity & Range Validation_Protocol->Linearity Accuracy Accuracy Validation_Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Validation_Protocol->Precision LOD_LOQ LOD & LOQ Validation_Protocol->LOD_LOQ Robustness Robustness Validation_Protocol->Robustness Solution_Stability Solution Stability Validation_Protocol->Solution_Stability Validation_Report Compile Validation Report Specificity->Validation_Report Linearity->Validation_Report Accuracy->Validation_Report Precision->Validation_Report LOD_LOQ->Validation_Report Robustness->Validation_Report Solution_Stability->Validation_Report Method_Implementation Method Implementation for Routine Use Validation_Report->Method_Implementation

Caption: A generalized workflow for the validation of an analytical method.

Method 1: High-Performance Liquid Chromatography (HPLC)

Rationale for HPLC

HPLC is the gold standard for the assay and impurity profiling of pharmaceutical compounds due to its high resolving power, sensitivity, and robustness. A reversed-phase HPLC method is proposed for this compound, as it is a moderately polar compound.

Experimental Protocol: HPLC Method Validation

1. Chromatographic Conditions:

  • Column: C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile: 0.1% Formic acid in Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

2. Validation Parameters:

  • Specificity (Forced Degradation): To demonstrate the method's ability to resolve this compound from its potential degradation products, forced degradation studies are essential.[10][11][12]

    • Acid Hydrolysis: 1 mg/mL of the analyte in 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 1 mg/mL of the analyte in 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 1 mg/mL of the analyte in 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: The solid drug substance is kept at 105°C for 48 hours.

    • Photolytic Degradation: The drug substance is exposed to UV light (254 nm) and visible light for 7 days.

    • Acceptance Criteria: The peak for this compound should be pure and well-resolved from any degradation product peaks.

  • Linearity: The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.[13][14]

    • Procedure: Prepare a series of at least five concentrations of this compound reference standard ranging from 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

    • Analysis: Inject each concentration in triplicate and plot a graph of peak area versus concentration.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Accuracy is the closeness of the test results to the true value.[13][15]

    • Procedure: Perform recovery studies by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Prepare each level in triplicate.

    • Analysis: Analyze the samples and calculate the percentage recovery.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

  • Precision: Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[8][13]

    • Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration (100% level) on the same day, under the same experimental conditions.

    • Intermediate Precision (Inter-day precision): Analyze six replicate samples of the same concentration on two different days, by two different analysts, and on two different instruments.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.

    • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[14]

    • Procedure: These can be determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

    • Acceptance Criteria: The LOQ should be determined with acceptable precision and accuracy.

  • Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[1][14]

    • Procedure: Introduce small variations in the chromatographic conditions, such as:

      • Flow rate (± 0.1 mL/min)

      • Mobile phase composition (± 2% organic)

      • Column temperature (± 5°C)

    • Analysis: Analyze the system suitability parameters and the assay results.

    • Acceptance Criteria: The system suitability parameters should remain within the defined limits, and the assay results should not be significantly affected.

Data Summary: HPLC Method Validation
Validation ParameterAcceptance CriteriaHypothetical Results
Specificity Well-resolved peak, no interferencePeak purity > 99.5% for all stress conditions
Linearity (r²) ≥ 0.9990.9998
Range (µg/mL) 50 - 15050 - 150
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
LOD (µg/mL) Reportable0.1
LOQ (µg/mL) Reportable0.3
Robustness System suitability passesNo significant change in results

Method 2: High-Performance Thin-Layer Chromatography (HPTLC)

Rationale for HPTLC

HPTLC offers a high-throughput and cost-effective alternative to HPLC for the quantification of this compound, particularly for routine quality control where a large number of samples need to be analyzed.[3][7][8][9]

Experimental Protocol: HPTLC Method Validation

1. Chromatographic Conditions:

  • Stationary Phase: Pre-coated silica gel 60 F₂₅₄ HPTLC plates

  • Mobile Phase: Toluene: Ethyl Acetate: Methanol (7:2:1, v/v/v)

  • Application: 5 µL of the sample solution applied as bands

  • Development: Ascending development in a twin-trough chamber saturated with the mobile phase

  • Detection: Densitometric scanning at 254 nm

2. Validation Parameters:

The validation parameters for HPTLC are analogous to those for HPLC, with procedural adjustments for the planar format.

  • Specificity: Forced degradation samples are applied alongside the standard and analyzed to ensure the separation of the analyte from degradation products.

  • Linearity: A calibration curve is prepared by applying different concentrations of the standard solution onto the HPTLC plate. The peak area is plotted against the concentration.

  • Accuracy: Recovery studies are performed by spiking a placebo with known amounts of the analyte at three different levels.

  • Precision: Repeatability is assessed by applying the same sample solution six times on the same plate. Intermediate precision is evaluated by analyzing the samples on different days and by different analysts.

  • LOD and LOQ: Determined from the calibration curve using the standard deviation of the y-intercept and the slope.

  • Robustness: Small, deliberate changes are made to the mobile phase composition, development distance, and chamber saturation time to assess the method's robustness.

Data Summary: HPTLC Method Validation
Validation ParameterAcceptance CriteriaHypothetical Results
Specificity Well-resolved spot, no interferenceRf of analyte distinct from degradants
Linearity (r²) ≥ 0.9950.9985
Range (ng/spot) 100 - 600100 - 600
Accuracy (% Recovery) 98.0 - 102.0%98.9 - 101.5%
Precision (RSD)
- Repeatability≤ 3.0%1.5%
- Intermediate Precision≤ 3.0%2.1%
LOD (ng/spot) Reportable20
LOQ (ng/spot) Reportable60
Robustness System suitability passesNo significant change in Rf or results

Comparison of HPLC and HPTLC Methods

The following diagram illustrates the key comparative aspects of HPLC and HPTLC for the analysis of this compound.

Caption: Key advantages and disadvantages of HPLC and HPTLC.

Conclusion and Recommendations

Both HPLC and HPTLC are powerful techniques for the quantitative analysis of this compound. The choice between the two methods depends on the specific requirements of the analysis.

  • For research and development, and for the analysis of complex mixtures where high resolution is paramount, the validated HPLC method is recommended. Its superior resolving power and sensitivity make it ideal for impurity profiling and stability studies.

  • For routine quality control of a large number of samples, the validated HPTLC method provides a cost-effective and high-throughput alternative. Its ability to analyze multiple samples simultaneously can significantly reduce analysis time and solvent consumption.

Ultimately, the selection of an analytical method should be based on a thorough evaluation of the method's performance characteristics and its suitability for the intended application, all within the framework of regulatory expectations.[8][13] This guide provides a foundational understanding to empower scientists to make informed decisions in the critical task of analytical method validation.

References

  • PharmaGuide. (2023, October 16). What is the Difference between HPLC and HPTLC? PharmaGuide. [Link]

  • ICH. (2022, March 31). ICH releases draft guidelines on analytical method development. RAPS. [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • ResearchGate. (2025, August 9). A Review on Comparison of HPLC and HPTLC. ResearchGate. [Link]

  • Journal of Science and Technology. (n.d.). An Overview of HPTLC and HPLC: Theory, Practice, and New Advancements. Journal of Science and Technology. [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • Shimadzu. (2022, March 3). How to do HPLC method validation. YouTube. [Link]

  • Chromatography Online. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Chromatography Online. [Link]

  • Morlock, G. (2004, December 1). New HPTLC method, with systematic mobile-phase optimization, for determination of six apolar heterocyclic aromatic amines. AKJournals. [Link]

  • Srivastava, A. K. (n.d.). Separation of isomers of aromatic amines on HPTLC plates impregnated with 18-crown-6. AKJournals. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]

  • Biosciences Biotechnology Research Asia. (2022, November 8). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. [Link]

  • CP Lab Safety. (n.d.). This compound, 95% Purity, C11H16N2O2, 100 grams. CP Lab Safety. [Link]

Sources

A Senior Application Scientist's Guide to the Structural and Functional Comparison of 2-Methoxy-4-morpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From Chemical Scaffold to Functional Hypothesis

In the landscape of drug discovery, novel chemical entities present both a challenge and an opportunity. 2-Methoxy-4-morpholinoaniline is one such molecule; while not extensively characterized as a specific inhibitor in public literature, its structure contains key pharmacophoric elements that suggest a potential for biological activity. Specifically, the presence of a morpholine ring is a well-established feature in a multitude of enzyme inhibitors, particularly within the realm of protein kinases.[1][2][3] The morpholine moiety, with its oxygen atom, frequently acts as a crucial hydrogen bond acceptor, anchoring ligands into the ATP-binding pocket of kinases.[2][3]

This guide takes a hypothesis-driven approach, typical in the early stages of a drug discovery program. Based on the structural motifs present in this compound, we hypothesize that it may exhibit inhibitory activity against the Phosphoinositide 3-kinase (PI3K) family of enzymes.[4][5] To explore this hypothesis, we will conduct a detailed structural comparison with a well-characterized, potent pan-Class I PI3K inhibitor that also features a morpholine ring: Pictilisib (GDC-0941) .[6][7][8]

This guide will dissect the structural similarities and differences between these two molecules, propose a rigorous, multi-step experimental workflow to test our hypothesis, and provide the detailed protocols necessary for researchers to validate these findings in their own laboratories.

Part 1: Comparative Structural Analysis

A molecule's structure dictates its function. By comparing the physicochemical properties and structural features of our compound of interest with a known inhibitor, we can begin to predict its potential for interaction with our target.

Physicochemical Properties

A side-by-side comparison of key molecular descriptors provides an initial framework for understanding potential similarities in bioavailability and binding characteristics.

PropertyThis compoundPictilisib (GDC-0941)Rationale for Comparison
Molecular Formula C₁₁H₁₆N₂O₂[9]C₂₃H₂₇N₇O₃S₂[8]Indicates the elemental composition and size of the molecule.
Molecular Weight 208.26 g/mol [9]513.64 g/mol [6]Affects solubility, permeability, and ligand efficiency.
Structure See Diagram BelowSee Diagram BelowVisual comparison of core scaffolds and functional groups.
Key Moieties Methoxy-aniline, MorpholineThienopyrimidine, Indazole, Morpholine, Piperazine sulfoneThe morpholine ring is the key common feature hypothesized to interact with the kinase hinge region.[2][3]
Structural Visualization

The 2D structures reveal that while both compounds share a morpholine ring, Pictilisib is a significantly larger and more complex molecule, the result of extensive lead optimization.

G cluster_0 This compound cluster_1 Pictilisib (GDC-0941) a a b b

Figure 1. 2D structures of the query and reference compounds.

Expert Analysis of Structures:

  • The Morpholine Hinge-Binder: In many PI3K inhibitors, the oxygen atom of the morpholine ring forms a critical hydrogen bond with the backbone amide of the "hinge" region of the kinase (e.g., Val851 in PI3Kα).[2][3] We hypothesize that the morpholine in this compound could serve this same primary anchoring function.

  • Core Scaffolds and Selectivity: Pictilisib is built upon a thienopyrimidine core, which orients its substituents into specific pockets of the ATP-binding site, contributing to its high potency.[8] this compound lacks this extended, rigid scaffold. Its simpler methoxy-aniline core may allow for more conformational flexibility, which could result in lower affinity and/or a different selectivity profile across the PI3K isoforms.

  • Potency and Additional Interactions: Pictilisib's additional functional groups, such as the indazole and piperazine sulfone moieties, engage in further interactions within the active site, significantly enhancing its binding affinity (IC50 = 3 nM for PI3Kα/δ).[7][10] this compound lacks these groups, and therefore, if it is an inhibitor, it is predicted to be substantially less potent.

Part 2: A Validated Experimental Workflow for Functional Comparison

G cluster_workflow Experimental Validation Workflow A Tier 1: Biochemical Assay PI3Kα HTRF Assay B Tier 2: Cellular Target Engagement NanoBRET™ Assay A->B Confirms Cell Permeability & Intracellular Binding C Tier 3: Cellular Functional Output Western Blot for p-Akt B->C Confirms Downstream Pathway Inhibition

Figure 2. A tiered workflow for inhibitor characterization.

Protocol 1: Tier 1 - Biochemical Potency via HTRF Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of recombinant PI3Kα and calculate its IC50 value in comparison to Pictilisib.

Why this method? The Homogeneous Time-Resolved Fluorescence (HTRF) assay is a robust, high-throughput method for measuring kinase activity.[11][12] It is a proximity-based assay that measures the enzymatic product in a homogenous format, minimizing handling steps and increasing precision. The time-resolved fluorescence detection minimizes interference from compound autofluorescence, a common artifact in screening.[13]

Methodology: This protocol is based on a competitive immunoassay format where the product of the kinase reaction, PIP₃, displaces a biotinylated PIP₃ tracer from a Europium-labeled anti-GST antibody/GST-tagged PH domain complex.[14]

Step-by-Step Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound and Pictilisib (control) in 100% DMSO.

    • Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO, starting from 1 mM down to 17 nM. These will be your 40x final concentration stocks.

  • Assay Plate Preparation:

    • Using a 384-well low-volume plate, add 0.5 µL of each compound dilution from your series. For controls, add 0.5 µL of DMSO (0% inhibition) and 0.5 µL of 100 µM Pictilisib (100% inhibition).

  • Enzyme Reaction:

    • Prepare a PI3Kα enzyme/PIP₂ substrate working solution in 1x Reaction Buffer.[14]

    • Add 14.5 µL of this enzyme/substrate mix to the compound and positive control wells. Add 14.5 µL of a substrate-only mix (no enzyme) to the negative control wells.

    • Initiate the kinase reaction by adding 5 µL of an ATP working solution to all wells. The final reaction volume is 20 µL.

    • Incubate for 30 minutes at room temperature.[14]

  • Detection:

    • Stop the reaction by adding 5 µL of Stop Solution (containing EDTA).

    • Add 5 µL of the HTRF Detection Mix (containing Europium cryptate-labeled antibody and Streptavidin-XL665).

    • Incubate for 60-120 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).[11]

    • Calculate the HTRF ratio (665nm / 620nm * 10,000).

    • Normalize the data to your controls and plot the normalized response versus the logarithm of the compound concentration. Fit the data to a four-parameter sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Tier 2 - Cellular Target Engagement via NanoBRET™ Assay

Objective: To confirm that this compound can enter live cells and bind to PI3Kα at its ATP-binding site.

Why this method? A compound can be a potent biochemical inhibitor but fail in a cellular context due to poor membrane permeability or rapid efflux. The NanoBRET™ Target Engagement assay provides a definitive measure of compound binding to the target protein within the physiological environment of a live cell.[15][16][17] It measures the proximity-based Bioluminescence Resonance Energy Transfer between a NanoLuc® luciferase-tagged target protein (donor) and a fluorescently labeled tracer that binds to the active site (acceptor).[18][19]

Methodology:

  • Cell Preparation:

    • Transfect HEK293T cells with a vector encoding for PI3Kα fused to NanoLuc® luciferase (Nluc-PI3Kα).

    • 24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM medium.

  • Assay Setup:

    • Dispense the transfected cells into a 96-well white assay plate.

    • Prepare serial dilutions of this compound and Pictilisib in Opti-MEM.

    • Add the compounds to the cells and incubate for 2 hours in a humidified incubator at 37°C, 5% CO₂. This allows the compound to enter the cells and engage the target.

  • Tracer Addition and Signal Detection:

    • Add the NanoBRET™ fluorescent tracer (specific for the PI3K active site) to all wells at its predetermined optimal concentration.

    • Immediately add the Nano-Glo® Substrate to initiate the luminescent reaction.

    • Incubate for 10 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure both the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer equipped with appropriate filters.

    • Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.

    • Normalize the data to controls (vehicle-only vs. excess unlabeled competitor) and plot the corrected BRET ratio against the log of the compound concentration. Fit the curve to determine the cellular IC50.

Protocol 3: Tier 3 - Cellular Functional Output via Western Blot

Objective: To determine if target engagement by this compound leads to the inhibition of the PI3K signaling pathway, as measured by a decrease in the phosphorylation of the downstream substrate, Akt.

Why this method? This is the ultimate functional validation. PI3K's primary role is to generate PIP₃, which leads to the recruitment and phosphorylation of Akt at Serine 473 (p-Akt).[20][21] A reduction in p-Akt levels is a direct and widely accepted biomarker of PI3K pathway inhibition.[7][22] Western blotting allows for the specific detection and semi-quantitative analysis of both total Akt and p-Akt levels.[23][24][25]

Methodology:

  • Cell Culture and Treatment:

    • Plate a PI3K-dependent cancer cell line (e.g., MCF7 or U87MG) and allow them to adhere overnight.

    • Serum-starve the cells for 4-6 hours to reduce basal pathway activity.

    • Pre-treat the cells with increasing concentrations of this compound or Pictilisib for 2 hours.

    • Stimulate the pathway with a growth factor (e.g., 100 ng/mL IGF-1) for 15 minutes to induce robust Akt phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state.[24]

    • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.[25]

  • SDS-PAGE and Western Blotting:

    • Normalize all samples to the same protein concentration, add Laemmli sample buffer, and denature by boiling.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature using 5% Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding.[21]

  • Antibody Incubation and Detection:

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-Akt (Ser473), diluted in 5% BSA/TBST.

    • Wash the membrane extensively with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply an ECL (Enhanced Chemiluminescence) substrate.

    • Capture the signal using a digital imaging system.

  • Analysis and Normalization:

    • Strip the membrane and re-probe with an antibody for total Akt to ensure that changes in the phospho-signal are not due to changes in total protein levels.

    • Re-probe again with a loading control antibody (e.g., β-actin or GAPDH) to confirm equal protein loading across all lanes.

    • Quantify the band intensities using densitometry software. The p-Akt signal should be normalized to the total Akt signal for each sample.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial investigation of this compound as a potential PI3K inhibitor. By structurally comparing it to the known inhibitor Pictilisib, we have formulated a clear, testable hypothesis. The provided three-tiered experimental workflow offers a scientifically rigorous path to validate this hypothesis, moving from direct biochemical interaction to cellular target engagement and finally to functional pathway modulation.

The data generated from these experiments will unequivocally determine if this compound is a bona fide PI3K inhibitor. A positive outcome would position this molecule as a novel chemical scaffold for the development of new, potentially more selective or differentiated kinase inhibitors. Negative data would also be valuable, definitively ruling out this mechanism of action and allowing research efforts to be redirected toward other potential targets. This is the logical, evidence-based progression that underpins all successful drug discovery and development.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Principle of NanoBRET target engagement. Retrieved from [Link]

  • Miller, T. W., Rex, K., & Arteaga, C. L. (2007). Structural Comparisons of Class I Phosphoinositide 3-kinases. PMC. Retrieved from [Link]

  • MDPI. (2020). Structural Determinants of Isoform Selectivity in PI3K Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pictilisib. PubChem Compound Summary for CID 17755052. Retrieved from [Link]

  • ResearchGate. (n.d.). HTRF® Kinase Assay Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Retrieved from [Link]

  • Revvity. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmacological profile of morpholine and its derivatives. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK). PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of PI3K inhibitors highlighted in this article. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 414960. Retrieved from [Link]

  • American Association for Cancer Research. (2013). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Clinical Cancer Research. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. Retrieved from [Link]

  • ACS Publications. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Retrieved from [Link]

  • Soria, J. C., et al. (2014). First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. Journal of Clinical Oncology. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Synthetic Efficiency of 2-Methoxy-4-morpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly in the development of kinase inhibitors, the 2-methoxy-4-morpholinoaniline scaffold has emerged as a privileged structure. Its unique electronic and steric properties, conferred by the electron-donating methoxy and the solubilizing morpholine groups, make it a highly sought-after building block. However, the synthetic efficiency of accessing this key intermediate is a critical factor that can significantly impact the timeline and cost of a drug development program.

This guide provides an in-depth, objective comparison of the synthetic routes to this compound, benchmarking their efficiency against established metrics. Furthermore, we will explore alternative scaffolds and synthetic strategies, offering a holistic view for researchers aiming to optimize their synthetic endeavors. The causality behind experimental choices is elucidated, and all protocols are presented with the aim of being self-validating systems.

I. Synthesis of this compound: A Proposed Route

The proposed multi-step synthesis is outlined below:

Synthetic_Pathway_1 A 2-Methoxyaniline B 2-Methoxyacetanilide A->B Acetylation (Acetic Acid, 115°C) C 2-Methoxy-4-nitroacetanilide B->C Nitration (Fuming HNO3, H2SO4, 0-10°C) D 2-Methoxy-4-nitroaniline C->D Hydrolysis (NaOH, 100°C) E This compound D->E Reduction & Buchwald-Hartwig Amination (Pd catalyst, ligand, base)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Acetylation of 2-Methoxyaniline

This initial step serves to protect the aniline nitrogen, directing the subsequent nitration to the desired para-position and preventing unwanted side reactions.

  • Procedure:

    • To a stirred solution of 2-methoxyaniline (1.0 mol) in acetic acid (2.5 mol), heat the mixture to 115°C.[2]

    • Maintain the temperature and continue stirring for 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, the resulting solution of 2-methoxyacetanilide is used directly in the next step without purification.

Step 2: Nitration of 2-Methoxyacetanilide

The electron-donating methoxy group directs the nitration to the para position, yielding the desired nitro-intermediate.

  • Procedure:

    • Cool the acetic acid solution of 2-methoxyacetanilide from the previous step to 0-5°C in an ice-salt bath.

    • Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid, maintaining the internal temperature below 10°C.[3]

    • After the addition is complete, stir the reaction mixture for an additional hour at 0-5°C.

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the product.

    • Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.

    • Dry the product, 2-methoxy-4-nitroacetanilide, in a vacuum oven.

Step 3: Hydrolysis of 2-Methoxy-4-nitroacetanilide

The acetyl protecting group is removed under basic conditions to yield the key precursor, 2-methoxy-4-nitroaniline.

  • Procedure:

    • Suspend the 2-methoxy-4-nitroacetanilide (1.0 mol) in water.

    • Add a solution of sodium hydroxide (2.0 mol) and heat the mixture to 100°C with stirring for 2 hours.[4]

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to 0-5°C to precipitate the product.

    • Collect the solid by vacuum filtration, wash with cold deionized water, and dry to a constant weight. A yield of approximately 95% can be expected for this step.[3]

Step 4: Reduction of the Nitro Group and Buchwald-Hartwig Amination

This final, crucial step involves the reduction of the nitro group to an aniline, followed by a palladium-catalyzed cross-coupling reaction to introduce the morpholine moiety. This can be performed as a one-pot or a two-step sequence.

  • Proposed One-Pot Procedure:

    • To a solution of 2-methoxy-4-nitroaniline (1.0 equiv.) in a suitable solvent (e.g., toluene or dioxane), add a palladium catalyst (e.g., Pd2(dba)3), a suitable phosphine ligand (e.g., Xantphos or RuPhos), and a base (e.g., NaOtBu or Cs2CO3).

    • Add morpholine (1.2 equiv.).

    • The reduction of the nitro group can be achieved in situ using a suitable reducing agent like formic acid or by hydrogenation prior to the amination.

    • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) and monitor by TLC or LC-MS.

    • Upon completion, cool the reaction, filter through celite, and concentrate the filtrate.

    • Purify the crude product by column chromatography to obtain this compound.

II. Benchmarking Synthetic Efficiency: A Comparative Analysis

To objectively assess the efficiency of any synthetic route, it is crucial to employ standardized metrics. In the pharmaceutical industry, Green Chemistry principles are increasingly important, with a focus on minimizing waste and maximizing resource utilization.[5][6][7]

Key Synthetic Efficiency Metrics
MetricFormulaDescriptionIdeal Value
Yield (%) (Actual amount of product / Theoretical amount of product) x 100The percentage of product obtained from a reaction.High
Atom Economy (%) (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100A measure of how many atoms from the reactants are incorporated into the final product.High
Process Mass Intensity (PMI) Total mass in a process / Mass of productA holistic metric that considers all materials used in a process, including reactants, solvents, and workup chemicals.[8]Low
E-Factor Total waste (kg) / Product (kg)A simple and widely used metric that quantifies the amount of waste generated per kilogram of product.[9]Low
Comparison of Potential Synthetic Routes for this compound
RouteKey TransformationAdvantagesDisadvantagesEstimated PMI
Proposed Route Reduction & Buchwald-Hartwig AminationHigh functional group tolerance, generally high yields for the coupling step.Requires expensive palladium catalysts and ligands, potential for metal contamination in the final product.25-50
Alternative 1: Nucleophilic Aromatic Substitution (SNAr) SNAr of a 4-halo-3-methoxynitrobenzene with morpholine, followed by reduction.Can be a cost-effective method if the starting halo-nitroarene is readily available.Requires an activated aromatic ring (with a strong electron-withdrawing group) and may require harsh reaction conditions (high temperatures).30-60
Alternative 2: Reductive Amination Reductive amination of a suitable ketone precursor with morpholine.Avoids the use of expensive transition metal catalysts.The synthesis of the required ketone precursor may be lengthy and inefficient.40-70

The proposed route utilizing a Buchwald-Hartwig amination, despite the cost of the catalyst, is often favored in drug discovery for its reliability and broad substrate scope.[10][11] The reaction conditions are generally milder than those required for SNAr, and it avoids the potentially complex synthesis of a ketone precursor for reductive amination.

III. Alternative Scaffolds in Kinase Inhibitor Design

While the this compound scaffold is highly valuable, medicinal chemists often explore bioisosteric replacements and alternative scaffolds to fine-tune pharmacological properties, improve metabolic stability, or circumvent existing intellectual property.[12][13][14][15]

Alternative_Scaffolds A This compound B Anilinopyrimidines A->B Bioisosteric Replacement C Pyrrole Indolin-2-ones A->C Scaffold Hopping D Indazoles A->D Bioisosteric Replacement

Caption: Alternative scaffolds to this compound in kinase inhibitor design.

Anilinopyrimidines

Anilinopyrimidine derivatives are a well-established class of kinase inhibitors, with several approved drugs on the market.[16] Their synthesis often involves a nucleophilic aromatic substitution reaction between a substituted aniline and a chloropyrimidine.

Representative Synthesis of an Anilinopyrimidine:

Anilinopyrimidine_Synthesis A Substituted Aniline C Anilinopyrimidine A->C B 4-Chloropyrimidine B->C SNAr (Base, Solvent)

Caption: General synthetic scheme for anilinopyrimidines.

The synthetic efficiency of this approach is generally high, especially if the starting materials are commercially available. The reactions are often robust and scalable.

Pyrrole Indolin-2-ones

This scaffold is another cornerstone of kinase inhibitor development, with Sunitinib being a prominent example.[17] The synthesis is typically more complex than that of anilinopyrimidines, often involving a multi-step sequence.

Key Synthetic Step for Pyrrole Indolin-2-ones:

A common disconnection involves the condensation of an oxindole with a pyrrole-2-carboxaldehyde.

The synthetic efficiency for these more complex scaffolds is generally lower, with higher PMIs due to the increased number of steps and purification requirements.

IV. Conclusion and Future Perspectives

The synthetic accessibility of key building blocks like this compound is a critical consideration in the early stages of drug discovery. The proposed synthetic route, leveraging a well-precedented multi-step sequence culminating in a Buchwald-Hartwig amination, offers a reliable and efficient method for its production.

When benchmarking against other potential routes and alternative scaffolds, it is imperative to consider not only the chemical yield but also a holistic set of green chemistry metrics such as Process Mass Intensity and E-Factor. As the pharmaceutical industry continues to embrace sustainable practices, the development of more efficient and environmentally benign synthetic methodologies will remain a key area of focus. The exploration of biocatalysis and continuous flow chemistry holds significant promise for further improving the synthetic efficiency of these vital pharmaceutical intermediates.[7]

References

  • ACS Green Chemistry Institute. (n.d.). Green Chemistry Using Smarter Metrics: A Life Cycle Approach. ACSGCIPR. [Link]

  • Dunn, P. J. (2014, March 6). Green Chemistry Metrics for the Fine Chemical, Pharmaceutical and Related Industries. Speciality Chemicals Magazine. [Link]

  • Syrris. (n.d.). Green Chemistry Pharmaceutical Industry. [Link]

  • Constable, D. J. C., Curzons, A. D., & Cunningham, V. L. (2015). Towards a holistic approach to metrics for the 21st century pharmaceutical industry. Green Chemistry, 17(5), 2670–2679. [Link]

  • Tobiszewski, M., & Namieśnik, J. (2017). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. Molecules, 22(5), 843. [Link]

  • Roman, R., et al. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Journal of medicinal chemistry, 58(23), 9236-9251. [Link]

  • Shavrin, K. N. (2023). Synthetic Methods for Primary Anilines. In Methods and Strategies for C–N Bond Formation Reactions (pp. 145-221). Royal Society of Chemistry. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. [Link]

  • Norman, R. A., et al. (2017). Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. ACS medicinal chemistry letters, 8(12), 1285–1290. [Link]

  • Piska, K., et al. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. International journal of molecular sciences, 24(5), 4381. [Link]

  • ResearchGate. (n.d.). Buchwald–Hartwig amination of aryl sulphides with morpholine catalyzed by SingaCycle-A1. [Link]

  • ResearchGate. (n.d.). Synthesis of Anilines. [Link]

  • Google Patents. (n.d.). CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline.
  • Lin, Y. M., et al. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Molecules (Basel, Switzerland), 23(12), 3243. [Link]

  • Al-Sheikh, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC advances, 14(5), 3241–3251. [Link]

  • Patsnap. (n.d.). Preparation method of 2-methoxy-4-nitroaniline. Eureka. [Link]

  • Organ, M. G., et al. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Chemistry–A European Journal, 12(18), 4749-4755. [Link]

  • University of Bath. (2018, March 29). Aniline Review Final. [Link]

  • da Silva, J. B., et al. (2017). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. New Journal of Chemistry, 41(19), 10826-10837. [Link]

  • Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). [Link]

  • ResearchGate. (n.d.). Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. [Link]

  • Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
  • ResearchGate. (n.d.). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. [Link]

  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & medicinal chemistry, 14(20), 6847–6858. [Link]

  • ResearchGate. (n.d.). Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization. [Link]

  • Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements. [Link]

  • Ruijter, E., & Orru, R. V. A. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 59(39), 16878-16895. [Link]

  • Brown, N. (2010). Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization. Molecular informatics, 29(5), 359–368. [Link]

  • Wikipedia. (n.d.). 2-Methoxy-4-nitroaniline. [Link]

  • SpiroChem. (n.d.). Bioisosteric Replacement Strategies. [Link]

  • Google P
  • da Silva, E. B., et al. (2022). Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. Molecules (Basel, Switzerland), 27(19), 6649. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814. [Link]

Sources

comparative analysis of the spectral data of 2-Methoxy-4-morpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the precise characterization of novel chemical entities is paramount. 2-Methoxy-4-morpholinoaniline, a substituted aniline derivative, presents a unique combination of functional groups that are of significant interest in medicinal chemistry. This guide provides a comprehensive comparative analysis of its expected spectral data, drawing parallels with structurally related compounds to offer a predictive and instructional framework for researchers. By understanding the spectral nuances of this molecule in comparison to its analogues, scientists can better interpret experimental data, confirm structural integrity, and accelerate their research endeavors.

This analysis is grounded in the fundamental principles of spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). We will dissect the expected spectral features of this compound and compare them against two key analogues: 4-Methoxyaniline and N-Phenylmorpholine . The former serves as a primary aromatic amine analogue, while the latter provides insights into the spectral contributions of the morpholine ring and a tertiary aromatic amine.

Molecular Structures Under Investigation

To visually anchor our analysis, the chemical structures of this compound and its selected analogues are presented below.

Molecular_Structures cluster_main This compound cluster_analog1 4-Methoxyaniline cluster_analog2 N-Phenylmorpholine main_compound main_compound analog1 analog1 analog2 analog2 Mass_Spec_Workflow Sample Sample Introduction Ionization Electron Ionization Sample->Ionization Vaporization Fragmentation Fragmentation Ionization->Fragmentation MassAnalyzer Mass Analyzer (m/z separation) Fragmentation->MassAnalyzer Ion Acceleration Detector Detector MassAnalyzer->Detector Spectrum Mass Spectrum Detector->Spectrum Signal Processing

A Guide to Evaluating the Biochemical Specificity of 2-Methoxy-4-morpholinoaniline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the success of targeted therapies, particularly kinase inhibitors, is fundamentally reliant on their specificity. An ideal inhibitor potently modulates its intended target while exhibiting minimal interaction with other proteins, thereby reducing the potential for off-target effects and associated toxicities.[1] This guide provides a comprehensive framework for evaluating the biochemical specificity of novel compounds, using the 2-Methoxy-4-morpholinoaniline scaffold as a case study. While this molecule is available from various chemical suppliers, its biological activity and specificity are not widely documented in publicly available literature.[2][3][4][5][6]

Therefore, we will treat a hypothetical derivative, "Compound A," which incorporates the this compound core, as a novel inhibitor of a therapeutically relevant kinase. This guide will walk researchers through a multi-tiered experimental strategy, from initial potency testing to broad-panel kinome screening and orthogonal validation, ensuring a robust and reliable assessment of selectivity. The principles and protocols outlined herein are designed to be broadly applicable for scientists in academic and industrial drug development settings.

The Imperative of Specificity in Kinase Inhibition

Protein kinases are a large family of enzymes that play central roles in cellular signaling.[1] Their dysregulation is a hallmark of many diseases, including cancer, making them attractive drug targets. However, the high degree of structural conservation in the ATP-binding site across the human kinome presents a significant challenge for developing selective inhibitors.[7] A compound that inhibits multiple kinases can lead to unexpected and adverse biological consequences.[1] For instance, a drug developed as a Bcr-Abl inhibitor for leukemia was later found to be effective against gastrointestinal stromal tumors due to its inhibition of c-Kit.[7] While this off-target effect was beneficial, it underscores the importance of fully characterizing a compound's selectivity profile early in the discovery process.

Furthermore, compounds containing an aniline core, such as this compound, warrant careful evaluation. Aniline derivatives have been associated with genotoxicity and can undergo metabolic activation to reactive intermediates.[8][9] These properties can lead to off-target effects unrelated to kinase inhibition and represent a potential liability that must be assessed.

A Multi-Tiered Workflow for Specificity Evaluation

A rigorous evaluation of inhibitor specificity is not a single experiment but a systematic process. We propose a workflow that progresses from focused, high-potency assessment to broad, unbiased screening.

G cluster_0 Tier 1: Primary Target Potency cluster_1 Tier 2: Broad Selectivity Profile cluster_2 Tier 3: Quantify Off-Target Interactions cluster_3 Tier 4: Orthogonal Validation T1 Determine IC50 against Primary Target (e.g., Pim-1 Kinase) using biochemical activity assay (ADP-Glo™) T2 Single-Dose Screen (@ 1 µM) against a Broad Kinase Panel (e.g., 96 representative kinases) T1->T2 Potency Threshold Met? T3 Determine IC50 for Significant Off-Target Hits identified in Tier 2 T2->T3 Off-target Hits Identified? T4 Confirm Direct Binding Affinity (Kd) for Primary and Key Off-Targets using a biophysical method (DSF) T3->T4 Validate Key Findings Conclusion Conclusion T4->Conclusion Calculate Selectivity Score & Assess Overall Profile

Caption: A tiered workflow for evaluating inhibitor specificity.

Tier 1: Primary Target Potency Determination (IC50)

The first step is to quantify the potency of "Compound A" against its intended primary target.[1] For this guide, we will hypothesize that Compound A is designed to inhibit Pim-1 kinase, a serine/threonine kinase implicated in various cancers. We will use the ADP-Glo™ Kinase Assay, a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.[10]

Protocol 1: ADP-Glo™ Kinase Assay for Pim-1 IC50

Objective: To determine the concentration of Compound A that inhibits 50% of Pim-1 kinase activity (IC50).

Materials:

  • Recombinant Pim-1 Kinase

  • Pim-1 substrate peptide

  • ATP (at Km concentration for Pim-1)

  • Kinase Reaction Buffer

  • Compound A (serial dilution)

  • Staurosporine (positive control inhibitor)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • 384-well, white plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Compound A in Kinase Reaction Buffer, starting from a top concentration of 100 µM. Also prepare dilutions for the control inhibitor, Staurosporine.

  • Reaction Setup: In a 384-well plate, add 5 µL of the 2X test inhibitor (Compound A) or vehicle control to the appropriate wells.[11]

  • Kinase Reaction Initiation: Add 5 µL of a 2X solution containing Pim-1 kinase, its substrate, and ATP to all wells to initiate the reaction. The final reaction volume is 10 µL.

  • Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.[11]

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.[11]

  • Luminescence Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used in a luciferase reaction to produce light. Incubate for 30-60 minutes at room temperature.[11]

  • Data Acquisition: Measure the luminescence signal (Relative Light Units, RLU) using a plate reader.

  • Data Analysis: Plot the RLU against the logarithm of the inhibitor concentration. Fit the data using a sigmoidal dose-response equation to calculate the IC50 value.

Tier 2 & 3: Broad Kinome Selectivity and Off-Target Potency

After confirming potency against the primary target, the next critical step is to assess selectivity across the broader human kinome.[1] This is typically achieved by screening the compound against a large panel of kinases.

Experimental Approach:

  • Primary Screen: Compound A is first tested at a single, high concentration (e.g., 1 µM) against a panel of representative kinases (e.g., >96 kinases spanning different families of the kinome).[1][11] The percent inhibition at this concentration is determined.

  • Follow-up IC50 Determination: For any kinases that show significant inhibition (e.g., >50% inhibition in the primary screen), a full dose-response curve is generated using the same assay format as in Tier 1 to determine their IC50 values.[11]

Data Presentation: Comparative Selectivity Profile

To interpret the results, the data should be compiled into a clear, comparative table. Here, we present hypothetical data for Compound A and compare it to the notoriously non-selective inhibitor, Staurosporine.

Kinase TargetCompound A IC50 (nM)Staurosporine IC50 (nM)Fold Selectivity (vs. Pim-1) for Compound A
Pim-1 (Primary Target) 15 5 -
PIM-2150610
PIM-3250816.7
Aurora A>10,00020>667
CDK21,200780
SRC>10,0009>667
VEGFR28,50015567

A higher fold selectivity value indicates greater specificity for the primary target.

Tier 4: Orthogonal Validation with a Biophysical Assay

Biochemical assays measure the inhibition of catalytic activity, which can sometimes be prone to artifacts.[12] Therefore, it is crucial to validate key findings using an orthogonal, biophysical method that directly measures compound binding to the target protein. Differential Scanning Fluorimetry (DSF) is an excellent choice as it detects the thermal stabilization of a protein upon ligand binding.[13]

Protocol 2: Differential Scanning Fluorimetry (DSF)

Objective: To confirm the direct binding of Compound A to Pim-1 and key off-targets by measuring changes in protein melting temperature (Tm).

Materials:

  • Purified recombinant kinases (Pim-1 and selected off-targets)

  • SYPRO Orange dye (or similar fluorescent dye)

  • DSF buffer (e.g., HEPES-buffered saline)

  • Compound A

  • Real-time PCR instrument with melt-curve capability

Procedure:

  • Reaction Setup: In a 96-well PCR plate, prepare reactions containing the kinase, DSF buffer, SYPRO Orange dye, and either Compound A or a vehicle control.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient, typically from 25°C to 95°C, while continuously monitoring fluorescence.

  • Data Acquisition: As the protein unfolds (melts), the hydrophobic core becomes exposed, allowing the SYPRO Orange dye to bind and fluoresce. The instrument records the fluorescence intensity as a function of temperature.

  • Data Analysis: The melting temperature (Tm) is the midpoint of the unfolding transition. A positive shift in Tm (ΔTm) in the presence of Compound A indicates that the compound binds to and stabilizes the protein. The magnitude of the shift can be correlated with binding affinity.

Addressing Aniline-Specific Liabilities

The this compound core structure necessitates a consideration of potential liabilities beyond kinase selectivity. Aniline and its derivatives can be metabolized to N-hydroxy metabolites, which can induce methemoglobinemia and red blood cell damage.[14][15] They have also been flagged for potential genotoxicity.[8]

It is therefore essential to include counter-screens to evaluate these risks:

  • In Vitro Toxicology: A bacterial reverse mutation assay (Ames test) should be conducted to assess mutagenic potential.

  • Assay Interference: Aniline compounds can interfere with certain assay formats. It is important to run control experiments (e.g., testing the compound in the absence of enzyme) to rule out false positives arising from signal quenching, autofluorescence, or other artifacts.[12]

Conclusion and Future Directions

This guide outlines a robust, multi-faceted strategy for evaluating the biochemical specificity of a novel inhibitor, "Compound A," built upon the this compound scaffold. By integrating enzymatic activity assays, broad kinome profiling, and orthogonal biophysical binding confirmation, researchers can build a high-confidence selectivity profile.[16][17][18]

Based on our hypothetical data, Compound A demonstrates promising selectivity for its primary target, Pim-1, especially when compared to a non-selective inhibitor like Staurosporine. However, the moderate activity against other Pim-family kinases (PIM-2, PIM-3) and the low micromolar activity against CDK2 should be noted and investigated further in cellular models. The next logical step is to assess target engagement and selectivity in a cellular context to understand how the biochemical profile translates to a more complex biological system.[1] This comprehensive approach ensures that only compounds with the highest quality and specificity advance through the drug discovery pipeline, ultimately accelerating the development of safer and more effective targeted therapies.[12][19]

References

  • Fedorov, O., Niesen, F. H., & Knapp, S. (n.d.). Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry. Methods in Molecular Biology.
  • BellBrook Labs. (n.d.). How to Choose the Right Biochemical Assay for Drug Discovery.
  • BioDuro. (n.d.). Biochemical Assays.
  • BenchChem. (n.d.). Application Note: Kinase Profiling Assays to Determine Inhibitor Specificity.
  • Ichor Life Sciences. (n.d.). Biochemical Assay Development.
  • Danaher Life Sciences. (n.d.). Biochemical Assays.
  • Evotec. (n.d.). Biochemical Assay Services.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • Bamborough, P., et al. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
  • Zimmer, D., et al. (n.d.). Genotoxicity of aniline derivatives in various short-term tests. PubMed.
  • Zegzouti, H., et al. (n.d.). Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling. ResearchGate.
  • Khan, M. F., et al. (n.d.). Aniline derivative-induced methemoglobin in rats. PubMed.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Australian Industrial Chemicals Introduction Scheme. (2023, June 26). Aniline and its salts - Evaluation statement.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Fluorochem. (n.d.). This compound.
  • Khan, M. F., et al. (n.d.). Aniline Derivative-Induced Methemoglobin in Rats. ResearchGate.
  • J&K Scientific. (n.d.). This compound, 95%.
  • Sigma-Aldrich. (n.d.). This compound.

Sources

A Senior Application Scientist's Guide to Ensuring Experimental Reproducibility with 2-Methoxy-4-morpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing robust and reproducible experimental workflows when working with novel chemical entities, using 2-Methoxy-4-morpholinoaniline (CAS No. 209960-91-8) as a primary example. In the face of the well-documented "reproducibility crisis" affecting many scientific disciplines, including chemistry and biology, the imperative is not merely to generate data, but to generate unimpeachable, replicable results.[1][2] This document moves beyond a simple protocol, offering a methodological philosophy to ensure that your findings stand up to scrutiny.

This compound is classified as a protein degrader building block, a component used in the synthesis of molecules like PROTACs (Proteolysis Targeting Chimeras).[3] As such, its purity, stability, and handling are foundational to the validity of any subsequent biological data. This guide will walk you through the essential stages of characterization, assay development, and data interpretation, providing the causal logic behind each critical step.

Part 1: Foundational Characterization – The Bedrock of Reproducibility

Reproducibility begins with your reagents. Before a compound like this compound is introduced into any biological system, its identity, purity, and stability must be rigorously confirmed. Assuming the purity stated by a vendor (e.g., "min 95%") without independent verification is a common but critical misstep that can introduce significant experimental variability.[3][4]

Core Analytical Workflow

A multi-pronged analytical approach is essential for comprehensive characterization. Each technique provides a unique piece of the puzzle, and together they create a validated chemical identity.

cluster_0 Phase 1: Initial Compound Verification cluster_1 Phase 2: Preparation & Storage cluster_2 Phase 3: Pre-Experimental QC start Receive 2-Methoxy- 4-morpholinoaniline ms Mass Spectrometry (MS) Confirm Molecular Weight (208.26 g/mol) start->ms Aliquot for analysis nmr Nuclear Magnetic Resonance (NMR) Confirm Structural Integrity start->nmr Aliquot for analysis hplc High-Performance Liquid Chromatography (HPLC) Assess Purity (%) start->hplc Aliquot for analysis ftir FTIR Spectroscopy Confirm Functional Groups start->ftir Aliquot for analysis solubility Solubility Testing (e.g., in DMSO) nmr->solubility stock Prepare High-Concentration Stock Solution solubility->stock storage Store Aliquots at -20°C (Argon charged, if possible) stock->storage thaw Thaw Single-Use Aliquot storage->thaw qc_hplc Optional: Re-run HPLC (Check for degradation) thaw->qc_hplc assay Proceed to Biological Assay qc_hplc->assay cluster_setup Assay Setup (Day 1) cluster_treatment Treatment (Day 2) cluster_readout Assay Readout (Day 4/5) seed Seed cells in a 96-well plate attach Incubate for 24h (Allow cell attachment) seed->attach prep Prepare serial dilutions of Test Compound from stock attach->prep treat Add compound dilutions to cells prep->treat incubate_treat Incubate for 48-72h treat->incubate_treat controls Include Controls: - Vehicle (DMSO only) - Untreated - Positive Control (e.g., Staurosporine) controls->treat add_mtt Add MTT reagent to each well incubate_treat->add_mtt incubate_mtt Incubate for 4h (Allow formazan formation) add_mtt->incubate_mtt solubilize Add DMSO or Solubilizer to dissolve crystals incubate_mtt->solubilize read Measure Absorbance at 570 nm solubilize->read

Caption: Workflow for a standard MTT cell viability assay.

Protocol: MTT Cell Viability Assay

This protocol is designed to assess the effect of a test compound on cell proliferation and viability.

  • Cell Seeding: Seed a cancer cell line (e.g., HeLa or MCF-7) into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: On the day of treatment, thaw a single-use aliquot of your test compound (synthesized using this compound). Prepare a series of serial dilutions in complete culture medium.

  • Cell Treatment: Carefully remove the old medium from the cells. Add 100 µL of the medium containing the compound dilutions to the respective wells.

  • Inclusion of Controls (Self-Validation):

    • Vehicle Control: Treat a set of wells with medium containing the highest concentration of DMSO used in the dilutions. This is critical to ensure that the solvent itself is not causing cytotoxicity.

    • Untreated Control: A set of wells containing cells with fresh medium only, representing 100% viability.

    • Positive Control: A known cytotoxic agent (e.g., Staurosporine) to confirm the assay is working correctly.

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated or vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Critical Parameters and Sources of Variability

Addressing these factors proactively is key to achieving reproducible results. [5][6]

Parameter Source of Variability Best Practice for Mitigation
Cell Health & Passage Number High passage numbers can lead to genetic drift and altered phenotypes. Use cells within a defined low passage number range; regularly check for mycoplasma contamination.
Seeding Density Inconsistent cell numbers per well lead to variable results. Perform accurate cell counts (e.g., with a hemocytometer or automated counter) before seeding.
Compound Stability Degradation of the compound in stock or in culture medium. Use single-use aliquots; prepare dilutions fresh before each experiment.
Reagent Quality Lot-to-lot variability in serum, media, or assay reagents. Record lot numbers for all reagents; test new lots of serum before use in critical experiments. [4]
Incubation Times Deviations in treatment or reagent incubation times. Use calibrated timers and a consistent, documented workflow.

| Operator Technique | Differences in pipetting, washing, or handling. | Ensure all personnel are thoroughly trained on the standardized protocol. [4]|

Part 3: A Comparative Framework for Alternative Building Blocks

While this guide focuses on this compound, the ultimate goal is often to determine if it, or a derivative, is superior to other alternatives. A direct comparison is only possible after establishing a reproducible baseline assay. Once the protocol above yields consistent results (e.g., similar IC₅₀ values across multiple independent experiments), you can introduce an alternative compound for a head-to-head comparison.

Hypothetical Comparison: Building Block A vs. Building Block B

Let's assume you have synthesized two PROTACs:

  • PROTAC-A: Synthesized using this compound.

  • PROTAC-B: Synthesized using an alternative aniline building block.

The following table provides a template for objective comparison. The goal is to populate this table with data from multiple replicate experiments.

Performance Metric PROTAC-A PROTAC-B Comments
Synthesis Yield (%) e.g., 45%e.g., 60%Higher yield for PROTAC-B may reduce manufacturing costs.
Purity post-purification (%) e.g., >98%e.g., >98%Both compounds achieved high purity.
Aqueous Solubility (µM) e.g., 15 µMe.g., 50 µMPROTAC-B has superior solubility, which may improve bioavailability.
Cell Viability IC₅₀ (HeLa, 72h) e.g., 5.2 ± 0.7 µMe.g., 8.9 ± 1.1 µMPROTAC-A demonstrates higher potency in this cell line.
Target Degradation DC₅₀ (Western Blot) e.g., 0.8 µMe.g., 2.5 µMPROTAC-A is a more efficient degrader of the target protein.
Off-Target Effects (Toxicity in control cells) e.g., IC₅₀ > 50 µMe.g., IC₅₀ > 50 µMBoth show acceptable selectivity windows in this initial screen.

Conclusion: A Culture of Reproducibility

Ensuring the reproducibility of experiments involving novel compounds like this compound is not about a single protocol, but about a comprehensive, validation-centric approach. It begins with rigorous analytical characterization of the starting material, progresses to the development of robust, self-validating biological assays with appropriate controls, and culminates in a systematic comparison against relevant alternatives. By understanding the causality behind each experimental choice—from aliquoting stock solutions to including vehicle controls—researchers can build a foundation of trust in their data, ensuring their scientific contributions are both significant and enduring.

References

  • ChemicalBook. (2025). This compound - Safety Data Sheet.
  • HD-Science. (n.d.). This compound, min 95%, 1 gram.
  • DoNotEdit. (2022). 5 Main Factors Affecting Reproducibility in Research.
  • Kosheeka. (2019). 4 Factors Affecting Data Reproducibility.
  • Enago Academy. (2017). Can Reproducibility in Chemical Research be Fixed?.
  • Enago Academy. (2022). Top 5 Factors Affecting Reproducibility in Research.
  • ChemicalBook. (2025). This compound | 209960-91-8.
  • Benchchem. (n.d.). why aniline does not undergo Friedel-Crafts alkylation.
  • Reddit. (2023). What is everyone's opinion on reproducibility? : r/chemistry.
  • Patsnap. (n.d.). Preparation method of 2-methoxy-4-nitroaniline - Eureka.
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 209960-91-8 | SCBT.
  • BLD Pharm. (n.d.). 6950-91-0|this compound hydrochloride|BLD Pharm.
  • Sigma-Aldrich. (n.d.). This compound | 209960-91-8.
  • Sigma-Aldrich. (n.d.). This compound | 209960-91-8.
  • National Center for Biotechnology Information. (n.d.). This compound | C11H16N2O2 | CID 414960 - PubChem.
  • National Institutes of Health. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line.
  • Nature. (2025). Reactions for making widely used aniline compounds break norms of synthesis.
  • National Center for Biotechnology Information. (n.d.). 2-Methoxy-4-morpholin-4-yl-5-nitroaniline | C22H30N6O8 | CID 160849566 - PubChem.
  • Fluorochem. (n.d.). This compound.
  • ResearchGate. (2025). (PDF) Studies of Aniline and it's Derivatives on Various Organ Systems: A Mini Review.
  • CP Lab Safety. (n.d.). This compound, 95% Purity, C11H16N2O2, 100 grams.
  • ResearchGate. (n.d.). The 4-morpholinoaniline derivate drugs: the antimicrobial Linezolid....
  • PubMed Central. (n.d.). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies.
  • PubMed Central. (2021). Experiments from unfinished Registered Reports in the Reproducibility Project: Cancer Biology.
  • ResearchGate. (n.d.). (PDF) Guidelines for cell viability assays.
  • ResearchGate. (2025). A brief review on aniline and its derivatives.
  • Benchchem. (n.d.). Application Notes and Protocols for Cell-Based Assays with 6,8-Difluoro-2-methylquinolin-4-amine.
  • MDPI. (n.d.). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review.
  • Cell Signaling Technology. (n.d.). Protocols.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for the Characterization of 2-Chloro-4-methoxy-1,3,5-triazine Derivatives.
  • J&K Scientific. (n.d.). This compound, 95% | 209960-91-8.
  • ResearchGate. (n.d.). Analytical techniques for studying and characterizing polymorphs and polymorphic transitions.
  • Benchchem. (n.d.). Comparative Analysis of Experimental Reproducibility for 2-Methoxyphenol Derivatives.
  • PubMed Central. (n.d.). Analytical tools for characterizing biopharmaceuticals and the implications for biosimilars.
  • Benchchem. (n.d.). Comparative Analysis of 2-(4-fluorophenyl)quinolin-7-amine Analogs' Activity: A Guide for Researchers.
  • Benchchem. (n.d.). Cell-based Assays for Prebetanin Bioactivity: Application Notes and Protocols.
  • AMI Scientific. (n.d.). 2-Methoxy-N-(4-Methoxyphenyl)Aniline TCI Analytical reagent.
  • ChemicalBook. (n.d.). 4-Morpholinoaniline synthesis.
  • Benchchem. (n.d.). Comparative Analysis of 5,8-Dimethoxy-2-methylquinolin-4-ol Analogs in Drug Discovery.
  • ScienceDaily. (2025). Study on the reproducibility of behavioral experiments with insects now published.
  • Benchchem. (n.d.). Application Notes and Protocols for Testing 5-Methoxyindole Bioactivity.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Methoxy-4-morpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of 2-Methoxy-4-morpholinoaniline (CAS: 209960-91-8), a compound often utilized in pharmaceutical synthesis.[1][2] The protocols outlined herein are designed to ensure the safety of laboratory personnel and the protection of our environment, reflecting best practices for handling aromatic amines, a class of compounds known for their potential health hazards.[2][3][4]

Understanding the Hazard Profile of this compound

Before any disposal procedure, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.[5]

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.[5]

As a derivative of aniline, it belongs to the aromatic amines chemical class.[3] Aromatic amines, as a group, are noted for their potential toxicity and environmental hazards, with many being classified as known or suspected carcinogens.[3][4] Therefore, it is imperative to treat this compound as a hazardous substance and manage its waste accordingly.

Hazard Information Summary
Chemical Name This compound
CAS Number 209960-91-8[1][5]
Molecular Formula C11H16N2O2[1][5]
GHS Hazard Statements H302, H315, H319, H335[5]
Signal Word Warning[5]
Core Principles of Disposal: A Self-Validating System

The foundation of a trustworthy disposal protocol is a system that minimizes risk at every step. For this compound, this involves a multi-layered approach focused on containment, segregation, and professional handling. The causality behind these choices is clear: preventing accidental exposure and environmental contamination.

Diagram: Decision Workflow for Waste Disposal

G cluster_0 Waste Generation Point cluster_1 Immediate Actions cluster_2 Temporary Accumulation cluster_3 Final Disposal A Unused Product, Contaminated Labware, or Spill Debris B Segregate Waste Stream A->B Step 1 C Label Hazardous Waste Container (Name, Date, Hazards) B->C Step 2 D Store in Designated Satellite Accumulation Area (SAA) C->D Step 3 E Ensure Container is Sealed and Secure D->E F Contact Institutional EHS or Licensed Waste Contractor E->F Step 4 G Arrange for Pickup and Manifesting F->G H Professional Incineration at a Licensed Facility G->H Final Step

Caption: Workflow for the safe disposal of this compound waste.

Detailed Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for handling waste generated from the use of this compound.

Before handling any waste, ensure the following PPE is worn to prevent exposure:

  • Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory. Always inspect gloves before use.[6][7]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required.[7]

  • Lab Coat: A fully buttoned lab coat must be worn to protect from skin contact.[6]

  • Respiratory Protection: All handling of waste should occur in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of any dust or vapors.[7]

  • Designate a Waste Container: Use a dedicated, chemically compatible container for all this compound waste. High-density polyethylene (HDPE) or glass containers are suitable.[6][7] The container must have a secure, leak-proof lid.

  • Collect All Waste Streams: This includes:

    • Unused or expired solid this compound.

    • Solutions containing the compound.

    • Contaminated consumables such as pipette tips, weighing paper, and paper towels.

    • Contaminated PPE (e.g., gloves).

  • Do Not Mix Waste: Do not mix this waste stream with other incompatible chemical waste. This is a critical step to prevent unforeseen chemical reactions.[6]

  • Proper Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste".[7]

    • The full chemical name: "this compound".[7]

    • The associated hazards (e.g., "Harmful," "Irritant").

    • The date the waste was first added to the container.[7]

  • Secure Storage: Store the sealed waste container in a designated and secure hazardous waste accumulation area.[7] This area must be:

    • Well-ventilated.

    • Away from heat, open flames, and incompatible materials.[6][7]

    • Under the control of laboratory personnel to prevent unauthorized access.

  • Professional Disposal: The ultimate disposal of this compound waste must be handled by professionals. Do not attempt to dispose of this chemical down the drain or in regular trash.[6][8]

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[7][9]

  • Provide Information: Be prepared to provide a full description of the waste, including its chemical composition and volume.

  • Incineration: The standard and recommended disposal method for aniline derivatives is high-temperature incineration at a licensed and permitted facility.[7][10] This process ensures the complete destruction of the hazardous compound.

Emergency Procedures: Spill Decontamination

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Alert Personnel: Immediately alert others in the vicinity and evacuate non-essential personnel.[11]

  • Don Appropriate PPE: Before attempting cleanup, don the full PPE as described in Part 3A.

  • Contain the Spill: For a solid spill, carefully sweep the material with non-sparking tools and place it into the designated hazardous waste container. For a liquid spill, use an inert absorbent material (e.g., sand, vermiculite) to contain and absorb the liquid.[6][8][11]

  • Decontaminate the Area:

    • Once the bulk of the spill is removed, decontaminate the affected area.[6]

    • Wipe the surface with a detergent solution and water.[11][12]

    • All cleanup materials (absorbent pads, paper towels, contaminated gloves) must be placed in the sealed hazardous waste container for disposal.[13]

  • Seek Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1][6] If inhaled, move to fresh air.[1]

By adhering to these rigorous, step-by-step procedures, you contribute to a culture of safety and responsibility, ensuring that our vital research does not come at the cost of personal or environmental health.

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Figshare. [Link]

  • This compound, 95%. J&K Scientific. [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Indu-Tools. [Link]

  • Aniline. Washington State University Environmental Health & Safety. [Link]

  • Safety Data Sheet: Aniline. Carl ROTH. [Link]

  • Safety Data Sheet: Aromatic Amine Cleaning Developing Solution. SKC Inc. [Link]

  • Chemical Spill Procedures. Clarkson University. [Link]

  • Documents Related to the Hazardous Waste Listing of Dyes and Pigments. US EPA. [Link]

  • Decontamination Procedures. Maine.gov. [Link]

  • Aniline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • This compound, 95% Purity, C11H16N2O2, 100 grams. CP Lab Safety. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • This compound, min 95%, 1 gram. Grams 'n Stuff. [Link]

  • Formaldehyde Spill Protocol for Laboratory Personnel. University of Rochester Environmental Health & Safety. [Link]

Sources

Navigating the Safe Handling of 2-Methoxy-4-morpholinoaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the integrity of your work and the safety of your team are paramount. This guide provides essential, in-depth information on the safe handling of 2-Methoxy-4-morpholinoaniline (CAS No. 209960-91-8), moving beyond a simple checklist to offer a framework for operational excellence and risk mitigation.[1] Our focus is on providing actionable, scientifically-grounded advice that empowers you to work confidently and safely.

Understanding the Hazard Profile

This compound is an aromatic amine, a class of compounds that requires careful handling due to potential health risks.[2] The primary hazards associated with this compound, as identified in safety data sheets (SDS), include:

  • Skin Irritation: Prolonged or repeated contact can cause skin irritation.[2][3]

  • Serious Eye Irritation: Direct contact with the eyes can cause significant irritation.[2][3]

  • Acute Toxicity: It may be harmful if swallowed, in contact with skin, or if inhaled.[2][3][4]

Understanding these risks is the first step in developing a robust safety protocol. The causality behind these hazards lies in the chemical nature of aromatic amines, which can be readily absorbed through the skin and mucous membranes.[2]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial when handling this compound. The following table summarizes the recommended PPE, with a detailed explanation of the rationale behind each choice.

PPE ComponentSpecificationRationale
Hand Protection Butyl rubber or Viton® gloves. For splash protection, double-gloving with nitrile gloves may be acceptable.Aromatic amines can permeate many common glove materials.[5] Butyl rubber and Viton® offer superior resistance to these compounds.[6] Nitrile gloves provide limited protection and should be changed immediately upon contact.[7][8][9]
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn when there is a significant risk of splashing.Protects against splashes and airborne particles, preventing serious eye irritation.[2][7]
Protective Clothing A chemically resistant lab coat, fully buttoned.Provides a barrier against accidental spills and contamination of personal clothing.[10]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is recommended when working outside of a certified chemical fume hood or if dusts or aerosols may be generated.Aromatic amines can be harmful if inhaled.[2][5] A respirator minimizes the risk of respiratory tract irritation.[11]

Operational Plan: From Receipt to Disposal

A comprehensive operational plan ensures safety at every stage of the chemical's lifecycle in the laboratory.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Segregate: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[2]

  • Label: Ensure the container is clearly labeled with the chemical name and associated hazards.

Handling and Use

The following workflow diagram illustrates the key steps for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Waste prep_ppe Don Appropriate PPE prep_hood Verify Chemical Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Equipment and Reagents prep_hood->prep_materials handle_weigh Weigh Solid Compound in Fume Hood prep_materials->handle_weigh handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_reaction Perform Reaction handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: Workflow for Handling this compound.

Step-by-Step Handling Protocol:
  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Ensure the chemical fume hood is functioning correctly.

    • Assemble all necessary glassware, solvents, and other reagents within the fume hood to minimize movement in and out of the containment area.

  • Handling:

    • Perform all manipulations, including weighing and transferring, within a certified chemical fume hood to prevent inhalation exposure.

    • Use a spatula for transferring the solid compound. Avoid creating dust.

    • If dissolving, add the solid to the solvent slowly to avoid splashing.

  • Cleanup:

    • Decontaminate all surfaces and glassware that have come into contact with the chemical.

    • Segregate waste into appropriate, clearly labeled containers.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental stewardship.

Waste Segregation and Labeling

All waste streams must be segregated and labeled accurately.

Waste StreamContainer TypeLabeling Requirements
Solid Waste Sealable, chemically resistant container"Hazardous Waste," "this compound," and associated hazard symbols.
Liquid Waste Sealable, chemically resistant container"Hazardous Waste," "this compound in [Solvent]," and associated hazard symbols.
Contaminated PPE Labeled hazardous waste bag"Hazardous Waste - Contaminated PPE"

The following diagram outlines the decision-making process for the disposal of this compound waste.

start Waste Generated is_solid Solid Waste? start->is_solid solid_container Place in Labeled Solid Waste Container is_solid->solid_container Yes is_ppe Contaminated PPE? is_solid->is_ppe No contact_ehs Contact Environmental Health & Safety for Pickup solid_container->contact_ehs liquid_container Place in Labeled Liquid Waste Container liquid_container->contact_ehs is_ppe->liquid_container No ppe_container Place in Labeled PPE Waste Bag is_ppe->ppe_container Yes ppe_container->contact_ehs

Caption: Disposal Decision Tree for this compound Waste.

Disposal Method

The recommended method for the final disposal of aromatic amine waste is incineration by a licensed and reputable hazardous waste disposal company.[12][13] Do not dispose of this chemical down the drain or in the regular trash.[3] Adherence to local, state, and federal regulations for hazardous waste disposal is mandatory.[2]

By implementing these comprehensive safety and handling procedures, you can effectively mitigate the risks associated with this compound, ensuring a safe and productive research environment.

References

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. [Link]

  • SDS 2002 - Aromatic Amine Cleaning Developing Solution. SKC Inc. [Link]

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. International Enviroguard. [Link]

  • SDS 2001 - Aromatic Amine DECONtamination Solution. SKC Inc. [Link]

  • Disposing Amine Waste. Technology Catalogue. [Link]

  • Chemical-Resistant Glove Materials: Everything You Need to Know to Choose the Right Glove and Stay Safe. Safeopedia. [Link]

  • Chapter 19 – Personal Protective Equipment (PPE). Environment, Health, and Safety, Lawrence Berkeley National Laboratory. [Link]

  • Glove Compatibility. CP Lab Safety. [Link]

  • Nitrile Glove Chemical-Compatibility Reference. UPenn EHRS. [Link]

  • OSHA Technical Manual (OTM) - Section III: Chapter 1. Occupational Safety and Health Administration. [Link]

  • Hazard Classification Guidance for Manufacturers, Importers, and Employers. OSHA. [Link]

  • PPE for Hazardous Materials Incidents: A Selection Guide (84-114). NIOSH - CDC. [Link]

  • Gloves Chemical Resistance Chart. Gloves By Web. [Link]

  • OSHA Glove Selection Chart. Environmental Health and Safety, University of Nevada, Reno. [Link]

  • Worker Exposures to Volatile Amines. Occupational Safety and Health Administration - OSHA. [Link]

  • Proper Dress and PPE / Lab Safety Video Part 1. NCBioNetwork. [Link]

  • Safety Data Sheet - Angene Chemical. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methoxy-4-morpholinoaniline
Reactant of Route 2
Reactant of Route 2
2-Methoxy-4-morpholinoaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.